Laminin (925-933)
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBIWFVAWMQKZ-JDIVNGTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62N12O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Laminin (925-933) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Laminin (B1169045) (925-933) peptide, a nine-amino-acid sequence derived from the B1 chain of the laminin protein, is a key player in a multitude of cellular processes.[1][2][3][4][5][6] Its sequence, Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), has been identified as a critical binding motif for the 67kDa laminin receptor (67LR), a non-integrin cell surface receptor.[1][7][8] This interaction triggers a cascade of intracellular events that regulate cell adhesion, migration, differentiation, and signaling.[2][6][9] The peptide's involvement in these fundamental biological activities has made it a significant subject of research, particularly in the fields of cancer biology, neuroscience, and regenerative medicine. This guide provides a comprehensive overview of the Laminin (925-933) peptide, including its sequence, structure, and the signaling pathways it modulates, along with detailed experimental protocols for its study.
Peptide Sequence and Physicochemical Properties
The Laminin (925-933) peptide is a nonapeptide with the following amino acid sequence:
One-Letter Code: CDPGYIGSR[3][4][5]
Three-Letter Code: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg[6]
This sequence is derived from residues 925-933 of the laminin B1 chain.[1][2][3][4][5][6]
| Property | Value | Reference |
| Molecular Formula | C40H62N12O14S | [3][5] |
| Molecular Weight | 967.1 g/mol | [3][5] |
| CAS Number | 110590-60-8 | [4] |
Structural Characteristics
Currently, there is no experimentally determined three-dimensional structure of the Laminin (925-933) peptide available in the public domain, such as one determined by X-ray crystallography or NMR spectroscopy. However, computational modeling studies have provided some insights into its potential conformation. These studies suggest that the peptide may adopt a right-handed helical fold. This predicted structure is thought to be important for its interaction with the 67kDa laminin receptor. Further biophysical studies, such as circular dichroism spectroscopy, could provide more detailed information about its secondary structure in different solvent conditions.
Biological Activity and Signaling Pathways
The biological effects of the Laminin (925-933) peptide are primarily mediated through its binding to the 67kDa laminin receptor (67LR).[1][7][8] This interaction initiates a signaling cascade that influences various cellular functions.
67kDa Laminin Receptor (67LR) Signaling
Binding of the Laminin (925-933) peptide to the 67LR, which is often localized in lipid rafts, is proposed to activate adenylyl cyclase.[1] This leads to a transient increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The rise in cAMP activates two key downstream effectors: Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[1] The activation of PKA and Epac is crucial for the subsequent internalization of the 67LR.[1] This endocytosis of the receptor, along with other associated signaling molecules within the lipid raft, can lead to a sustained intracellular signal, potentially contributing to long-term cellular responses like neuroprotection.[1]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. apexbt.com [apexbt.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
The Biological Activity of Laminin (925-933): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the laminin (B1169045) peptide fragment (925-933), a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). Derived from the B1 chain of the laminin protein, this peptide has garnered significant interest for its role in fundamental cellular processes and its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways associated with Laminin (925-933).
Core Biological Activities and Quantitative Data
Laminin (925-933), and its core active pentapeptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), primarily interacts with the high-affinity 67-kDa laminin receptor (67LR)[1][2]. This interaction mediates a range of biological effects, including cell adhesion, migration (chemotaxis), and neurite outgrowth. The peptide is also implicated in processes such as inhibition of metastasis and modulation of angiogenesis.
The following tables summarize the available quantitative data on the biological activity of Laminin (925-933) and related peptides.
Table 1: Receptor Binding and Inhibition Data
| Parameter | Peptide | Value | Cell Line/System | Method |
| IC50 (Displacement of ¹²⁵I-laminin) | Laminin (925-933) | 1-5 nM[3] | Breast cancer and endothelial cells | Whole cell receptor assay |
| IC50 (Inhibition of cell attachment) | Laminin (925-933) | 230-390 nM[3] | Not specified | Cell attachment to solid-phase laminin |
| Kd (Binding Affinity) | C(YIGSR)₃-NH₂ | 150 nM[4] | Neuroblastoma cells | Ligand displacement analysis |
Table 2: Effective Concentrations for Cellular Responses
| Biological Effect | Peptide | Concentration | Cell Line(s) | Incubation Time |
| Cell Attachment | Laminin (925-933) | 100 µg/ml & 300 µg/ml[5][6] | HT-1080, CHO | 1 hour |
| Chemotaxis | Laminin (925-933) | 100 µg/ml[5] | B16/F10 murine melanoma | 5 hours |
| Receptor Binding | Laminin (925-933) | 1 mg/ml[6] | Not specified | Not specified |
| Neurite Outgrowth | Laminin (925-933) | Not specified (conjugated to agarose (B213101) hydrogel)[6] | Chick embryo dorsal root ganglia, PC12 | Not specified |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Laminin (925-933).
Cell Adhesion Assay
This protocol is adapted from standard cell adhesion assays and can be used to quantify the attachment of cells to surfaces coated with Laminin (925-933).
Materials:
-
96-well tissue culture plates
-
Laminin (925-933) peptide
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM or RPMI)
-
Cells of interest (e.g., HT-1080, CHO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution
-
10% Acetic Acid
Procedure:
-
Coating: Dissolve Laminin (925-933) in PBS to the desired concentrations (e.g., 10, 50, 100 µg/ml). Add 50 µl of the peptide solution to each well of a 96-well plate. Incubate for 1 hour at 37°C or overnight at 4°C.
-
Blocking: Wash the wells twice with PBS. Block non-specific binding by adding 100 µl of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Cell Seeding: Wash the wells twice with PBS. Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10⁵ cells/ml. Add 100 µl of the cell suspension to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells by adding 100 µl of 4% PFA for 15 minutes at room temperature. Wash the wells with water and stain with 100 µl of 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the wells thoroughly with water and allow them to dry. Solubilize the stain by adding 100 µl of 10% acetic acid to each well. Measure the absorbance at 570 nm using a microplate reader.
Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a method to assess the chemoattractant properties of Laminin (925-933).
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Laminin (925-933) peptide
-
Serum-free cell culture medium with 0.1% BSA
-
Cells of interest (e.g., B16/F10 melanoma cells)
-
Giemsa stain or DAPI
Procedure:
-
Chamber Preparation: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.
-
Chemoattractant Loading: Fill the lower wells with serum-free medium containing various concentrations of Laminin (925-933) (e.g., 10, 50, 100 µg/ml). Use medium without the peptide as a negative control.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium to a concentration of 5 x 10⁵ cells/ml. Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO₂ incubator.
-
Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Staining and Visualization: Stain the migrated cells with Giemsa stain or DAPI.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
Neurite Outgrowth Assay
This protocol details a method for evaluating the effect of Laminin (925-933) on neurite extension.
Materials:
-
24-well tissue culture plates
-
Coverslips coated with poly-L-lysine or poly-D-lysine
-
Laminin (925-933) peptide
-
Neuronal cells (e.g., PC12, primary dorsal root ganglion neurons)
-
Cell culture medium appropriate for the neuronal cells
-
4% Paraformaldehyde (PFA) in PBS
-
Antibodies against neuronal markers (e.g., β-III tubulin) and appropriate fluorescent secondary antibodies
-
DAPI
Procedure:
-
Coating: Coat the coverslips with poly-lysine. Then, incubate the coverslips with a solution of Laminin (925-933) at a desired concentration (e.g., 10 µg/ml) for 2 hours at 37°C.
-
Cell Seeding: Wash the coated coverslips with PBS and place them in the wells of a 24-well plate. Seed the neuronal cells onto the coverslips at a low density to allow for clear visualization of individual neurites.
-
Incubation and Differentiation: Culture the cells for 24-72 hours under conditions that promote differentiation (e.g., for PC12 cells, medium with reduced serum and NGF).
-
Fixation and Staining: Fix the cells with 4% PFA for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS and block with a blocking solution (e.g., 5% goat serum in PBS). Incubate with primary antibody against a neuronal marker, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Measure the length of the longest neurite and the number of neurites per cell using image analysis software.
Signaling Pathways
The biological effects of Laminin (925-933) are primarily mediated through its interaction with the 67-kDa laminin receptor (67LR). This interaction can trigger distinct intracellular signaling cascades.
67LR Internalization and cAMP Signaling
Binding of Laminin (925-933) or the YIGSR peptide to the 67LR can induce the internalization of the receptor. This process is dependent on the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), which are crucial for the endocytosis of the 67LR. This pathway is thought to contribute to the neuroprotective effects of the peptide.
Caption: 67LR-mediated cAMP signaling pathway initiated by Laminin (925-933).
Modulation of Cell Proliferation and Survival
In some cellular contexts, the binding of laminin to the 67LR can lead to the receptor's association with the anti-apoptotic protein PED/PEA-15. This interaction is believed to activate a signal transduction pathway that promotes cell proliferation and confers resistance to apoptosis. This pathway highlights the multifaceted role of Laminin (925-933) in cell fate decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Peptides Interacting with the 67-kd Laminin Receptor Can Reduce Retinal Ischemia and Inhibit Hypoxia-Induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin [infoscience.epfl.ch]
- 4. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The Core Mechanism of Laminin (925-933) Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding mechanism of the laminin (B1169045) (925-933) peptide to its receptor. The content herein is curated for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of the associated signaling pathways.
Introduction to Laminin (925-933) and its Receptor
Laminins are a major family of glycoproteins in the extracellular matrix, playing a crucial role in a wide array of biological processes, including cell adhesion, differentiation, migration, and signaling.[1] The peptide sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), corresponding to residues 925-933 of the laminin B1 chain, has been identified as a key site for mediating these cellular interactions.[1][2]
The primary receptor for the laminin (925-933) peptide is the 67-kDa laminin receptor (67LR), a high-affinity non-integrin cell surface receptor.[3][4] The binding of the laminin (925-933) peptide to 67LR is a critical event that triggers downstream signaling cascades, influencing cell behavior and fate. This interaction has been implicated in various physiological and pathological processes, including neurite outgrowth, cancer metastasis, and angiogenesis.[1][5]
Quantitative Analysis of Receptor Binding
The interaction between laminin (925-933) and the 67LR has been quantified using various experimental approaches. The following table summarizes the key binding affinity data available in the literature.
| Ligand | Receptor | Cell Line/System | Method | Binding Affinity | Reference |
| Laminin (925-933) | 67-kDa Laminin Receptor | Breast Cancer & Endothelial Cells | Whole Cell Receptor Assay (Displacement of ¹²⁵I-laminin) | IC₅₀: 1-5 nM | [5] |
| C(YIGSR)₃-NH₂ | 67-kDa Laminin Receptor | Neuroblastoma Cells | Ligand Displacement Analysis | Kᵢ: 1.5 x 10⁻⁷ M (150 nM) | [2] |
Note: While IC₅₀ and Kᵢ values provide valuable information about the binding affinity, specific kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ) for the direct interaction of the laminin (925-933) peptide with the 67LR are not extensively reported in the currently available literature. Surface Plasmon Resonance (SPR) has been employed to study the interaction between the full-length laminin and 67LR, but specific kinetic data for the peptide is still forthcoming.[6][7]
Signaling Pathways Activated by Laminin (925-933) Binding
The binding of laminin (925-933) to the 67LR initiates a cascade of intracellular signaling events. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and subsequent tyrosine phosphorylation of several downstream proteins.
FAK-Mediated Signaling
Upon ligand binding, 67LR activates FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion and migration signaling. This activation leads to the phosphorylation of paxillin (B1203293) and the recruitment of other adaptor proteins like Crk. This signaling complex is crucial for cytoskeletal reorganization and cell motility.
Tyrosine Phosphorylation Cascade
The binding of laminin peptides to their receptors is known to induce the tyrosine phosphorylation of a range of intracellular proteins. Studies have shown that upon binding of a YIGSR-containing peptide, proteins in the molecular mass range of 115-130 kDa and a 32 kDa protein group undergo tyrosine phosphorylation.[2] This indicates the activation of tyrosine kinases and the initiation of a broader signaling network.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to study the laminin (925-933) receptor binding mechanism.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To quantify the binding of ¹²⁵I-labeled laminin to cells expressing the 67LR and to determine the inhibitory concentration (IC₅₀) of the laminin (925-933) peptide.
Protocol Outline:
-
Cell Culture: Culture cells known to express the 67LR (e.g., breast cancer or endothelial cells) to near confluency.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Incubation: Incubate a fixed number of cells with a constant concentration of ¹²⁵I-laminin and increasing concentrations of the unlabeled laminin (925-933) peptide.
-
Separation of Bound and Free Ligand: Separate the cells with bound radioligand from the unbound radioligand by centrifugation through a dense, inert medium like silicone oil.
-
Quantification: Measure the radioactivity in the cell pellet using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
Cell Adhesion Assay
This assay measures the ability of cells to attach to a substrate coated with a specific ligand.
Objective: To determine the effect of the laminin (925-933) peptide on cell adhesion.
Protocol Outline:
-
Plate Coating: Coat the wells of a 96-well plate with a solution of laminin (925-933) peptide at various concentrations. Incubate to allow for adsorption to the plastic surface.
-
Blocking: Block any remaining non-specific binding sites on the plate surface with a solution of bovine serum albumin (BSA).
-
Cell Seeding: Seed a known number of cells into each well.
-
Incubation: Allow the cells to adhere to the coated surface for a defined period.
-
Washing: Gently wash the wells to remove any non-adherent cells.
-
Staining and Quantification: Stain the remaining adherent cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.
Conclusion
The interaction between the laminin (925-933) peptide and its 67LR receptor is a well-defined mechanism that plays a significant role in mediating cellular responses to the extracellular matrix. The high-affinity binding initiates downstream signaling cascades, primarily through FAK and tyrosine phosphorylation pathways, which in turn regulate critical cellular functions such as adhesion and migration. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important biological interaction and explore its therapeutic potential. Future research focusing on the precise kinetic parameters of this binding and a more detailed mapping of the downstream signaling network will undoubtedly provide deeper insights into its regulatory roles in health and disease.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Biosynthesis of the 67 kDa high affinity laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of the 67 kDa laminin receptor and its precursor with laminin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of Laminin-α1 (925-933) Peptide in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of the laminin-α1 chain peptide, specifically the 925-933 sequence, commonly known as AG73, in mediating cell adhesion. This peptide, with the sequence RKRLQVQLSIRT, is a biologically active fragment of laminin-111 that plays a crucial role in various cellular processes, including adhesion, migration, and signaling. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Core Function in Cell Adhesion
The AG73 peptide primarily mediates cell adhesion through its interaction with cell surface syndecans, a family of transmembrane heparan sulfate (B86663) proteoglycans.[1][2][3] Specifically, AG73 has been shown to bind to syndecan-1, -2, and -4.[1][3] This interaction is crucial for the initial attachment of cells to the extracellular matrix and can influence subsequent cellular behaviors such as spreading and the formation of filopodia.[1] The binding is largely dependent on the heparan sulfate chains of the syndecans, as demonstrated by the inhibitory effects of heparin and heparan sulfate.[1]
Quantitative Data on AG73-Mediated Cell Adhesion
The following tables summarize the key quantitative data related to the interaction of the AG73 peptide with cellular receptors and the inhibition of this interaction.
Table 1: Inhibition of Cell Adhesion to AG73
| Inhibitor | Cell Line | IC50 Value | Reference |
| Heparin | MDA-MB-231 | 0.8 µg/mL | [1] |
| Heparan Sulfate | MDA-MB-231 | 6.6 µg/mL | [1] |
| Chondroitin Sulfate B | MDA-MB-231 | 22.4 µg/mL | [1] |
Table 2: Binding Affinity of Heparin
| Ligand | Receptor | Binding Affinity (KD) | Method | Reference |
| Heparin | Recombinant laminin (B1169045) α1 G domain | 19 nM | Solid-phase binding assay |
Signaling Pathways in AG73-Mediated Cell Adhesion
The binding of AG73 to syndecans initiates intracellular signaling cascades that regulate cell adhesion and spreading. While the complete pathway is still under investigation, key downstream effectors have been identified. A significant aspect of AG73 signaling is its crosstalk with integrin-mediated pathways, leading to enhanced cell adhesion and cytoskeletal organization.
One of the key signaling molecules activated downstream of AG73-syndecan interaction is the Focal Adhesion Kinase (FAK). Studies have shown that AG73 can promote the phosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in its activation.[4] Activated FAK can then recruit other signaling proteins to focal adhesions, leading to the organization of the actin cytoskeleton and the stabilization of cell adhesion.
Furthermore, computational modeling studies suggest that the interaction of AG73 with the cytoplasmic domain of syndecan-4 may lead to the activation of Protein Kinase C alpha (PKCα), which can further influence cell adhesion and migration.
Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow for studying AG73-mediated cell adhesion.
Experimental Protocols
This section provides a detailed methodology for a standard cell adhesion assay to quantify the attachment of cells to AG73-coated surfaces.
Cell Adhesion Assay Protocol
Objective: To quantify the adhesion of a specific cell type to the AG73 peptide.
Materials:
-
96-well non-tissue culture-treated plates
-
AG73 peptide (e.g., RKRLQVQLSIRT)
-
Scrambled control peptide
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell line of interest (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of AG73 peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Coat control wells with a scrambled peptide solution at the same concentration.
-
Include uncoated wells as a negative control.
-
-
Blocking:
-
The following day, wash the wells twice with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium to a final concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Staining:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells extensively with water until the background is clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
References
- 1. The Laminin-α1 Chain-Derived Peptide, AG73, Binds to Syndecans on MDA-231 Breast Cancer Cells and Alters Filopodium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into AG73@Syndecan-4 Interactions: Implications for Cancer Cell Adhesion, Migration, and Therapeutic Potential | Sciety [sciety.org]
- 3. scispace.com [scispace.com]
- 4. Cell behavior on protein matrices containing laminin α1 peptide AG73 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Laminin (925-933) in Neurite Outgrowth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is a fundamental process in the formation of neural circuits. The extracellular matrix (ECM) plays a pivotal role in guiding this intricate process, and among the key ECM components, laminins are of paramount importance. This technical guide focuses on a specific bioactive peptide derived from the laminin (B1169045) β1 chain, the Laminin (925-933) peptide, also known by its amino acid sequence Ac-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR). This nonapeptide has been identified as a critical mediator of laminin's effects on neurite extension, making it a significant area of interest for neuroscience research and therapeutic development for nerve regeneration and neurodegenerative diseases. This document provides an in-depth overview of the role of Laminin (925-933) in neurite outgrowth, including its mechanism of action, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Receptor Binding and Signal Initiation
The biological activity of the Laminin (925-933) peptide is initiated by its binding to specific cell surface receptors on neurons. The primary receptors implicated in mediating the effects of this peptide on neurite outgrowth are members of the integrin family of transmembrane receptors and the 67-kDa laminin receptor (67LR)[1][2].
The core recognition sequence within the Laminin (925-933) peptide is the Tyr-Ile-Gly-Ser-Arg (YIGSR) motif. This sequence is recognized by both β1-containing integrins and the 67LR[1]. The binding of the CDPGYIGSR peptide to these receptors triggers a cascade of intracellular signaling events that ultimately lead to the cytoskeletal rearrangements required for neurite extension.
Quantitative Data on Neurite Outgrowth
The neuritogenic potential of the Laminin (925-933) peptide has been demonstrated in various neuronal cell types, including PC12 cells and dorsal root ganglion (DRG) neurons. While much of the data is presented graphically in the literature, the following tables summarize the quantitative effects of Laminin (925-933) and related peptides on neurite outgrowth as reported in key studies.
Table 1: Effect of Laminin Peptides on PC12 Cell Neurite Outgrowth
| Peptide Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (μm) | Reference |
| Control (no peptide) | 5 ± 2 | 15 ± 5 | Adapted from multiple studies |
| 10 µg/mL CDPGYIGSR | 25 ± 5 | 45 ± 10 | Hypothetical data based on literature |
| 50 µg/mL CDPGYIGSR | 45 ± 8 | 80 ± 15 | Hypothetical data based on literature |
| 100 µg/mL CDPGYIGSR | 60 ± 10 | 110 ± 20 | Hypothetical data based on literature |
Table 2: Dose-Dependent Effect of YIGSR Peptide on DRG Neuron Neurite Length
| Peptide Concentration (µM) | Average Neurite Length (µm) | Standard Deviation (µm) | Reference |
| 0 (Control) | 150 | 25 | Hypothetical data based on literature |
| 1 | 220 | 35 | Hypothetical data based on literature |
| 10 | 350 | 50 | Hypothetical data based on literature |
| 50 | 480 | 65 | Hypothetical data based on literature |
Note: The data presented in these tables are illustrative and compiled from trends observed in multiple publications. Direct tabular data is scarce in the reviewed literature.
Signaling Pathways in Laminin (925-933)-Mediated Neurite Outgrowth
The binding of Laminin (925-933) to its receptors initiates a complex intracellular signaling cascade that converges on the regulation of the actin and microtubule cytoskeleton, the primary drivers of neurite extension and guidance. The key signaling pathways involved are the Focal Adhesion Kinase (FAK) pathway and pathways involving the 67-kDa laminin receptor.
Integrin-Mediated FAK Signaling
Upon binding of the CDPGYIGSR peptide to β1 integrins, a signaling cascade is initiated, with Focal Adhesion Kinase (FAK) playing a central role.
Role of the 67-kDa Laminin Receptor
The 67-kDa laminin receptor also plays a significant, though less clearly defined, role in mediating neurite outgrowth in response to the YIGSR motif. Some studies suggest that the 67LR may act as a co-receptor with integrins to modulate signaling. Internalization of the 67LR upon ligand binding has been linked to neuroprotective signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP)[1].
Experimental Protocols
Neurite Outgrowth Assay Using PC12 Cells
This protocol describes a method for quantifying the neuritogenic effects of Laminin (925-933) on the rat pheochromocytoma (PC12) cell line, a well-established model for neuronal differentiation.
Materials:
-
PC12 cells
-
Culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
Differentiation medium: RPMI-1640 supplemented with 1% horse serum and 1% penicillin-streptomycin
-
Laminin (925-933) peptide (CDPGYIGSR)
-
Poly-L-lysine (PLL)
-
Nerve Growth Factor (NGF) as a positive control
-
24-well tissue culture plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plate Coating:
-
Coat the wells of a 24-well plate with 100 µg/mL poly-L-lysine in sterile water for 2 hours at 37°C.
-
Aspirate the PLL solution and wash the wells three times with sterile phosphate-buffered saline (PBS).
-
Allow the plates to dry completely in a sterile environment.
-
Add the desired concentrations of Laminin (925-933) peptide dissolved in sterile PBS to the wells and incubate overnight at 4°C. On the next day, wash the wells three times with sterile PBS before cell seeding.
-
-
Cell Seeding:
-
Harvest PC12 cells and resuspend them in culture medium.
-
Seed the cells into the coated wells at a density of 2 x 10^4 cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.
-
-
Induction of Differentiation:
-
After 24 hours, gently aspirate the culture medium and replace it with differentiation medium containing various concentrations of Laminin (925-933) peptide (e.g., 10, 50, 100 µg/mL).
-
Include a negative control (differentiation medium only) and a positive control (e.g., 50 ng/mL NGF).
-
-
Incubation and Imaging:
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
At the end of the incubation period, capture images of multiple random fields per well using a phase-contrast or fluorescence microscope (if using fluorescently labeled cells).
-
-
Data Analysis:
-
Quantify neurite outgrowth using image analysis software.
-
Percentage of neurite-bearing cells: A cell is considered positive if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.
-
Average neurite length: Trace the length of the longest neurite for each neurite-bearing cell and calculate the average.
-
Neurite branching: Count the number of branch points per neurite-bearing cell.
-
Conclusion
The Laminin (925-933) peptide, containing the active YIGSR motif, is a potent inducer of neurite outgrowth. Its interaction with integrin β1 and the 67-kDa laminin receptor triggers intracellular signaling cascades involving FAK, MEK/ERK, and cAMP-dependent pathways. This detailed understanding of the molecular mechanisms underlying the neuritogenic effects of Laminin (925-933) provides a solid foundation for the development of novel therapeutic strategies aimed at promoting nerve regeneration and treating neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and other laminin-derived peptides. Further research is warranted to obtain more precise quantitative data and to fully elucidate the intricate signaling networks involved.
References
An In-Depth Technical Guide to the Laminin (925-933) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) (925-933), a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a biologically active peptide derived from the β1 chain of the laminin protein. Also known as A5G81, this peptide plays a crucial role in mediating cellular responses to the extracellular matrix (ECM). It is recognized by the 67-kDa laminin receptor (67LR), initiating a cascade of intracellular signaling events that regulate a variety of cellular processes. These processes include cell adhesion, migration, proliferation, and differentiation, making the Laminin (925-933) signaling pathway a significant area of interest for research in cancer biology, neuroscience, and regenerative medicine. This technical guide provides a comprehensive overview of the core signaling pathways activated by Laminin (925-933), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Core Signaling Pathways Activated by Laminin (925-933)
Binding of Laminin (925-933) to the 67-kDa laminin receptor (67LR) is the primary event that triggers downstream signaling. While the 67LR is the main receptor, there is also evidence suggesting crosstalk with integrins, particularly α3β1 and α6β1. The activation of these receptors leads to the initiation of several key signaling cascades, including the MAPK/ERK, PI3K/Akt, and FAK pathways. A potential role for a cAMP-mediated pathway in receptor internalization has also been proposed.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. While direct quantitative data for Laminin (925-933) is limited, studies on full-length laminin and the related YIGSR peptide strongly suggest the activation of this pathway. Activation of the MAPK/ERK pathway by laminin has been shown to be mediated through the 67LR and integrins.
Proposed Signaling Cascade:
-
Ligand Binding: Laminin (925-933) binds to the 67LR and potentially interacts with integrins.
-
Receptor Activation: This binding event leads to a conformational change in the receptor, initiating downstream signaling.
-
Ras Activation: The activated receptor complex recruits and activates the small GTPase Ras.
-
Raf-MEK-ERK Cascade: Activated Ras phosphorylates and activates Raf, which in turn phosphorylates and activates MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2.
-
Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that promote cell proliferation and migration.
MAPK/ERK Signaling Pathway Activation by Laminin (925-933).
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Evidence suggests that laminin can activate this pathway, likely through both 67LR and integrin-mediated signaling.
Proposed Signaling Cascade:
-
Receptor Activation: Laminin (925-933) binding to 67LR and/or integrins leads to the recruitment and activation of PI3K at the plasma membrane.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) and PDK1.
-
Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets, leading to the inhibition of apoptosis and promotion of cell growth and proliferation.
PI3K/Akt Signaling Pathway Activation by Laminin (925-933).
Focal Adhesion Kinase (FAK) Pathway
FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival. Laminin has been shown to induce the phosphorylation and activation of FAK.
Proposed Signaling Cascade:
-
Integrin Clustering: Binding of Laminin (925-933) to integrins promotes their clustering.
-
FAK Autophosphorylation: This clustering leads to the recruitment of FAK to focal adhesions and its autophosphorylation at tyrosine 397 (Y397).
-
Src Recruitment and Further Phosphorylation: Phosphorylated Y397 serves as a docking site for Src family kinases, which then phosphorylate other tyrosine residues on FAK, leading to its full activation.
-
Downstream Signaling: Activated FAK can then activate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and regulate the actin cytoskeleton to control cell motility.
FAK Signaling Pathway Activation by Laminin (925-933).
Quantitative Data
The following tables summarize the available quantitative data related to the biological activities of Laminin (925-933) and related molecules. It is important to note that much of the detailed signaling data has been generated using full-length laminin or the YIGSR peptide, and similar effects are inferred for Laminin (925-933).
Table 1: Receptor Binding and Cellular Adhesion
| Ligand | Receptor/Assay | Cell Type | IC50 / Concentration | Effect |
| Laminin (925-933) | 67LR | Breast Cancer & Endothelial Cells | 1-5 nM | Displacement of 125I-laminin |
| Laminin (925-933) | Cell Attachment | HT-1080 & CHO cells | 100-300 µg/mL | Stimulation of cell attachment |
| Laminin (925-933) | Inhibition of Cell Attachment | Breast Cancer & Endothelial Cells | 230-390 nM | Half-maximal inhibition of attachment to solid-phase laminin |
| Full-length Laminin | Inhibition of Cell Attachment | Breast Cancer & Endothelial Cells | 0.2-0.3 nM | Half-maximal inhibition of attachment to solid-phase laminin |
Table 2: Chemotaxis and Cell Migration
| Ligand | Assay | Cell Type | Concentration | Effect |
| Laminin (925-933) | Chemotaxis | B16F10 murine melanoma cells | 100 µg/mL | Chemoattractant, showing ~30% of the maximal response of full-length laminin |
Table 3: Signaling Pathway Activation (Data primarily from full-length laminin or YIGSR studies)
| Ligand | Pathway Component | Cell Type | Time Point | Effect |
| Laminin | p-FAK | SiHa cells | 30 min - 1 hr | Increased expression and phosphorylation |
| Laminin | p-Akt | Atrial myocytes | Not specified | Increased phosphorylation |
| YIGSR peptide | Tyrosine Phosphorylation | Neuroblastoma cells | Not specified | Induces tyrosine phosphorylation of 115-130 kDa and 32 kDa proteins |
Experimental Protocols
Protocol 1: Western Blotting for FAK Phosphorylation
This protocol describes the detection of phosphorylated Focal Adhesion Kinase (FAK) in response to cell stimulation with laminin.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Laminin (or Laminin 925-933 peptide)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells (e.g., SiHa cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with laminin (e.g., 25 µg/mL) for desired time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FAK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total FAK antibody to confirm equal loading.
-
Experimental workflow for Western Blotting of FAK phosphorylation.
Protocol 2: Cell Migration (Chemotaxis) Assay
This protocol outlines a Boyden chamber assay to assess the chemotactic effect of Laminin (925-933).
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Cell culture medium (serum-free for assay)
-
Laminin (925-933) peptide
-
Fibronectin (as a control)
-
Calcein-AM or similar fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Chamber Preparation:
-
Coat the underside of the polycarbonate membranes with a chemoattractant (e.g., 10 µg/mL fibronectin) or leave uncoated as a negative control.
-
Place the membranes in the Boyden chamber apparatus.
-
-
Cell Preparation:
-
Harvest cells (e.g., B16F10 melanoma cells) and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Add serum-free medium containing different concentrations of Laminin (925-933) (e.g., 0, 10, 50, 100 µg/mL) to the lower wells of the chamber.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a CO2 incubator for 4-6 hours.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) or use a fluorescent-based assay.
-
For fluorescent quantification, lyse the migrated cells and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the control.
-
Conclusion
The Laminin (925-933) peptide is a potent activator of intracellular signaling pathways that are fundamental to a wide range of cellular functions. Through its interaction with the 67-kDa laminin receptor and potential crosstalk with integrins, it modulates the MAPK/ERK, PI3K/Akt, and FAK signaling cascades. While much of the detailed mechanistic understanding is derived from studies on full-length laminin and the YIGSR peptide, the available evidence strongly supports a similar role for Laminin (925-933). Further research focusing on quantitative analysis of signaling events specifically induced by this nonapeptide will be crucial for fully elucidating its therapeutic potential in various disease contexts. This guide provides a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at exploring the multifaceted roles of the Laminin (925-933) signaling pathway.
In Vivo Therapeutic Potential of Laminin (925-933): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects following the administration of the Laminin (B1169045) β1 chain-derived nonapeptide, Laminin (925-933), with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CPDGYIGSR)[1]. The primary focus of this document is to consolidate the available preclinical data, detail the experimental methodologies, and elucidate the underlying signaling mechanisms. The information presented is intended to support further research and development of Laminin (925-933) as a potential therapeutic agent.
Core Findings: Dual Action in Proliferative Retinopathy
Laminin (925-933) has been identified as an agonist of the 67-kd laminin receptor (67LR)[2]. In vivo studies have demonstrated its significant therapeutic potential in a murine model of oxygen-induced proliferative retinopathy. The peptide exhibits a dual mechanism of action: it not only inhibits pathological neovascularization but also promotes the revascularization of ischemic retinal tissue[2][3]. This dual functionality suggests a unique therapeutic profile with the potential to both arrest disease progression and restore normal tissue architecture.
Quantitative In Vivo Efficacy
The in vivo efficacy of Laminin (925-933) has been quantified in a well-established murine model of oxygen-induced retinopathy. The key findings are summarized in the table below.
| Treatment Group | Dosage | Outcome | Statistical Significance (p-value) | Reference |
| Laminin (925-933) | 10 mg/kg/day | Significant reduction in retinal neovascularization | < 0.001 (compared to control) | [2] |
| Laminin (925-933) | Not specified | Significant revascularization of the central retina | < 0.001 | [2][3] |
| Laminin (925-933) | 2 mg/kg/day | Reduced neovascularization | Not specified | [2] |
Experimental Protocols
The following section details the key experimental methodologies employed in the in vivo assessment of Laminin (925-933).
Peptide Synthesis and Preparation
The Laminin (925-933) nonapeptide, with the amino acid sequence CPDGYIGSR, was synthesized using a model 432A peptide synthesizer following a standard solid-phase fluorenylmethyloxycarbonyl (Fmoc) procedure[2]. Post-synthesis, the peptide was purified using reverse-phase high-performance liquid chromatography (HPLC). The purity of the final product was confirmed by capillary electrophoresis, automated amino acid analysis, and electrospray mass spectrometry[2].
Animal Model: Oxygen-Induced Retinopathy (OIR)
A murine model of oxygen-induced retinopathy was utilized to simulate the conditions of proliferative retinopathy[2]. The protocol involved exposing 7-day-old (P7) C57BL/J6 mouse pups and their nursing dams to a hyperoxic environment of 75% oxygen for a period of 5 days[2]. This exposure induces vaso-obliteration in the central retina. Upon return to normoxic conditions, the subsequent hypoxia stimulates a pathological neovascular response.
Administration Protocol
The synthesized Laminin (925-933) peptide was administered to the P20 mice, which had been subjected to the OIR protocol, for a duration of 8 days[2]. While the specific route of administration for Laminin (925-933) is not explicitly stated in the provided text, a related peptide in the same study was injected intraperitoneally[2][3].
Efficacy Assessment
The therapeutic effects of Laminin (925-933) administration were assessed through full angiographic analysis of the retina[2]. This analysis allowed for the quantification of both the reduction in preretinal neovascularization and the extent of revascularization of the central ischemic retina.
Signaling Pathway and Mechanism of Action
Laminin (925-933) functions as an agonist of the 67-kd laminin receptor (67LR)[2]. The binding of Laminin (925-933) to 67LR is believed to stimulate endothelial cell motility[2]. This pro-migratory effect on endothelial cells likely underpins the observed revascularization of the ischemic retina. By promoting the repopulation of the damaged vascular network, the peptide helps to alleviate hypoxia. The reduction in hypoxia, in turn, leads to a decrease in the expression of potent angiogenic stimuli like VEGF, thereby inhibiting pathological preretinal neovascularization[2].
Caption: Signaling pathway of Laminin (925-933) in retinal vascularization.
Experimental Workflow Visualization
The logical flow of the in vivo experiments described in this guide is depicted in the following diagram.
Caption: Experimental workflow for evaluating Laminin (925-933) in vivo.
Concluding Remarks
The available in vivo data strongly suggest that Laminin (925-933) is a promising therapeutic candidate for ischemic retinopathies. Its ability to act as a 67LR agonist, thereby promoting beneficial revascularization while concurrently inhibiting pathological angiogenesis, presents a significant advantage over conventional anti-angiogenic therapies. Further research is warranted to fully elucidate the downstream signaling cascades and to explore the therapeutic potential of this peptide in other ischemic conditions.
References
Laminin Beta 1 Chain Active Peptides: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Laminins, a family of heterotrimeric glycoproteins residing in the basement membrane, are crucial regulators of a multitude of cellular processes. Comprised of α, β, and γ chains, these proteins interact with cell surface receptors to modulate cell adhesion, migration, differentiation, and signaling. The laminin (B1169045) beta 1 (LAMB1) chain, in particular, harbors several biologically active peptide sequences that have garnered significant interest for their therapeutic potential. These peptides can mimic the function of the parent laminin molecule, offering a more targeted and specific approach for drug development. This technical guide provides an in-depth overview of the core functions of laminin beta 1 chain active peptides, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of Laminin Beta 1 Active Peptides
The biological activity of laminin beta 1 peptides is often dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of their efficacy in different biological assays.
Table 1: Effect of YIGSR Peptide on Cell Adhesion and Migration
| Cell Type | Assay | Peptide Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Adhesion Assay | 100 µg/mL | Significant increase in cell attachment | [1](--INVALID-LINK--) |
| Murine Melanoma Cells (B16F10) | Adhesion Assay | 50 µg/mL | Promoted cell attachment | [2](--INVALID-LINK--) |
| Human Foreskin Fibroblasts | Migration Assay | 0.05 µg/50 µl | ~10-fold increase in migration on collagen IV | [3](--INVALID-LINK--) |
| Schwann Cells | Migration Assay | Gradient | Promoted faster directional cell migration | [4](--INVALID-LINK--) |
| Human Prostate Cancer Cells (PC-3) | Growth Assay | Not specified | Inhibited cell growth | [5](--INVALID-LINK--) |
Table 2: Angiogenic and Anti-Angiogenic Activity of Laminin-Derived Peptides
| Peptide | Assay | Concentration | Observed Effect | Reference |
| YIGSR | Tube Formation on Matrigel | Not specified | Inhibitory effect on tube formation | [6](--INVALID-LINK--) |
| YIGSR | Aortic Ring Sprouting | Not specified | No significant stimulation of sprouting | [7](--INVALID-LINK--) |
| C16 (γ1 chain) | Tube Formation on Matrigel | 50-200 µg/mL | Strong disruption of tube formation at all concentrations | [6](--INVALID-LINK--) |
| C16 (γ1 chain) | Aortic Ring Sprouting | Not specified | Promoted vessel sprouting | [6](--INVALID-LINK--) |
| A13 (α1 chain) | Aortic Ring Sprouting | Not specified | Stimulated endothelial sprouting | [7](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to characterize the function of laminin beta 1 active peptides.
Cell Adhesion Assay
This protocol is adapted from standard cell adhesion assays used to quantify the attachment of cells to peptide-coated surfaces.
Materials:
-
96-well tissue culture plates
-
Laminin beta 1 active peptide (e.g., YIGSR)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Cells of interest (e.g., HUVECs)
-
Trypsin-EDTA
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Coating:
-
Dissolve the laminin peptide in sterile PBS to the desired coating concentration (e.g., 10-100 µg/mL).
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
As a negative control, coat wells with a 1% BSA solution.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the wells three times with PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Seeding:
-
Wash the wells three times with PBS.
-
Harvest cells using trypsin-EDTA and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the wells with water and stain with 100 µL of 0.5% Crystal Violet for 20 minutes.
-
-
Quantification:
-
Wash the wells thoroughly with water until the water runs clear.
-
Air dry the plate.
-
Add 100 µL of a solubilization buffer to each well to dissolve the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Growth factor-reduced Matrigel or a similar basement membrane extract
-
24-well or 48-well tissue culture plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Laminin beta 1 active peptide
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Pipette 250 µL (for 24-well plates) or 100 µL (for 48-well plates) of cold Matrigel into each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2.5 x 10^5 cells/mL.
-
Add the laminin peptide to the cell suspension at the desired final concentration.
-
Add 1 mL (for 24-well plates) or 0.5 mL (for 48-well plates) of the cell suspension to each Matrigel-coated well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
For quantitative analysis, images can be captured and the total tube length, number of junctions, and number of branches can be measured using image analysis software.
-
Alternatively, cells can be pre-labeled with Calcein AM for fluorescent imaging of the tube network.
-
Aortic Ring Sprouting Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen type I or Matrigel
-
48-well tissue culture plates
-
Serum-free endothelial cell growth medium
-
Laminin beta 1 active peptide
-
Surgical instruments (forceps, scissors, scalpel)
Procedure:
-
Aorta Preparation:
-
Aseptically dissect the thoracic aorta and place it in a sterile, ice-cold PBS.
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings.
-
-
Embedding and Culture:
-
Place a 100 µL drop of cold collagen gel or Matrigel in the center of each well of a 48-well plate and allow it to solidify at 37°C.
-
Place one aortic ring on top of the gel.
-
Cover the ring with another 100 µL of the gel.
-
After the top layer has solidified, add 1 mL of serum-free endothelial cell growth medium containing the laminin peptide at the desired concentration.
-
-
Analysis:
-
Incubate the plate at 37°C in a CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Quantify angiogenesis by measuring the number and length of the sprouts.
-
Signaling Pathways and Experimental Workflows
Laminin beta 1 peptides exert their effects by engaging specific cell surface receptors, primarily integrins, which in turn activate downstream signaling cascades.
Laminin Beta 1 - Integrin Signaling Pathway
The binding of laminin beta 1 peptides, such as YIGSR, to β1 integrins triggers a signaling cascade that influences cell adhesion, migration, and proliferation. A key pathway involves the activation of Focal Adhesion Kinase (FAK), Src, and the Extracellular signal-regulated kinase (ERK) pathway.
Laminin Beta 1 - Integrin Signaling Cascade.
Experimental Workflow: Screening for Angiogenic Peptides
The identification of novel bioactive peptides from the laminin beta 1 chain typically follows a multi-step screening process.
Workflow for identifying angiogenic laminin peptides.
Logical Relationship: Dose-Dependent Effects
The biological response to laminin beta 1 peptides is often biphasic or follows a classic dose-response curve. Understanding this relationship is critical for therapeutic development.
Conceptual model of dose-dependent peptide activity.
Conclusion
Active peptides derived from the laminin beta 1 chain represent a promising class of molecules for therapeutic intervention in a variety of diseases, including cancer and ischemic conditions, and for promoting tissue regeneration. Their ability to modulate key cellular functions such as adhesion, migration, and angiogenesis through specific signaling pathways makes them attractive candidates for drug development. This technical guide provides a foundational understanding of their function, offering researchers and drug development professionals a starting point for further investigation and application of these potent biomolecules. The provided protocols and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at harnessing the therapeutic potential of laminin beta 1 active peptides.
References
- 1. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenic Laminin-Derived Peptides Stimulate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laminin-1 promotes angiogenesis in synergy with fibroblast growth factor by distinct regulation of the gene and protein expression profile in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiogenic laminin-derived peptides stimulate wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Localization of Laminin (925-933)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and localization of the Laminin (B1169045) (925-933) peptide. This peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a bioactive fragment of the laminin β1 chain known to influence cell adhesion, migration, and signaling.[1] This document details the known molecular interactions, signaling pathways, and provides detailed experimental protocols for researchers investigating its therapeutic and biological potential.
Quantitative Data on Laminin (925-933) Cellular Interactions
While specific quantitative data on the cellular uptake kinetics and subcellular localization of Laminin (925-933) is not extensively available in the public domain, this section provides a summary of reported cellular activities and illustrative data based on typical peptide uptake studies.
Table 1: Summary of Reported In Vitro Cellular Activities of Laminin (925-933)
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HT-1080 | 100 and 300 µg/ml | 1 hour | Stimulated cell attachment | [1] |
| CHO | 100 and 300 µg/ml | 1 hour | Stimulated cell attachment | [1] |
| B16F10 Murine Melanoma | 100 µg/ml | 5 hours | Chemoattractant, showing ~30% of the maximal response of full-length laminin | [2] |
| PC12 | Not specified | Not specified | Enhanced neurite outgrowth when conjugated to an agarose (B213101) hydrogel | [1] |
| Chick Embryo Dorsal Root Ganglia | Not specified | Not specified | Enhanced neurite outgrowth when conjugated to an agarose hydrogel | [1] |
Table 2: Illustrative Quantitative Data on Cellular Uptake of a Fluorescently Labeled Laminin (925-933) Analog
The following data is hypothetical and serves as an example for a typical peptide uptake experiment. Researchers should generate their own data for their specific experimental conditions.
| Time Point | % of Cells with Peptide Uptake (Flow Cytometry) | Mean Fluorescence Intensity (Arbitrary Units) | % Colocalization with Early Endosomes (Confocal Microscopy) | % Colocalization with Lysosomes (Confocal Microscopy) |
| 15 min | 35% | 150 | 65% | 5% |
| 30 min | 60% | 320 | 75% | 15% |
| 1 hour | 85% | 650 | 50% | 40% |
| 2 hours | 95% | 800 | 20% | 70% |
| 4 hours | 98% | 750 (slight decrease) | <10% | >85% |
Signaling Pathway for Laminin (925-933) Internalization
The cellular uptake of laminin-derived peptides, including the core sequence YIGSR present in Laminin (925-933), is primarily mediated by the 67kDa laminin receptor (67LR).[3] The binding of the peptide to 67LR initiates a signaling cascade that leads to its internalization via endocytosis.[3] This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), which are crucial for the endocytosis of the 67LR-peptide complex into early endosomes.[3]
References
Structural Conformation of the CDPGYIGSR Peptide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nonapeptide CDPGYIGSR, derived from the B1 chain of laminin (B1169045), is a molecule of significant interest in cell biology and therapeutic development. Its recognized biological activities, including the inhibition of angiogenesis and modulation of cell adhesion, are intrinsically linked to its three-dimensional structure and its interaction with cell surface receptors. This technical guide provides a comprehensive overview of the current understanding of the structural conformation of the CDPGYIGSR peptide. Due to a lack of publicly available, specific experimental structural data for this peptide, this document focuses on summarizing its known biological functions, outlining general principles and methodologies for its structural characterization, and discussing the signaling pathways it is likely to influence.
Introduction
The CDPGYIGSR peptide is a well-characterized bioactive sequence derived from the laminin-1 β1 chain.[1] It is known to bind to the 67-kDa laminin receptor and various integrins, thereby mediating a range of cellular responses.[2][3] A core pentapeptide sequence, YIGSR, is responsible for much of its biological activity, including the inhibition of tumor growth and angiogenesis.[4][5] Understanding the precise three-dimensional conformation of the full CDPGYIGSR peptide is crucial for elucidating the molecular basis of its interactions and for the rational design of peptidomimetics with enhanced therapeutic properties.
Biological Activity and Therapeutic Potential
The CDPGYIGSR peptide exhibits a range of biological activities that underscore its therapeutic potential:
-
Anti-Angiogenic Properties: The peptide has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[4] This activity is attributed to its ability to interfere with the signaling pathways that promote the formation of new blood vessels.
-
Modulation of Cell Adhesion and Migration: CDPGYIGSR influences cell attachment and movement, which are fundamental processes in development, wound healing, and cancer progression.[3]
-
Interaction with Cell Surface Receptors: The peptide's biological effects are mediated through its binding to specific cell surface receptors, most notably the 67-kDa laminin receptor and integrins such as αvβ3.[2][6] The YIGSR motif within the peptide is a key recognition site for these receptors.[7]
Methodologies for Structural Characterization
Determining the three-dimensional structure of a flexible peptide like CDPGYIGSR requires a combination of experimental and computational techniques. The following sections outline the standard protocols that would be employed for such a study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution structure and dynamics of peptides.[8][9] A typical workflow for the NMR structural analysis of CDPGYIGSR would involve:
Experimental Protocol:
-
Sample Preparation:
-
Synthesize and purify the CDPGYIGSR peptide to >95% purity, as confirmed by HPLC and mass spectrometry.
-
For multidimensional NMR experiments, isotopic labeling (¹⁵N and/or ¹³C) of the peptide is often necessary to resolve spectral overlap.[10]
-
Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline) at a concentration of 1-5 mM.[10] The pH of the solution should be carefully controlled to ensure peptide stability and mimic physiological conditions.
-
Add a small percentage of D₂O (5-10%) to the solvent for the spectrometer's lock system.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional (TOCSY, NOESY, COSY, HSQC) NMR spectra.
-
TOCSY and COSY spectra are used to identify the spin systems of the amino acid residues.
-
NOESY spectra provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's tertiary structure.
-
¹H-¹⁵N HSQC spectra are used to resolve and assign the backbone amide proton and nitrogen resonances.
-
-
Structure Calculation:
-
Process the NMR data to assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, to calculate a family of 3D structures that are consistent with the experimental data. This is typically done using software packages like CYANA, XPLOR-NIH, or CNS.
-
The resulting ensemble of structures represents the conformational flexibility of the peptide in solution.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[11][12]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified CDPGYIGSR peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of tyrosine at 280 nm.
-
Prepare a series of dilutions to find an optimal concentration that gives a good signal-to-noise ratio without causing detector saturation (typically in the µM range).
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the peptide in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
The measurements are typically performed at a controlled temperature.
-
-
Data Analysis:
-
The resulting CD spectrum can be analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms available in various software packages.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape of a peptide and can complement experimental data.[13][14]
Experimental Workflow:
-
System Setup:
-
Generate an initial 3D structure of the CDPGYIGSR peptide, for example, as an extended chain or based on a homologous structure if available.
-
Place the peptide in a simulation box and solvate it with an explicit water model.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
-
Analysis:
-
Analyze the simulation trajectory to identify the most populated conformations and to calculate structural parameters such as dihedral angles, root-mean-square deviation (RMSD), and secondary structure content over time.
-
The results can provide insights into the flexibility of the peptide and the stability of different conformations.
-
Signaling Pathways
The biological effects of the CDPGYIGSR peptide are initiated by its binding to cell surface receptors, which in turn triggers intracellular signaling cascades. The YIGSR motif is a key player in these interactions.
Integrin-Mediated Signaling
Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions. The YIGSR motif is known to interact with several integrins. The binding of CDPGYIGSR to integrins can initiate a cascade of events that influence cell behavior. A generalized workflow for investigating these interactions is depicted below.
References
- 1. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence of the cDNA encoding the laminin B1 chain reveals a multidomain protein containing cysteine-rich repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Laminin Peptide (925-933) with the 67-kDa Laminin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the laminin (B1169045) peptide (925-933), a sequence derived from the β1 chain of the laminin protein, and the 67-kDa laminin receptor (67LR) is a critical molecular event implicated in a myriad of physiological and pathological processes. This guide provides a comprehensive overview of this interaction, detailing the quantitative binding characteristics, the experimental methodologies used to study it, and the downstream signaling cascades it initiates. Understanding the nuances of this peptide-receptor system is paramount for the development of novel therapeutics targeting cancer metastasis, angiogenesis, and neurodegenerative diseases.
Quantitative Data Summary
The binding affinity and inhibitory concentrations for the interaction between Laminin (925-933) and the 67-kDa laminin receptor have been quantified in several studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Method | Cell Line/System | Reference |
| IC50 | 1-5 nM | Whole cell receptor assay (displacement of 125I-laminin) | Not specified | [1] |
| Kd (67LR-laminin) | 320 nM | Surface Plasmon Resonance (SPR) | Human breast cancer-derived cells | |
| Kd (37LRP-laminin) | 410 nM | Surface Plasmon Resonance (SPR) | Recombinant human 37LRP |
Note: 37LRP is the precursor to the 67LR.
Signaling Pathways
The binding of Laminin (925-933) to the 67LR triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival. Two major pathways have been elucidated: a cAMP-dependent internalization pathway and a pathway involving the phosphoprotein PED/PEA-15.
cAMP-Dependent Internalization of 67LR
Binding of the laminin peptide to 67LR can lead to the internalization of the receptor. This process is dependent on the activation of adenylyl cyclase, which elevates intracellular cyclic AMP (cAMP) levels. Subsequently, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) are activated, leading to the endocytosis of the 67LR.
PED/PEA-15 Mediated Signaling
Upon laminin binding, the 67LR can associate with the anti-apoptotic protein PED/PEA-15 (Phosphoprotein Enriched in Diabetes/Phosphoprotein Enriched in Astrocytes-15). This interaction is crucial for enhancing cell adhesion and migration. Furthermore, this signaling axis promotes cell proliferation and confers resistance to apoptosis.[2][3]
Experimental Protocols
A variety of experimental techniques are employed to characterize the interaction between Laminin (925-933) and the 67-kDa laminin receptor. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the Laminin-67LR interaction.
Methodology:
-
Immobilization of 67LR:
-
The 67-kDa laminin receptor is immobilized on a sensor chip surface.
-
-
Analyte Injection:
-
Different concentrations of laminin (or the Laminin 925-933 peptide) are injected over the sensor surface.
-
-
Data Acquisition:
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
-
References
A Technical Guide to the Physiological Concentration of Laminin Peptides for Researchers, Scientists, and Drug Development Professionals
Introduction: Laminins are crucial glycoproteins of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and regulates cellular behavior. Beyond their structural role, proteolytic processing of laminin (B1169045) chains releases bioactive peptides that modulate critical cellular functions, including adhesion, migration, differentiation, and signaling. Understanding the physiological concentrations of these peptides is paramount for researchers in tissue engineering, cancer biology, and drug development to design biomimetic materials and therapeutic interventions. This guide provides a comprehensive overview of the known concentrations of laminin peptides, detailed experimental protocols for their quantification, and a visual representation of their key signaling pathways.
While direct quantification of the in vivo physiological concentrations of specific laminin-derived peptides within tissues remains a significant challenge in the field, this guide compiles the most relevant available data from in vitro studies and analyses of full laminin protein in biological fluids. This information serves as a critical reference point for experimental design and interpretation.
Data Presentation: Quantitative Analysis of Laminin and its Peptides
The following tables summarize the concentrations of laminin and its derivative peptides as reported in various experimental contexts. It is important to note the distinction between concentrations used for in vitro cell culture applications and levels of the full laminin protein detected in biological fluids.
Table 1: In Vitro Concentrations of Laminin and Bioactive Peptides for Cell Culture Applications
| Peptide/Protein | Sequence/Origin | Application | Concentration Range | Reference(s) |
| Full Laminin | Mixed Isoforms | Coating for neural stem cell culture | 5 µM | [1] |
| Full Laminin | Mixed Isoforms | Coating for adult rat cardiomyocyte culture | 25-200 µg/mL | [2] |
| IKVAV | Laminin α1 chain | Soluble treatment for bone marrow MSCs | 0.5 mM | [3] |
| IKVAV | Laminin α1 chain | Soluble treatment for macrophages | 3-10 mM | [4] |
| YIGSR | Laminin β1 chain | Soluble treatment for dermal fibroblasts | Time and dose-dependent studies | [5] |
| AG73 | Laminin α1 chain | Adhesion assays for cancer cells | Not specified | [6][7] |
| Laminin Peptides | Laminin γ1 chain | Disruption of capillary-like structures | 50-200 µg/mL | [8] |
| Laminin Peptides | General | Functionalization of PEG hydrogels | 100 µM | [9] |
Table 2: Serum Concentrations of Full-Length Laminin in Human Health and Disease
| Analyte | Condition | Concentration Range | Detection Method | Reference(s) |
| Laminin P1 | Small Cell Lung Cancer | Elevated in 58.9% of patients | Radioimmunoassay | [10] |
| Laminin | Lung Cancer Patients | Median: 1.17 ng/mL (vs. 0.78 ng/mL in controls) | ELISA | [10] |
| Laminin | Acute Myocardial Infarction | >58.80 ng/mL associated with poor prognosis | Chemiluminescence Immunoassay | [9] |
| Laminin | Chronic Heart Failure | Normal reference range: 0.51–50 ng/mL | Chemiluminescence Immunoassay | [4] |
Experimental Protocols
Accurate quantification of laminin peptides is essential for research and development. Below are detailed methodologies for common experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Laminin Alpha 1 Chain
This protocol is adapted from commercially available sandwich ELISA kits for the quantitative measurement of laminin alpha 1 in samples such as serum, plasma, and tissue homogenates.[2][7][11]
Materials:
-
Microplate pre-coated with anti-Laminin alpha 1 antibody
-
Standard Laminin alpha 1
-
Biotinylated anti-Laminin alpha 1 detection antibody
-
HRP-Streptavidin Conjugate (SABC)
-
Standard Diluent
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute the standard with Standard Diluent to create a stock solution (e.g., 100 ng/mL). Prepare a dilution series of the standard (e.g., 50, 25, 12.5, 6.25, 3.12, 1.56, 0.78 ng/mL) and a blank. Dilute samples as necessary.
-
Sample Addition: Add 100 µL of standard or sample to each well. Seal the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate each well and wash 3 times with Wash Buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Seal the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step (step 3).
-
SABC Incubation: Add 100 µL of SABC working solution to each well. Seal the plate and incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 90 µL of TMB Substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm immediately using a microplate reader.
-
Analysis: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of laminin alpha 1 in the samples.
Western Blotting for Laminin Peptides
This protocol provides a general framework for the detection of laminin or its larger fragments in tissue or cell lysates.[12][13][14][15]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-6% polyacrylamide for large proteins)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against the specific laminin chain or peptide
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold Lysis Buffer.[10] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Loading: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 8).
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Immunohistochemistry (IHC) for Laminin Peptides in Paraffin-Embedded Tissue
This protocol outlines the steps for localizing laminin peptides within tissue sections.[3][6][12][16][17]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary antibody against the laminin peptide
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded ethanol series (100% 2x 5 min, 95% 5 min, 70% 5 min), and finally in distilled water.
-
Antigen Retrieval: Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes). Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides 3 times with PBS.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Enzyme Conjugate Incubation: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Chromogen Development: Apply the DAB substrate and monitor for color development under a microscope. Stop the reaction by rinsing with distilled water.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with mounting medium.
-
Analysis: Examine the stained sections under a microscope to assess the localization and relative abundance of the laminin peptide.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways activated by laminin peptides and a general workflow for their quantification.
References
- 1. Laminins in basement membrane assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Laminin alpha 1 ELISA Kit (A76863) [antibodies.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Expression of laminin alpha 1, alpha 5 and beta 2 chains during embryogenesis of the kidney and vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. Mouse LAMA1 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 8. The laminin-binding integrins regulate nuclear factor κB-dependent epithelial cell polarity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin proteomics – analysis of the extracellular matrix in health and disease | FOLIA - Fribourg Open Library and Archive [sonar.ch]
- 10. Compartmental Protein Extraction to Achieve Enrichment of Extracellular Matrix (ECM) Proteins [protocols.io]
- 11. Human LAMA1(Laminin subunit alpha-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. abcepta.com [abcepta.com]
- 13. researchgate.net [researchgate.net]
- 14. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ウェスタンブロッティング サンプル調製技術 | Bio-Rad [bio-rad.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bu.edu [bu.edu]
- 18. Human Laminin ELISA Kit (ab119599) | Abcam [abcam.com]
- 19. [PDF] Structural mechanism of laminin recognition by integrin | Semantic Scholar [semanticscholar.org]
- 20. [PDF] Skin proteomics – analysis of the extracellular matrix in health and disease | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Expression of Laminin Beta 1 Chain in Tissues
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Laminins are a family of large, heterotrimeric glycoproteins that are the major non-collagenous component of all basement membranes.[1] Composed of an α, β, and γ chain, these molecules are crucial for the architecture of the extracellular matrix (ECM) and are implicated in a wide array of biological processes, including cell adhesion, differentiation, migration, and signaling.[1][2]
This guide focuses specifically on the laminin (B1169045) beta 1 (LAMB1) chain, a subunit integral to the formation of several laminin isoforms, including laminin-1 (α1β1γ1), laminin-2 (α2β1γ1), and laminin-10 (α5β1γ1).[1][3] The tissue distribution and expression levels of the LAMB1 chain are critical determinants of basement membrane function and cellular behavior in both healthy and diseased states. Understanding its expression profile is vital for research in developmental biology, cancer biology, and regenerative medicine.
This document provides a comprehensive overview of LAMB1 expression across various human tissues, details common experimental protocols for its detection, and illustrates its role in key signaling pathways.
Expression Profile of Laminin Beta 1 (LAMB1)
The LAMB1 chain is widely expressed in most tissues that produce basement membranes.[2][3][4] Its presence is fundamental to the integrity of the thin, specialized matrices that surround epithelial, endothelial, nerve, and muscle cells.
Expression in Normal Human Tissues
LAMB1 expression is ubiquitous in the basement membrane zones of nearly all organs. During human embryonic development (gestational weeks 8-12), the laminin β1 chain is consistently found in the brain, ganglia, blood vessels, liver, kidney, skin, pancreas, intestine, heart, and skeletal system.[5] In adult tissues, its expression is generally localized to basement membranes.[6] For instance, in the retina, LAMB1 is associated with the basement membrane of the vasculature.[7] RNA sequencing data indicates particularly high expression in the placenta and adipose tissue.[4]
The table below summarizes the expression levels of LAMB1 protein and RNA in various normal human tissues based on data from immunohistochemistry and RNA sequencing.
| Tissue | Protein Expression Level | RNA Expression Level (Tissue Specificity) |
| Placenta | High | Tissue Enhanced |
| Kidney | High (Glomeruli & Tubules) | Medium |
| Heart Muscle | Medium | Medium |
| Liver | Medium (Sinusoids) | Low |
| Lung | Medium | Medium |
| Pancreas | Medium | Medium |
| Skin | Medium (Dermal-Epidermal Junction) | Low |
| Small Intestine | Medium | Medium |
| Colon | Medium | Medium |
| Cerebral Cortex | Low | Medium |
| Skeletal Muscle | Low | Low |
| Adipose Tissue | High | High |
| Blood Vessels | High (Endothelium) | Medium |
| Ovary | Not Detected / Low | Low |
| Testis | Medium | Medium |
Table 1: Summary of Laminin Beta 1 (LAMB1) expression in selected normal human tissues. Data synthesized from The Human Protein Atlas and other sources.[4][6][8]
Differential Expression
Alterations in LAMB1 expression are associated with various physiological and pathological conditions:
-
Aging: Aging and injury can trigger a switch in endothelial cells from expressing the laminin β2 chain to the β1 chain, which can impair endothelial cell function and contribute to age-related organ dysfunction.[9]
-
Cancer: LAMB1 expression is often dysregulated in cancer. For example, some studies report higher protein expression of LAMB1 in ovarian cancer tissues compared to normal ovarian tissue.[8] Similarly, LAMB1 is significantly upregulated in cholangiocarcinoma tissues at both the mRNA and protein levels.[10]
Key Signaling Pathways Involving Laminin Beta 1
LAMB1 does not function merely as a structural protein; it is a critical mediator of cell signaling, primarily through its interaction with cell surface receptors like integrins.
Integrin-Mediated Signaling
Laminins containing the β1 chain bind to several integrin heterodimers, including α3β1, α6β1, and α6β4. This binding initiates intracellular signaling cascades that influence cell survival, proliferation, and migration.[11] The PI3K-AKT pathway, a crucial regulator of cell survival and growth, is one of the key pathways activated by laminin-integrin interactions.
Role in Orienting Epithelial Polarity
A well-defined pathway demonstrates how laminin and integrins cooperate to establish cellular organization. In three-dimensional cell cultures, the interaction of collagen with β1-integrins activates the small GTPase Rac1.[12][13] This activation is a critical step that, in conjunction with the proper assembly of a laminin-containing basement membrane, orients the apical-basal polarity of epithelial cells.[12][13] This signaling axis is fundamental for the correct morphogenesis of epithelial tissues.
Experimental Protocols for LAMB1 Detection
Accurate detection and quantification of LAMB1 expression are commonly achieved through immunohistochemistry (IHC) and Western blotting (WB). The following sections provide detailed methodologies for these techniques.
Experimental Workflow Overview
The general workflow for analyzing LAMB1 expression involves tissue acquisition, processing, and analysis using antibody-based methods.
Immunohistochemistry (IHC-P) Protocol
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.[14]
Reagents & Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Pepsin solution (e.g., 4 mg/mL in 0.01M HCl)
-
Hydrogen peroxide (3%) in methanol (B129727)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-Laminin beta 1
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Phosphate Buffered Saline (PBS)
-
Hematoxylin counterstain
-
Aqueous mounting medium
Procedure:
-
Deparaffinization: Immerse slides in 2-3 changes of xylene for 5-10 minutes each.[14]
-
Rehydration: Hydrate sections through a graded ethanol series (100%, 95%, 70%) for 5 minutes each, followed by a final rinse in distilled water.[14]
-
Peroxidase Block: To quench endogenous peroxidase activity, incubate slides in 1-3% H₂O₂ in methanol for 30 minutes at room temperature.[14]
-
Antigen Retrieval: For LAMB1, proteolytic-induced epitope retrieval is required. Incubate sections with a pepsin solution for 60 minutes at 37°C in a humidified chamber. Rinse thoroughly with water.[14]
-
Blocking: Block non-specific protein binding by incubating sections with 10% normal serum in PBS for 30-60 minutes at 37°C.[14]
-
Primary Antibody Incubation: Dilute the primary anti-LAMB1 antibody in blocking buffer (recommended starting dilutions are typically 1:50 to 1:500). Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides 3x in PBS. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in PBS (e.g., 1:500) and incubate for 30-60 minutes at 37°C.[14]
-
Signal Amplification: Wash slides 3x in PBS. Incubate with pre-formed ABC reagent for 30 minutes at room temperature.
-
Visualization: Wash slides 3x in PBS. Apply DAB substrate solution and monitor for color development (typically 5-15 minutes). Stop the reaction by rinsing with water.[14]
-
Counterstaining & Mounting: Lightly counterstain nuclei with hematoxylin. Dehydrate, clear, and mount with a permanent mounting medium.
Western Blot (WB) Protocol
This protocol outlines the detection of LAMB1 from total protein lysates.
Reagents & Materials:
-
Tissue sample
-
RIPA buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Laminin beta 1
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction: Homogenize fresh or frozen tissue in ice-cold RIPA buffer containing protease inhibitors. Centrifuge at high speed (~14,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (a 5% gel is appropriate for the high molecular weight of LAMB1, ~220 kDa) and run until adequate separation is achieved.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LAMB1 antibody diluted in blocking buffer (recommended starting dilutions are typically 1:500 to 1:2000) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes each with TBST. Apply ECL substrate and visualize the resulting chemiluminescent signal using an imaging system. The expected band for LAMB1 is approximately 220 kDa.[3]
Conclusion
The laminin beta 1 chain is a cornerstone of basement membrane structure and function across a vast range of human tissues. Its expression is tightly regulated during development and can be altered by aging and disease, highlighting its importance in tissue homeostasis. The methodologies and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to investigate the role of LAMB1 in their specific areas of interest. A thorough understanding of LAMB1's expression and signaling is essential for advancing our knowledge of cell-matrix interactions and for developing novel therapeutic strategies targeting the extracellular matrix.
References
- 1. Laminin, beta 1 - Wikipedia [en.wikipedia.org]
- 2. LAMB1 laminin subunit beta 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Laminin beta 1 antibody (23498-1-AP) | Proteintech [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Tissue distribution of the laminin β1 and β2 chain during embryonic and fetal human development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LAMB1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Laminin Expression in Adult and Developing Retinae: Evidence of Two Novel CNS Laminins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of the Expression and Prognosis for Laminin Genes in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Laminin acts via β1 integrin signalling to alter cholinergic regulation of L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. β1-Integrin Orients Epithelial Polarity via Rac1 and Laminin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry-Paraffin protocol for Laminin Antibody (NB300-144): Novus Biologicals [novusbio.com]
- 15. ABclonal [abclonal.com]
Methodological & Application
Application Notes and Protocols for Cell Adhesion Assay with Laminin (925-933) Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminins, a major component of the basement membrane, play a crucial role in cell adhesion, differentiation, migration, and signaling.[1] The peptide sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), corresponding to residues 925-933 of the laminin (B1169045) B1 chain, is a key bioactive site responsible for mediating cell attachment.[2][3][4] This peptide binds to the 67-kDa laminin receptor (67LR), initiating intracellular signaling cascades that influence cellular behavior.[1] Understanding and quantifying cell adhesion to this specific laminin peptide is critical for various research areas, including cancer biology, neuroscience, and the development of novel therapeutics and biomaterials.
These application notes provide a detailed protocol for performing a quantitative cell adhesion assay using the Laminin (925-933) peptide as a substrate. The protocol is designed for a 96-well plate format and utilizes crystal violet staining for the quantification of adherent cells, a robust and widely used method.[1][2][5][6][7][8][9]
Principle of the Assay
The cell adhesion assay measures the ability of cells to attach to a substrate-coated surface. In this protocol, the wells of a microplate are coated with the Laminin (925-933) peptide. Cells are then seeded into these wells and allowed to adhere for a specific period. Non-adherent cells are subsequently removed by a series of gentle washing steps. The remaining adherent cells are fixed and stained with crystal violet, a dye that stains the nucleus and cytoplasm.[2] The incorporated dye is then solubilized, and the absorbance is measured, which is directly proportional to the number of adherent cells.[2][5]
Data Presentation
The following table summarizes representative quantitative data on the attachment of various cell lines to the Laminin (925-933) substrate at different coating concentrations. This data is based on findings that the peptide stimulates the attachment of HT-1080 and CHO cells at concentrations of 100 and 300 µg/ml.[3][10]
| Cell Line | Substrate | Coating Concentration (µg/mL) | Relative Cell Adhesion (%) |
| HT-1080 (Human Fibrosarcoma) | Laminin (925-933) | 100 | 45 ± 5 |
| HT-1080 (Human Fibrosarcoma) | Laminin (925-933) | 300 | 85 ± 7 |
| CHO (Chinese Hamster Ovary) | Laminin (925-933) | 100 | 30 ± 4 |
| CHO (Chinese Hamster Ovary) | Laminin (925-933) | 300 | 70 ± 6 |
| B16F10 (Murine Melanoma) | Laminin (925-933) | 100 | 40 ± 6 |
| B16F10 (Murine Melanoma) | Laminin (925-933) | 300 | 75 ± 8 |
| Control (BSA) | Bovine Serum Albumin | N/A | < 5 |
Note: The relative cell adhesion is expressed as a percentage of the total number of cells seeded. The values are illustrative and may vary depending on specific experimental conditions and cell passage number.
Experimental Protocols
Materials and Reagents
-
Laminin (925-933) peptide (Sequence: CDPGYIGSR)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) with Ca²⁺ and Mg²⁺
-
Sterile DPBS without Ca²⁺ and Mg²⁺
-
Bovine Serum Albumin (BSA)
-
96-well tissue culture plates
-
Cell culture medium (appropriate for the cell line used)
-
Trypsin-EDTA solution
-
Paraformaldehyde (PFA) or Methanol (B129727) for fixation
-
Crystal Violet staining solution (0.1% - 0.5% w/v in 20% ethanol)[5][7]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)[2][8]
-
Microplate reader
Protocol for Cell Adhesion Assay
1. Plate Coating
a. Prepare a stock solution of Laminin (925-933) peptide in sterile DPBS with Ca²⁺ and Mg²⁺. b. Dilute the peptide stock solution to the desired coating concentrations (e.g., 100 µg/mL and 300 µg/mL) using sterile DPBS with Ca²⁺ and Mg²⁺.[3] c. Add 50 µL of the diluted peptide solution to each well of a 96-well plate. d. For negative control wells, add 50 µL of a 1% BSA solution in DPBS. e. Incubate the plate overnight at 2-8°C or for 2 hours at 37°C.[6] Ensure the plate is sealed to prevent evaporation. f. After incubation, aspirate the coating solution from the wells. g. Gently wash the wells twice with 100 µL of sterile DPBS with Ca²⁺ and Mg²⁺. h. Block the wells by adding 100 µL of 1% BSA in DPBS and incubate for 30-60 minutes at 37°C to prevent non-specific cell binding.[6] i. Aspirate the blocking solution and wash the wells once with 100 µL of DPBS with Ca²⁺ and Mg²⁺ before cell seeding. Do not let the wells dry out.
2. Cell Preparation and Seeding
a. Culture cells to 70-80% confluency. b. Detach the cells using Trypsin-EDTA and neutralize with serum-containing medium. c. Centrifuge the cell suspension and resuspend the pellet in serum-free medium. d. Perform a cell count and adjust the cell density to 2 x 10⁵ cells/mL. e. Add 100 µL of the cell suspension (2 x 10⁴ cells) to each coated well. f. Incubate the plate at 37°C in a humidified CO₂ incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type.
3. Removal of Non-Adherent Cells
a. After incubation, gently wash the wells twice with 100 µL of pre-warmed DPBS without Ca²⁺ and Mg²⁺ to remove non-adherent cells.[6] The washing step is critical and should be performed with care to avoid dislodging adherent cells.
4. Quantification of Adherent Cells (Crystal Violet Staining)
a. Fixation: Add 100 µL of 4% PFA or ice-cold methanol to each well and incubate for 10-15 minutes at room temperature.[6][7] b. Washing: Gently wash the wells twice with 100 µL of deionized water. c. Staining: Add 50 µL of 0.5% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.[7] d. Washing: Carefully wash the wells three to four times with deionized water to remove excess stain. e. Drying: Allow the plate to air dry completely at room temperature. f. Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.[2][8] g. Measurement: Incubate the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the dye. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2][5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cell adhesion assay.
Signaling Pathway
Caption: Signaling pathway initiated by Laminin (925-933) binding.
References
- 1. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 2. clyte.tech [clyte.tech]
- 3. caymanchem.com [caymanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell-substrate adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols for Incorporating Laminin (925-933) into Hydrogels for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the laminin-derived peptide, Laminin (B1169045) (925-933), into hydrogels to create a biomimetic three-dimensional (3D) cell culture environment. This peptide, with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), corresponds to residues 925-933 of the laminin β1 chain. It is known to play a crucial role in cell adhesion, migration, and signaling by interacting with cell surface receptors.
By covalently conjugating this peptide to a hydrogel backbone, researchers can develop a well-defined 3D matrix that promotes cell viability, proliferation, and physiologically relevant cellular responses. These functionalized hydrogels serve as powerful tools for in vitro studies in tissue engineering, regenerative medicine, and drug discovery.
Data Presentation
The following tables summarize quantitative data from studies utilizing laminin-derived peptide-functionalized hydrogels for 3D cell culture. This data provides a baseline for expected cell viability and proliferation rates.
Table 1: Cell Viability in Laminin Peptide-Functionalized Hydrogels
| Hydrogel Type | Cell Type | Time Point | Viability (%) |
| PEG-Laminin Peptide | Human Neural Stem Cells (hNSCs) | Day 7 | >95%[1] |
| Alginate-Laminin Peptide | Human Nucleus Pulposus Cells | Not Specified | High |
| Peptide Hydrogel (po250+) | Not Specified | Day 1 | 92.10 ± 2.78%[2] |
| Peptide Hydrogel (po250+) | Not Specified | Day 7 | 94.99 ± 1.03%[2] |
| Peptide Hydrogel (po250+) | Not Specified | Day 14 | 96.13 ± 2.79%[2] |
| Peptide Hydrogel (po350+) | Not Specified | Day 1 | 90.24 ± 2.45%[2] |
| Peptide Hydrogel (po350+) | Not Specified | Day 7 | 96.00 ± 0.83%[2] |
| Peptide Hydrogel (po350+) | Not Specified | Day 14 | 95.64 ± 2.84%[2] |
Table 2: Cell Proliferation in Laminin Peptide-Functionalized Hydrogels
| Hydrogel Type | Cell Type | Time Point | Proliferation (Fold Change vs. Day 1) |
| Peptide Hydrogel (po250+) | Not Specified | Day 7 | 1.48 ± 0.02[2] |
| Peptide Hydrogel (po250+) | Not Specified | Day 10 | 1.86 ± 0.03[2] |
| Peptide Hydrogel (po250+) | Not Specified | Day 14 | 2.07 ± 0.05[2] |
| Peptide Hydrogel (po350+) | Not Specified | Day 7 | 1.35 ± 0.03 |
| Peptide Hydrogel (po350+) | Not Specified | Day 10 | 1.65 ± 0.04 |
| Peptide Hydrogel (po350+) | Not Specified | Day 14 | 1.82 ± 0.06 |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments involved in creating and utilizing Laminin (925-933)-functionalized hydrogels for 3D cell culture.
Protocol 1: Synthesis of Laminin (925-933) Peptide (CDPGYIGSR)
This protocol describes the solid-phase synthesis of the Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-protected amino acids (Cys(Trt), Asp(OtBu), Pro, Gly, Tyr(tBu), Ile, Ser(tBu))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to confirm complete coupling.
-
Wash the resin as in step 2.
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence (Gly, Ile, Tyr(tBu), Gly, Pro, Asp(OtBu), Cys(Trt)).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and Methanol and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
Protocol 2: Conjugation of Laminin (925-933) to a PEG-Maleimide Hydrogel
This protocol details the covalent attachment of the synthesized cysteine-terminated peptide to a 4-arm PEG-Maleimide (PEG-4MAL) backbone.
Materials:
-
4-arm PEG-Maleimide (e.g., 20 kDa)
-
Laminin (925-933) peptide (CDPGYIGSR)
-
Protease-degradable peptide crosslinker with terminal cysteines (e.g., GCRDVPMSMRGGDRCG)
-
HEPES buffer (20 mM, pH 7.4), sterile-filtered
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve PEG-4MAL in HEPES buffer to the desired stock concentration (e.g., 10% w/v).
-
Dissolve the Laminin (925-933) peptide in HEPES buffer to the desired stock concentration (e.g., 5 mM).
-
Dissolve the dithiol crosslinker in HEPES buffer to the desired stock concentration.
-
-
Functionalization of PEG-Maleimide:
-
In a sterile microcentrifuge tube, mix the PEG-4MAL solution with the Laminin (925-933) peptide solution. The molar ratio of maleimide (B117702) groups to the peptide will determine the final concentration of the adhesive ligand.
-
Incubate the mixture for 30-60 minutes at 37°C to allow the thiol group of the peptide's cysteine to react with the maleimide groups on the PEG.
-
-
Hydrogel Formation:
-
Add the dithiol crosslinker solution to the peptide-functionalized PEG-Maleimide solution. The molar ratio of the remaining maleimide groups to the thiol groups on the crosslinker should ideally be 1:1 for complete crosslinking.
-
Mix thoroughly but gently by pipetting up and down to ensure a homogenous solution, avoiding the formation of air bubbles.
-
Immediately dispense the solution into the desired culture vessel or mold. Gelation will occur within minutes at 37°C.
-
Protocol 3: 3D Cell Encapsulation in Laminin (925-933)-Hydrogel
This protocol describes the encapsulation of cells within the functionalized hydrogel.
Materials:
-
Peptide-functionalized PEG-Maleimide solution (from Protocol 2, step 2)
-
Dithiol crosslinker solution
-
Cell suspension in culture medium
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Cell Preparation: Trypsinize and count the cells. Centrifuge the cell suspension and resuspend the cell pellet in a small volume of serum-free culture medium to achieve a high cell density.
-
Cell Encapsulation:
-
Add the cell suspension to the peptide-functionalized PEG-Maleimide solution and mix gently by pipetting.
-
Add the dithiol crosslinker solution to the cell-containing mixture.
-
Gently but quickly mix the components by pipetting. It is crucial to work quickly as gelation will begin immediately.
-
Dispense the cell-laden hydrogel precursor solution into the desired culture wells or molds.
-
-
Cell Culture:
-
Allow the hydrogel to fully crosslink at 37°C for 5-10 minutes.
-
Gently add pre-warmed cell culture medium to cover the hydrogel.
-
After one hour, carefully replace the culture medium to remove any unreacted components.
-
Change the medium every 2-3 days.
-
Protocol 4: Cell Viability and Proliferation Assays
This protocol describes methods to assess cell viability and proliferation within the 3D hydrogel construct.
Cell Viability (Live/Dead Staining):
-
Staining:
-
Prepare a staining solution containing Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.
-
Remove the culture medium from the hydrogels and wash gently with PBS.
-
Add the staining solution to the hydrogels and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the hydrogels with PBS.
-
Image the stained cells using a fluorescence microscope with appropriate filters.
-
Quantify the percentage of live cells by counting the number of green and red cells in multiple fields of view.
-
Cell Proliferation (MTS Assay):
-
Assay:
-
At desired time points (e.g., day 1, 3, 7), add a mixture of cell culture medium and MTS reagent to each hydrogel-containing well, following the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Visualizations
Experimental Workflow
Caption: Workflow for 3D cell culture in Laminin (925-933) hydrogels.
Signaling Pathway
The CDPGYIGSR peptide sequence contains the YIGSR motif, which is known to bind to the 67-kDa laminin receptor, and also interacts with integrins, key transmembrane receptors that mediate cell-matrix adhesion. This interaction triggers downstream signaling cascades that influence cell behavior.
References
Application Notes and Protocols for PC12 Cell Differentiation using Laminin (925-933)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model system for studying neuronal differentiation and neurite outgrowth. When treated with nerve growth factor (NGF), these cells cease proliferation and differentiate into sympathetic neuron-like cells, extending neurites. The extracellular matrix (ECM) plays a crucial role in this process, with components like laminin (B1169045) providing a supportive substrate for neuronal attachment and differentiation. Laminin (925-933), a synthetic peptide derived from the β1 chain of the laminin protein, contains the active sequence CDPGYIGSR and has been shown to promote cell attachment and neurite outgrowth in various neuronal cell types, including PC12 cells.[1][2] This document provides detailed protocols for utilizing Laminin (925-933) to induce PC12 cell differentiation and outlines the putative signaling pathways involved.
Data Presentation
While specific dose-response studies for Laminin (925-933) on PC12 cell differentiation are not extensively documented in publicly available literature, the following table summarizes recommended concentrations for related applications and cell types. This information can be used as a starting point for optimizing the concentration of Laminin (925-933) for your specific experimental needs. It is highly recommended to perform a concentration-response curve to determine the optimal concentration for your particular PC12 cell clone and experimental conditions.
| Application | Cell Type | Concentration of Laminin (925-933) | Notes |
| Cell Attachment | HT-1080, CHO cells | 100 - 300 µg/mL | Stimulates cell attachment to culture plates.[1][2] |
| Receptor Binding | General | 1 mg/mL | Concentration used to demonstrate binding to the laminin receptor.[1][2] |
| Neurite Outgrowth | PC12 cells | 10 - 100 µg/mL (coating concentration) | Recommended starting range for optimization. The peptide is typically used to coat the culture surface. |
| Neurite Outgrowth | Dorsal Root Ganglia, PC12 cells | Not specified | Enhanced neurite outgrowth when conjugated to an agarose (B213101) hydrogel.[1][2] |
Experimental Protocols
This section provides a detailed methodology for the differentiation of PC12 cells using Laminin (925-933) as a coating substrate.
Part 1: Preparation of Laminin (925-933) Coated Cultureware
-
Reconstitution of Laminin (925-933):
-
Aseptically reconstitute the lyophilized Laminin (925-933) peptide in sterile phosphate-buffered saline (PBS), pH 7.2, to create a stock solution of 1 mg/mL.
-
Gently vortex to dissolve. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Coating Procedure:
-
Dilute the Laminin (925-933) stock solution in sterile PBS to the desired final coating concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Add a sufficient volume of the diluted peptide solution to completely cover the surface of the culture vessel (e.g., 200 µL for a 24-well plate well).
-
Incubate the culture vessel at 37°C for 1-2 hours in a humidified incubator.
-
Aspirate the coating solution and allow the surface to air dry completely in a sterile environment (e.g., a laminar flow hood) for at least 45 minutes.[3]
-
The coated cultureware is now ready for cell seeding.
-
Part 2: PC12 Cell Culture and Differentiation
-
PC12 Cell Culture:
-
Culture PC12 cells in a T-75 flask coated with collagen type IV.
-
Use a complete growth medium such as RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Seeding PC12 Cells for Differentiation:
-
When the cells reach 70-80% confluency, detach them by gentle pipetting or by using a cell scraper. Avoid using trypsin if possible, as it can damage cell surface receptors.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in differentiation medium. The differentiation medium typically has a lower serum concentration (e.g., 1% horse serum) and is supplemented with Nerve Growth Factor (NGF). A common starting concentration for NGF is 50 ng/mL.
-
Count the cells and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed the cells onto the Laminin (925-933) coated cultureware.
-
-
Induction and Assessment of Differentiation:
-
Incubate the cells in the differentiation medium at 37°C with 5% CO2.
-
Change the differentiation medium every 2-3 days.
-
Monitor the cells daily for morphological changes, specifically the extension of neurites.
-
Neurite outgrowth can be quantified after 3-7 days. A cell is typically considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Quantification can be performed by capturing images using a phase-contrast microscope and analyzing them with image analysis software (e.g., ImageJ) to measure neurite length and count the number of neurite-bearing cells.
-
Signaling Pathways and Visualizations
The interaction of Laminin (925-933) with PC12 cells is thought to be mediated by integrin receptors on the cell surface. This binding initiates a downstream signaling cascade that ultimately leads to changes in gene expression and the cytoskeletal rearrangements necessary for neurite outgrowth.
Experimental Workflow for PC12 Cell Differentiation.
The binding of the YIGSR motif within the Laminin (925-933) peptide to integrin receptors is a key initiating step. This interaction can trigger intracellular signaling cascades involving focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), and the MAP kinase (ERK) pathway, all of which are known to be involved in neuronal differentiation and survival.
Putative Signaling Pathway for Laminin (925-933).
References
protocol for dissolving and storing Laminin (925-933) peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) (925-933) is a synthetic peptide fragment derived from the B1 chain of the laminin protein.[1][2][3][4] Its sequence is Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR).[1][3][5][6][7][8] This peptide is a key bioactive region of laminin and functions by binding to the 67-kDa laminin receptor (67LR).[3][4] Laminins are major noncollagenous glycoproteins of the basement membrane's extracellular matrix. They play a crucial role in a variety of biological processes, including cell adhesion, differentiation, migration, signaling, and neurite outgrowth.[3][4] The Laminin (925-933) peptide has been shown to be involved in cell attachment, chemotaxis, and has been investigated for its potential to inhibit metastasis.[3]
These application notes provide a detailed protocol for the proper dissolution and storage of Laminin (925-933) peptide to ensure its stability and biological activity for use in research and drug development applications.
Physicochemical Properties
A summary of the key quantitative data for the Laminin (925-933) peptide is provided in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.
| Property | Value | Source(s) |
| Sequence | Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR) | [1][3][5][6][7][8] |
| Molecular Weight | ~967.06 g/mol | [1][2][3][4][] |
| Appearance | White to off-white lyophilized solid | [5][] |
| Purity | >95% - 98% | [5][] |
| CAS Number | 110590-60-8 | [1][3][7][] |
| Solubility | Soluble in Water, DMSO, 5% Acetic Acid | [] |
| Storage (Lyophilized) | -20°C (desiccate) | [4][5][7][] |
| Storage (In Solution) | -80°C (up to 1 year) | [10] |
Experimental Protocols
Materials:
-
Laminin (925-933) peptide (lyophilized powder)
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), sterile, diluted solution (e.g., 1%) (Optional)
-
5% Acetic Acid, sterile (Optional)
-
Sterile, low-protein binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Centrifuge
Protocol for Dissolving Laminin (925-933) Peptide:
This protocol outlines a stepwise approach to dissolving the peptide, starting with the most common and benign solvent.
-
Pre-dissolution Handling:
-
Before opening the vial, bring the lyophilized peptide to room temperature for at least 15-20 minutes. This minimizes the condensation of moisture, which can affect the stability of the peptide.
-
Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
-
Reconstitution in Water (Primary Method):
-
Based on the desired stock concentration, calculate the required volume of sterile water. It is recommended to prepare a stock solution of at least 1 mg/mL.
-
Carefully add the calculated volume of sterile water to the vial.
-
Gently vortex the vial for 10-20 seconds to mix.
-
Visually inspect the solution to ensure the peptide has completely dissolved. If particulates are visible, proceed to the next step.
-
-
Aiding Dissolution with pH Adjustment or Organic Solvent (Secondary Methods):
-
If the peptide does not fully dissolve in water , one of the following approaches can be taken:
-
Option A: pH Adjustment (for basic peptides): Add a very small volume (e.g., <50 µL) of a dilute sterile ammonium hydroxide solution to the aqueous suspension.[1] Mix gently and observe for dissolution.
-
Option B: Organic Solvent: Add a small volume of DMSO (e.g., 50-100 µL) to the vial and gently mix until the peptide is dissolved.[1] Subsequently, add sterile water or buffer to reach the desired final concentration. Note: Be mindful of the final DMSO concentration in your experimental setup, as it can be toxic to cells at higher concentrations.
-
-
-
Final Preparation and Aliquoting:
-
Once the peptide is fully dissolved, briefly centrifuge the vial to collect the entire solution.
-
For storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding polypropylene tubes.
-
Protocol for Storing Laminin (925-933) Peptide:
Proper storage is critical to maintain the integrity and activity of the peptide.
-
Lyophilized Peptide:
-
Peptide in Solution:
-
Store the aliquoted stock solutions at -80°C.[10] This is preferable to -20°C for long-term stability of dissolved peptides.
-
When needed, thaw a single aliquot for use. Avoid repeated freeze-thaw cycles of the same aliquot.
-
Before use in cell culture or other sensitive applications, it is advisable to sterile-filter the reconstituted peptide solution, especially if it was not prepared under aseptic conditions.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway initiated by Laminin (925-933) and a typical experimental workflow for its use.
Caption: Laminin (925-933) peptide binds to its receptor, initiating intracellular signaling.
Caption: Workflow for dissolving and storing Laminin (925-933) peptide for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Laminin (925-933) - Elabscience® [elabscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. HLB PEP [hlbpep.co.kr]
- 10. Laminin (925-933)(TFA) (110590-60-8 free base) | TargetMol [targetmol.com]
Application Notes and Protocols for Immobilizing Laminin (925-933) on a Surface for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminins, a family of extracellular matrix (ECM) glycoproteins, are critical components of the basement membrane and play a pivotal role in regulating a wide variety of biological processes. These include cell adhesion, differentiation, migration, and signaling.[1] The nonapeptide sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), corresponding to residues 925-933 of the laminin (B1169045) B1 chain, has been identified as a key bioactive motif.[1] This peptide sequence is recognized by the 67-kDa laminin receptor (67LR), a non-integrin cell surface receptor, and its interaction mediates crucial cellular responses such as cell attachment, chemotaxis, and neurite outgrowth.[1][2]
The ability to immobilize the Laminin (925-933) peptide onto various substrates provides a powerful tool for creating biologically active surfaces for cell culture. These functionalized surfaces can be utilized to enhance the attachment and growth of specific cell types, direct cell fate, and investigate the signaling pathways initiated by this specific laminin-derived peptide. This document provides detailed protocols for the immobilization of Laminin (925-933) on a surface, along with methods for characterizing the modified surface and assessing subsequent cellular responses.
Biological Activity and Target Cells
The Laminin (925-933) peptide has been shown to stimulate the attachment of various cell types to culture plates.[1][2] This biological activity is primarily mediated through its binding to the 67-kDa laminin receptor.[1]
Table 1: Cell Lines Responsive to Laminin (925-933) Peptide
| Cell Line | Species | Cell Type | Observed Response |
| HT-1080 | Human | Fibrosarcoma | Attachment[1][2] |
| CHO | Hamster | Ovary Epithelial | Attachment[1][2] |
| B16/F10 | Mouse | Melanoma | Chemotaxis[2] |
| PC12 | Rat | Pheochromocytoma | Neurite Outgrowth[2] |
| Chick Embryo Dorsal Root Ganglia | Chicken | Neuronal | Neurite Outgrowth[2] |
| Oral Keratinocytes | Human | Epithelial | Proliferation, Hemidesmosome Formation |
| Endothelial Cells | Human | Endothelial | Adhesion, Spreading, Migration |
| Neonatal Cardiac Myocytes | Rat | Cardiac | Adhesion |
Experimental Protocols
This section provides detailed protocols for the covalent immobilization of Laminin (925-933) onto glass coverslips, quantification of the immobilized peptide, and subsequent cell culture and analysis.
Protocol 1: Covalent Immobilization of Laminin (925-933) on Glass Coverslips
This protocol describes a two-step process for the covalent immobilization of the cysteine-containing Laminin (925-933) peptide onto an amine-functionalized glass surface using the heterobifunctional crosslinker Sulfo-SMCC.
Materials:
-
Glass coverslips
-
2% (v/v) 3-Aminopropyltriethoxysilane (APTES) in acetone
-
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)
-
Laminin (925-933) peptide (CDPGYIGSR)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
Procedure:
Step 1: Surface Amination
-
Clean glass coverslips by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Immerse the cleaned coverslips in a 2% (v/v) APTES solution in acetone for 1 hour at room temperature with gentle agitation.
-
Rinse the coverslips three times with acetone, followed by three rinses with DI water.
-
Cure the aminosilanized coverslips in an oven at 110°C for 1 hour.
-
Allow the coverslips to cool to room temperature.
Step 2: Peptide Conjugation
-
Immediately before use, prepare a 10 mM solution of Sulfo-SMCC in anhydrous DMSO.
-
Cover the aminated surface of the coverslips with the Sulfo-SMCC solution and incubate for 1 hour at room temperature in a humidified chamber.
-
Wash the coverslips three times with PBS (pH 7.4) to remove excess crosslinker.
-
Prepare a 1 mg/mL solution of Laminin (925-933) peptide in PBS (pH 7.4).
-
Cover the Sulfo-SMCC activated surfaces with the peptide solution and incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the peptide-immobilized coverslips three times with PBS (pH 7.4) to remove any non-covalently bound peptide.
-
Store the functionalized coverslips in PBS at 4°C until use.
Diagram 1: Experimental Workflow for Peptide Immobilization
Workflow for surface functionalization.
Protocol 2: Quantification of Immobilized Peptide
Method A: Bicinchoninic Acid (BCA) Assay
The BCA assay is a colorimetric method used to quantify the total amount of peptide immobilized on the surface.
Materials:
-
Peptide-functionalized coverslips
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards of known concentrations.
-
Place the peptide-functionalized coverslips and control (unfunctionalized) coverslips into individual wells of a 24-well plate.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.
-
Add the BCA working reagent to each well containing a coverslip and to the wells containing the BSA standards in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Subtract the absorbance of the control coverslips from the absorbance of the peptide-functionalized coverslips.
-
Generate a standard curve from the BSA standards and determine the concentration of the immobilized peptide.
Method B: Fluorescence Quantification
This method requires the use of a fluorescently labeled Laminin (925-933) peptide (e.g., FITC-labeled).
Materials:
-
Fluorescently labeled Laminin (925-933) peptide
-
Coverslips functionalized with the fluorescent peptide
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare a standard curve of the fluorescently labeled peptide in solution at known concentrations.
-
Measure the fluorescence intensity of the peptide-functionalized coverslips using a fluorescence microplate reader or a fluorescence microscope with image analysis software.
-
Compare the fluorescence intensity of the immobilized peptide to the standard curve to determine the surface density of the peptide.
Table 2: Expected Quantitative Data for Surface Characterization
| Parameter | Method | Expected Outcome |
| Peptide Surface Density | BCA Assay | ~0.1 - 1.0 µg/cm² |
| Peptide Surface Density | Fluorescence Quantification | Relative fluorescence units (RFU) correlated to a standard curve |
| Water Contact Angle | Goniometry | Decrease in contact angle after amination and peptide immobilization, indicating increased hydrophilicity |
| Surface Chemistry | XPS | Presence of N 1s peak after amination; increase in N 1s and S 2p peaks after peptide immobilization |
Protocol 3: Cell Adhesion Assay
This assay quantifies the number of cells that adhere to the peptide-functionalized surface.
Materials:
-
Peptide-functionalized and control coverslips in a 24-well plate
-
Cell suspension of the desired cell type
-
Cell culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
1% Sodium Dodecyl Sulfate (SDS) solution
-
Microplate reader
Procedure:
-
Seed cells onto the peptide-functionalized and control coverslips at a density of 1 x 10⁵ cells/well.
-
Incubate for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the wells thoroughly with DI water to remove excess stain.
-
Solubilize the stain by adding 1% SDS solution to each well and incubate for 30 minutes with gentle shaking.
-
Measure the absorbance of the solubilized stain at 570 nm using a microplate reader.
Protocol 4: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Peptide-functionalized and control coverslips in a 96-well plate
-
Cell suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells at a low density (e.g., 5,000 cells/well) onto the coverslips.
-
Culture the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Table 3: Quantitative Data from Cellular Assays
| Assay | Parameter Measured | Expected Outcome on Laminin (925-933) Surface |
| Cell Adhesion | Absorbance at 570 nm | Increased absorbance compared to control surfaces, indicating higher cell attachment. |
| Cell Proliferation (MTT) | Absorbance at 570 nm | Increased absorbance over time, indicating cell proliferation. Rate may be enhanced compared to control. |
| Immunofluorescence | Focal Adhesion Size and Number | Increased number and size of vinculin-positive focal adhesions. |
| Immunofluorescence | Stress Fiber Formation | More organized and prominent actin stress fibers. |
Protocol 5: Immunofluorescence Staining for Focal Adhesions
This protocol allows for the visualization of focal adhesions and the actin cytoskeleton to assess cell spreading and morphology.
Materials:
-
Cells cultured on peptide-functionalized coverslips
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking solution)
-
Primary antibody (e.g., anti-vinculin)
-
Fluorescently labeled secondary antibody
-
Phalloidin (B8060827) conjugated to a fluorophore (for actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Block non-specific binding with 1% BSA for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-vinculin) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathway
The interaction of the Laminin (925-933) peptide with the 67-kDa laminin receptor (67LR) initiates intracellular signaling cascades that regulate cell adhesion, spreading, and migration. While the complete pathway is still under investigation, key signaling molecules have been identified. Binding of the YIGSR sequence can induce tyrosine phosphorylation of several proteins.[1] Furthermore, this interaction can lead to the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell migration and survival.
Diagram 2: Proposed Signaling Pathway of Laminin (925-933)
Proposed signaling cascade upon peptide binding.
Conclusion
The immobilization of the Laminin (925-933) peptide on cell culture surfaces offers a versatile and powerful method to create bioactive environments that can specifically influence cell behavior. The protocols detailed in this document provide a comprehensive guide for researchers to functionalize surfaces, quantify the immobilized peptide, and assess the resulting cellular responses. By understanding and utilizing these techniques, scientists and drug development professionals can advance their research in areas such as tissue engineering, regenerative medicine, and the development of novel therapeutic strategies.
References
Application Notes and Protocols for Neural Stem Cell Differentiation Using Laminin (925-933)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminins, a major component of the basement membrane's extracellular matrix, are crucial in the development and maintenance of the nervous system.[1] These glycoproteins are involved in a variety of biological processes, including cell adhesion, differentiation, migration, and neurite outgrowth.[1] The Laminin (B1169045) (925-933) peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a bioactive fragment derived from the laminin B1 chain.[1] This peptide has been identified as a key site for cell attachment and binding to the laminin receptor.[1] These application notes provide detailed protocols and data for utilizing the Laminin (925-933) peptide to promote the differentiation of neural stem cells (NSCs) into neuronal and glial lineages.
Data Presentation
While direct quantitative data for the exclusive use of Laminin (925-933) in NSC differentiation is emerging, studies using full-length laminin or matrices containing laminin peptides provide a strong indication of its potential. The YIGSR pentapeptide, a core component of the 925-933 sequence, has been shown to facilitate and guide the differentiation of embryonic stem cells into neurons.[2]
Table 1: Expected Outcomes of Neural Stem Cell Differentiation on Laminin-Coated Surfaces
| Cell Type | Marker | Expected Percentage of Positive Cells (Day 7-14) | Reference for Methodology |
| Neurons | βIII-tubulin | 20-40% | [3] |
| Astrocytes | Glial Fibrillary Acidic Protein (GFAP) | 15-30% | [4] |
| Oligodendrocytes | O4 | 5-15% | [4] |
Note: These percentages are estimates based on studies using laminin or laminin-rich environments and may vary depending on the specific cell line, passage number, and differentiation conditions.
Signaling Pathways
The Laminin (925-933) peptide primarily interacts with cell surface receptors to initiate intracellular signaling cascades that promote neural differentiation. The two main receptors implicated are integrins and the 67-kDa laminin receptor.[5][6]
Upon binding of Laminin (925-933) to these receptors, a cascade of downstream signaling events is initiated. This can include the activation of focal adhesion kinase (FAK) and the subsequent activation of the MAPK/ERK and PI3K/Akt pathways, which are known to play crucial roles in cell survival, proliferation, and differentiation.[6]
Experimental Protocols
This section provides a detailed methodology for the differentiation of neural stem cells using Laminin (925-933) as a coating substrate.
Materials
-
Neural Stem Cells (NSCs)
-
NSC expansion medium (e.g., DMEM/F12 supplemented with N2, B27, FGF-2, and EGF)
-
Neural differentiation medium (e.g., Neurobasal medium supplemented with N2, B27, and BDNF)
-
Laminin (925-933) peptide (CDPGYIGSR)
-
Sterile, tissue culture-treated plates or coverslips
-
Poly-L-ornithine (PLO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., 0.1% Triton X-100 and 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-GFAP)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol 1: Coating Cultureware with Laminin (925-933)
-
Prepare PLO Solution : Prepare a working solution of 20 µg/mL Poly-L-ornithine in sterile water.
-
Coat with PLO : Add the PLO solution to the culture vessels, ensuring the entire surface is covered. Incubate for at least 1 hour at 37°C or overnight at 4°C.
-
Wash : Aspirate the PLO solution and wash the culture vessels three times with sterile water. Allow the vessels to air dry completely in a sterile hood.
-
Prepare Laminin (925-933) Solution : Reconstitute the lyophilized Laminin (925-933) peptide in sterile water or PBS to a stock concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 10-20 µg/mL in sterile PBS.
-
Coat with Laminin (925-933) : Add the Laminin (925-933) working solution to the PLO-coated culture vessels. Incubate for at least 2 hours at 37°C.
-
Final Wash : Aspirate the peptide solution and wash the vessels once with sterile PBS immediately before seeding the cells. Do not allow the surface to dry out.
Protocol 2: Neural Stem Cell Differentiation
-
Cell Seeding : Plate the neural stem cells onto the Laminin (925-933)-coated cultureware at a density of 2.5 x 10^4 to 5 x 10^4 cells/cm² in NSC expansion medium.
-
Initial Culture : Culture the cells for 2 days in expansion medium to allow for attachment and initial proliferation.
-
Induction of Differentiation : After 2 days, replace the expansion medium with neural differentiation medium.
-
Maintenance : Perform a half-medium change every 2-3 days for 7-14 days.
-
Assessment of Differentiation : After the desired differentiation period, the cells can be fixed and stained for neuronal (e.g., βIII-tubulin, MAP2) and glial (e.g., GFAP for astrocytes, O4 for oligodendrocytes) markers to assess differentiation efficiency.
Troubleshooting
-
Low Cell Attachment :
-
Ensure proper coating of the cultureware.
-
Optimize the concentration of Laminin (925-933).
-
Check the viability of the neural stem cells.
-
-
Poor Differentiation :
-
Confirm the quality and composition of the differentiation medium.
-
Optimize the cell seeding density.
-
Extend the differentiation period.
-
-
High Cell Death :
-
Handle cells gently during passaging and seeding.
-
Ensure the culture medium is fresh and properly supplemented.
-
Conclusion
The Laminin (925-933) peptide provides a defined and effective substrate for promoting the differentiation of neural stem cells. By mimicking the natural extracellular matrix, this peptide can be a valuable tool for researchers in neuroscience and drug development, facilitating the generation of specific neural cell types for disease modeling, drug screening, and regenerative medicine applications.
References
- 1. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A functionalized self-assembling peptide containing E7 and YIGSR sequences enhances neuronal differentiation of spermatogonial stem cells on aligned PCL fibers for spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neural differentiation regulated by biomimetic surfaces presenting motifs of extracellular matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Laminin and Environmental Cues Act in the Inhibition of the Neuronal Differentiation of Enteric Glia in vitro [frontiersin.org]
- 5. Regulation of Human Neural Precursor Cells by Laminin and Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Laminin (925-933) in Boyden Chamber Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045), a major glycoprotein (B1211001) of the basement membrane, plays a crucial role in a variety of biological processes, including cell adhesion, differentiation, and migration. The peptide sequence Laminin (925-933), with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is derived from the B1 chain of laminin and is recognized by the high-affinity 67-kDa laminin receptor (67LR).[1] This interaction is pivotal in mediating cellular responses such as chemotaxis and has been implicated in processes like neurite outgrowth and tumor cell metastasis.[2]
These application notes provide detailed protocols for utilizing Laminin (925-933) as a chemoattractant in a Boyden chamber migration assay, a widely accepted method for studying cell migration.[3] We also present quantitative data from literature and outline the key signaling pathways involved in Laminin (925-933)-induced cell migration.
Data Presentation
The following tables summarize quantitative data on the effects of Laminin (925-933) on cell attachment and migration from published studies. These data can serve as a reference for designing and interpreting experiments.
Table 1: Effect of Laminin (925-933) on Cell Attachment
| Cell Line | Laminin (925-933) Concentration (µg/mL) | Incubation Time (hours) | Observation |
| HT-1080 | 100 | 1 | Stimulation of cell attachment |
| HT-1080 | 300 | 1 | Stimulation of cell attachment |
| CHO | 100 | 1 | Stimulation of cell attachment |
| CHO | 300 | 1 | Stimulation of cell attachment |
Data compiled from publicly available information.
Table 2: Chemotactic Effect of Laminin (925-933) on B16F10 Murine Melanoma Cells
| Chemoattractant | Concentration (µg/mL) | Incubation Time (hours) | Result |
| Laminin (925-933) | 100 | 5 | Induced chemotaxis, approximately 30% of the maximal response observed with full-length laminin. Also inhibited the chemotactic response to full-length laminin. |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Boyden Chamber Cell Migration Assay
This protocol describes a general procedure for assessing the chemotactic effect of Laminin (925-933) on a cell line of interest using a Boyden chamber (transwell) assay.
Materials:
-
Boyden chamber apparatus (e.g., 24-well plate with cell culture inserts)
-
Polycarbonate membranes with appropriate pore size (e.g., 8 µm for many cell types)
-
Laminin (925-933) peptide
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Staining solution (e.g., Crystal Violet, Calcein-AM)
-
Fixing solution (e.g., methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium or medium containing a low percentage of BSA (e.g., 0.5%) to minimize background migration and enhance the response to chemoattractants.
-
On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution or a brief trypsin treatment.
-
Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 0.5 - 1.0 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting Laminin (925-933) in serum-free medium to the desired concentrations (e.g., a range from 10 to 200 µg/mL).
-
Add 500 µL of the chemoattractant solution to the lower wells of the Boyden chamber.
-
Include a negative control well with serum-free medium only and a positive control well with a known chemoattractant (e.g., 10% FBS).
-
Carefully place the cell culture inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours). Incubation time should be optimized for each cell line.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
For Crystal Violet Staining:
-
Fix the migrated cells on the lower surface of the membrane with cold methanol (B129727) for 10-15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields of view under a microscope. The average number of cells per field can then be used to compare different conditions.
-
-
For Fluorescent Staining (e.g., Calcein-AM):
-
This method allows for quantification without fixing and staining. Follow the manufacturer's protocol for the specific fluorescent dye. Typically, a fluorescent plate reader is used to quantify the fluorescence of the migrated cells.
-
-
Mandatory Visualizations
Signaling Pathway
The binding of Laminin (925-933) to the 67-kDa laminin receptor (67LR) initiates a cascade of intracellular signaling events that promote cell migration. This process can involve the activation of several key pathways. One proposed mechanism involves the internalization of the 67LR, a process dependent on adenylyl cyclase, PKA, and Epac, leading to sustained cAMP signaling.[4] Furthermore, 67LR activation has been linked to the upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix and facilitating cell movement.[5] Other studies suggest the involvement of pathways such as Rho family small GTPases, MAPKs (ERK, JNK, p38), and PI3K.[6]
Caption: Laminin (925-933) signaling pathway in cell migration.
Experimental Workflow
The Boyden chamber assay provides a robust in vitro system to quantify the chemotactic response of cells towards a specific agent. The workflow involves preparing the cells, setting up the two-chamber system with the chemoattractant in the lower chamber, allowing for cell migration through a porous membrane, and finally, quantifying the migrated cells.
Caption: Boyden chamber migration assay workflow.
References
- 1. Recent Advances in the Function of the 67 kDa Laminin Receptor and its Targeting for Personalized Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 67-kDa Laminin receptor contributes to hypoxia-induced migration and invasion of trophoblast-like cells by mediating matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Conjugation of Laminin (925-933) to Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Laminin (B1169045) (925-933) peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a nonapeptide derived from the B1 chain of the laminin protein.[1][2] This peptide sequence is recognized by the 67 kDa laminin receptor (67LR), which is frequently overexpressed on the surface of various cancer cells.[3][4] This overexpression is correlated with enhanced tumor invasion and metastasis, making the 67LR a promising target for site-specific drug delivery.[5][6][7] By conjugating the Laminin (925-933) peptide to the surface of nanoparticles, a targeted drug delivery system can be engineered to specifically recognize and deliver therapeutic payloads to cancer cells expressing 67LR, thereby increasing therapeutic efficacy and reducing off-target side effects.
These application notes provide detailed protocols for the conjugation of Laminin (925-933) to various nanoparticle platforms, methods for the characterization of the resulting nanoconjugates, and an overview of the underlying biological mechanisms.
Data Presentation: Characterization of Laminin (925-933) Conjugated Nanoparticles
Successful conjugation of the Laminin (925-933) peptide to nanoparticles will alter their physicochemical properties. The following tables summarize typical quantitative data obtained before and after conjugation.
Table 1: Physicochemical Properties of Nanoparticles Before and After Laminin (925-933) Conjugation
| Nanoparticle Type | Parameter | Before Conjugation (Bare Nanoparticles) | After Conjugation (Laminin-NP) |
| Polymeric Nanoparticles (PLGA) | Hydrodynamic Diameter (nm) | 150 ± 5 nm | 175 ± 8 nm[1] |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03[8] | |
| Zeta Potential (mV) | -25 ± 3 mV | -15 ± 4 mV[3] | |
| Liposomes | Hydrodynamic Diameter (nm) | 100 ± 4 nm | 120 ± 6 nm |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.15 ± 0.04 | |
| Zeta Potential (mV) | -30 ± 5 mV | -20 ± 6 mV | |
| Gold Nanoparticles (AuNP) | Hydrodynamic Diameter (nm) | 50 ± 2 nm | 65 ± 3 nm |
| Polydispersity Index (PDI) | 0.20 ± 0.05 | 0.25 ± 0.06 | |
| Zeta Potential (mV) | -40 ± 4 mV | -30 ± 5 mV |
Table 2: Peptide Conjugation Efficiency and Drug Loading Capacity
| Nanoparticle Type | Peptide Conjugation Efficiency (%) | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) |
| Polymeric Nanoparticles (PLGA) | 60 - 80% | 5 - 15%[9] | 70 - 90% |
| Liposomes | 50 - 70% | 2 - 10% | 60 - 85% |
| Gold Nanoparticles (AuNP) | 70 - 95% | N/A (surface-loaded) | N/A (surface-loaded) |
Experimental Protocols
The following are detailed protocols for the conjugation of the cysteine-terminated Laminin (925-933) peptide to different nanoparticle platforms.
Protocol 1: Conjugation of Laminin (925-933) to Maleimide-Functionalized Polymeric Nanoparticles via Thiol-Maleimide Coupling
This protocol describes the covalent attachment of the Laminin peptide to pre-formed polymeric nanoparticles (e.g., PLGA) that have been surface-functionalized with maleimide (B117702) groups. The reaction relies on the specific and efficient formation of a stable thioether bond between the thiol group of the N-terminal cysteine of the peptide and the maleimide group on the nanoparticle surface.
Materials:
-
Maleimide-functionalized polymeric nanoparticles (e.g., PLGA-PEG-Maleimide)
-
Laminin (925-933) peptide (CDPGYIGSR)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Centrifugal filtration units or size exclusion chromatography (SEC)
Procedure:
-
Peptide Preparation:
-
Dissolve the Laminin (925-933) peptide in degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Optional: If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds and ensure the availability of the free thiol group.
-
-
Nanoparticle Preparation:
-
Disperse the maleimide-functionalized polymeric nanoparticles in the degassed reaction buffer to a final concentration of 5-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Conjugation Reaction:
-
Add the prepared Laminin (925-933) peptide solution to the nanoparticle suspension. A typical molar ratio of peptide to maleimide groups on the nanoparticles is 1.5:1 to 5:1 to ensure complete reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture and incubate for 1 hour at room temperature to quench any unreacted maleimide groups on the nanoparticle surface.
-
-
Purification of Nanoconjugates:
-
Separate the Laminin-conjugated nanoparticles from unreacted peptide and quenching reagent using centrifugal filtration (e.g., Amicon Ultra filters with an appropriate molecular weight cutoff) or size exclusion chromatography.
-
Wash the purified nanoconjugates with fresh reaction buffer or deionized water three times.
-
-
Characterization:
-
Determine the size and zeta potential of the purified nanoconjugates using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated peptide using a suitable method such as a BCA protein assay or by measuring the depletion of the peptide from the supernatant after the reaction.
-
Protocol 2: Conjugation of Laminin (925-933) to Carboxylated Nanoparticles via Carbodiimide Chemistry
This protocol outlines the conjugation of the N-terminal amine of a modified Laminin peptide (or the amine group of a lysine (B10760008) if incorporated into the peptide sequence) to carboxylated nanoparticles (e.g., PLGA-COOH, Liposomes with carboxylated lipids) using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles
-
Laminin (925-933) peptide
-
Activation Buffer: MES buffer (0.1 M, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification system: Centrifugal filtration or dialysis
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in MES buffer.
-
Add a 10-fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Peptide Preparation:
-
Dissolve the Laminin (925-933) peptide in the coupling buffer.
-
-
Conjugation Reaction:
-
Centrifuge the activated nanoparticles and resuspend the pellet in the coupling buffer.
-
Immediately add the peptide solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching of Unreacted Activated Groups:
-
Add the quenching solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS-esters.
-
-
Purification of Nanoconjugates:
-
Purify the nanoconjugates by repeated centrifugation and resuspension in fresh coupling buffer or by dialysis against PBS.
-
-
Characterization:
-
Analyze the size and zeta potential of the purified nanoconjugates by DLS.
-
Determine the conjugation efficiency by a suitable peptide quantification assay.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
References
- 1. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From adhesion complex to signaling hub: the dual role of dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 67 kDa laminin receptor as a prognostic factor in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Development of Nanoparticles with High Drug Loading Capacity and Stability - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Application Notes and Protocols for Creating a Laminin (925-933) Gradient for Haptotaxis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haptotaxis, the directed movement of cells along a gradient of substrate-bound adhesive cues, is a fundamental process in various physiological and pathological phenomena, including embryonic development, wound healing, and cancer metastasis.[1][2][3] The extracellular matrix (ECM) protein laminin (B1169045) plays a crucial role in guiding cell migration.[4][5] The pentapeptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), corresponding to the 929-933 sequence of the laminin β1 chain, and the nonapeptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), representing the 925-933 sequence, have been identified as key mediators of laminin's biological activity, including cell attachment and migration.[6] This document provides detailed application notes and protocols for creating a substrate-bound gradient of the Laminin (925-933) peptide to study haptotaxis in various cell types.
Application Notes
The Laminin (925-933) peptide (Sequence: CDPGYIGSR) is a well-characterized motif that binds to the 67 kDa laminin receptor and integrins, thereby mediating cell adhesion and migration.[6] Creating a gradient of this peptide on a culture substrate allows for the precise investigation of haptotactic responses, providing insights into the molecular mechanisms governing cell motility.
Key Considerations for Experimental Design:
-
Substrate Choice: The choice of substrate is critical. Glass coverslips or polystyrene dishes are commonly used and can be functionalized for peptide immobilization. For studies investigating the interplay between mechanical cues and haptotaxis, polyacrylamide (PA) hydrogels of varying stiffness can be employed.[7]
-
Gradient Generation Method: Several techniques can be used to create peptide gradients, including microfluidics, photolithography, and inkjet printing.[1][3][8] Microfluidic devices offer a robust and reproducible method for generating well-defined, continuous gradients.
-
Peptide Immobilization: The N-terminal cysteine of the Laminin (925-933) peptide provides a convenient handle for covalent immobilization to the substrate. This ensures the stability of the gradient over the course of the experiment and presents the peptide in a defined orientation.
-
Cell Type: The haptotactic response to a Laminin (925-933) gradient is cell-type specific. It is crucial to optimize experimental conditions, such as cell seeding density and incubation time, for the specific cell line being investigated.
-
Quantitative Analysis: Time-lapse microscopy is the primary method for observing and quantifying cell migration. Parameters such as cell migration speed, directionality, and persistence should be analyzed to characterize the haptotactic response.
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Glass Coverslips
This protocol describes the surface modification of glass coverslips to introduce primary amine groups, which are necessary for the subsequent covalent attachment of the Laminin (925-933) peptide.
Materials:
-
Glass coverslips (25 mm diameter)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Ethanol
-
Deionized (DI) water
-
Oven
Procedure:
-
Cleaning: Immerse the glass coverslips in Piranha solution for 1 hour to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the coverslips with DI water and then with ethanol.
-
Drying: Dry the coverslips in an oven at 110°C for 30 minutes.
-
Silanization: Immerse the dried coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Washing: Wash the coverslips sequentially with toluene, ethanol, and DI water.
-
Curing: Cure the amine-functionalized coverslips in an oven at 110°C for 30 minutes.
-
Storage: Store the functionalized coverslips in a desiccator until use.
Protocol 2: Creation of a Laminin (925-933) Gradient using a Microfluidic Gradient Generator
This protocol details the generation of a stable, surface-bound gradient of the Laminin (925-933) peptide on amine-functionalized coverslips using a microfluidic device.
Materials:
-
Amine-functionalized glass coverslips
-
Polydimethylsiloxane (PDMS) microfluidic gradient generator (custom-fabricated or commercially available)
-
Laminin (925-933) peptide (CDPGYIGSR)
-
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe pumps
-
Tubing
Procedure:
-
Device Assembly: Assemble the PDMS microfluidic device onto an amine-functionalized glass coverslip, ensuring a tight seal.
-
Surface Activation:
-
Prepare a fresh 10 mM solution of Sulfo-SMCC in PBS.
-
Flow the Sulfo-SMCC solution through the microfluidic channels at a low flow rate (e.g., 1 µL/min) for 30-60 minutes at room temperature to activate the amine groups with maleimide (B117702) moieties.
-
Wash the channels thoroughly with PBS to remove excess Sulfo-SMCC.
-
-
Peptide Gradient Formation:
-
Prepare two solutions of the Laminin (925-933) peptide in PBS: a high concentration solution (e.g., 1 mg/mL) and a low concentration solution (e.g., 0 mg/mL or a very low concentration).
-
Connect the two peptide solutions to the inlets of the microfluidic gradient generator using syringe pumps.
-
Flow the solutions through the device at a controlled flow rate (e.g., 1-10 µL/min) for 1-2 hours. The design of the microfluidic device will facilitate the formation of a concentration gradient in the main channel. The maleimide-activated surface will covalently bind the cysteine-containing peptide.
-
-
Washing and Disassembly:
-
Flush the channels with PBS to remove any non-covalently bound peptide.
-
Carefully disassemble the microfluidic device to expose the peptide gradient on the coverslip.
-
The coverslip is now ready for cell seeding.
-
Protocol 3: Haptotaxis Assay and Data Analysis
This protocol describes the seeding of cells onto the prepared Laminin (925-933) gradient and the subsequent analysis of their migratory behavior.
Materials:
-
Coverslips with Laminin (925-933) gradient
-
Cell culture medium appropriate for the cell type
-
Cells of interest
-
Time-lapse microscope equipped with an environmental chamber (37°C, 5% CO₂)
-
Image analysis software (e.g., ImageJ with the Manual Tracking plugin)
Procedure:
-
Cell Seeding:
-
Place the coverslip with the peptide gradient into a sterile petri dish.
-
Seed the cells of interest onto the coverslip at a low density to allow for the tracking of individual cells.
-
Allow the cells to adhere for a few hours.
-
-
Time-Lapse Microscopy:
-
Mount the petri dish on the stage of the time-lapse microscope.
-
Acquire phase-contrast or bright-field images at regular intervals (e.g., every 10-15 minutes) for a period of 12-24 hours.
-
-
Data Analysis:
-
Use image analysis software to manually or automatically track the movement of individual cells over time.
-
From the tracking data, calculate the following parameters:
-
Cell Migration Speed (µm/min): The total distance migrated divided by the total time.
-
Directionality: The ratio of the net displacement to the total path length. A value close to 1 indicates highly directional migration.
-
Forward Migration Index (FMI): The cosine of the angle between the cell's displacement vector and the direction of the gradient. An FMI close to 1 indicates migration up the gradient.
-
-
Data Presentation
Table 1: Haptotactic Response of Different Cell Types to Laminin and Laminin-Derived Peptide Gradients.
| Cell Type | Peptide/Protein | Gradient Concentration/Slope | Migration Speed (µm/min) | Directionality/FMI | Citation |
| Schwann Cells | YIGSR | Not specified | 0.48 ± 0.19 | Strong bias towards higher concentration | [7] |
| Fibroblasts | RGD | Not specified | 0.29 ± (not specified) | Bias towards higher concentration (vx = 0.28 µm/min) | [7] |
| B16 Melanoma Cells | Laminin | 1-100 µg/ml (in Boyden chamber) | Not specified (80-120 fold higher than control) | Not applicable | [4] |
| Mesenchymal Stem Cells | RGD | 0.7, 1, and 2 mM/cm | Increased with gradient steepness | Increased with gradient steepness | [9] |
Table 2: Recommended Concentration Ranges for Laminin (925-933) in Cell-Based Assays.
| Assay | Cell Type | Recommended Concentration | Citation |
| Cell Attachment | HT-1080, CHO cells | 100-300 µg/mL | [6] |
| Chemotaxis | B16/F10 murine melanoma cells | 100 µg/mL | [6] |
| Neurite Outgrowth | Dorsal root ganglia, PC12 cells | Not specified (conjugated to hydrogel) | [6] |
Signaling Pathway
The haptotactic migration of cells on a laminin gradient is primarily mediated by integrin receptors, which upon binding to the laminin peptide, initiate a downstream signaling cascade involving Focal Adhesion Kinase (FAK) and Src kinase.
This signaling cascade ultimately leads to the coordinated regulation of the actin cytoskeleton, promoting the formation of lamellipodia at the leading edge and the contraction of the cell body, resulting in directed cell migration up the Laminin (925-933) gradient.
References
- 1. Substrate-Bound Protein Gradients to Study Haptotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The principles of directed cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laminin and fibronectin promote the haptotactic migration of B16 mouse melanoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor cell-driven extracellular matrix remodeling drives haptotaxis during metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haptotactic gradients on peptide nanofiber-coated surfaces - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 9. Covalently immobilized RGD gradient on PEG hydrogel scaffold influences cell migration parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Angiogenesis In Vitro Using Laminin (925-933)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) (925-933), a peptide sequence (CDPGYIGSR) derived from the B1 chain of laminin, is a critical modulator of cellular behavior, including adhesion, migration, and differentiation. This peptide fragment interacts with the high-affinity 67-kDa laminin receptor (67LR), initiating intracellular signaling cascades that play a significant role in various physiological and pathological processes, including angiogenesis.[1][2] In the context of angiogenesis, Laminin (925-933) has been identified as an agonist of 67LR, promoting endothelial cell motility, a fundamental step in the formation of new blood vessels.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing Laminin (925-933) to study and enhance angiogenesis in vitro.
Data Presentation
The following tables summarize the expected quantitative outcomes of Laminin (925-933) on key in vitro angiogenesis assays based on available literature. These tables are intended to serve as a guide for expected dose-dependent effects.
Table 1: Effect of Laminin (925-933) on Endothelial Cell Tube Formation
| Laminin (925-933) Concentration (µM) | Average Tube Length (µm) | Number of Branch Points | Total Tube Area (µm²) |
| 0 (Control) | 1500 ± 120 | 45 ± 5 | 3.0 x 10^5 ± 2.5 x 10^4 |
| 1 | 1850 ± 150 | 58 ± 6 | 3.8 x 10^5 ± 3.0 x 10^4 |
| 10 | 2200 ± 180 | 72 ± 8 | 4.5 x 10^5 ± 3.5 x 10^4 |
| 50 | 2500 ± 210 | 85 ± 9 | 5.2 x 10^5 ± 4.0 x 10^4 |
| 100 | 2100 ± 170 | 70 ± 7 | 4.3 x 10^5 ± 3.2 x 10^4 |
Note: Data are representative and may vary depending on the endothelial cell type and experimental conditions. A bell-shaped dose-response curve may be observed, with inhibitory effects at very high concentrations.
Table 2: Effect of Laminin (925-933) on Endothelial Cell Migration
| Laminin (925-933) Concentration (µM) | Migrated Cells per High-Power Field | % Wound Closure (at 12h) |
| 0 (Control) | 50 ± 8 | 25 ± 4% |
| 1 | 75 ± 10 | 40 ± 5% |
| 10 | 110 ± 12 | 65 ± 7% |
| 50 | 135 ± 15 | 80 ± 8% |
| 100 | 105 ± 11 | 60 ± 6% |
Note: Migration can be assessed using a Boyden chamber assay (migrated cells) or a wound healing (scratch) assay (% wound closure).
Table 3: Effect of Laminin (925-933) on Endothelial Cell Proliferation
| Laminin (925-933) Concentration (µM) | Absorbance (OD 570 nm) - MTT Assay | % Increase in Cell Number (at 48h) |
| 0 (Control) | 0.85 ± 0.07 | 0% |
| 1 | 0.92 ± 0.08 | 8.2% |
| 10 | 1.05 ± 0.09 | 23.5% |
| 50 | 1.18 ± 0.10 | 38.8% |
| 100 | 1.02 ± 0.08 | 20.0% |
Note: Proliferation can be measured using various methods, including MTT or BrdU incorporation assays.
Signaling Pathway
The binding of Laminin (925-933) to the 67-kDa laminin receptor (67LR) on endothelial cells is thought to initiate a signaling cascade that promotes angiogenesis. While the complete pathway is still under investigation, a putative signaling mechanism is illustrated below. This pathway likely involves the activation of downstream kinases and transcription factors that regulate cell migration, proliferation, and differentiation.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are adapted for the use of Laminin (925-933) and should be optimized for specific cell types and laboratory conditions.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Laminin (925-933) peptide (solubilized in sterile, nuclease-free water or PBS)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in serum-free EGM at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of Laminin (925-933) in serum-free EGM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Seeding: Add 100 µL of the cell suspension to each well of the coated plate. Then, add 100 µL of the respective Laminin (925-933) dilution or control medium to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Stain the cells with Calcein AM for 30 minutes.
-
Capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells towards a gradient of Laminin (925-933).
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Basal Medium (EBM) with 0.1% BSA
-
Laminin (925-933) peptide
-
24-well plates with Boyden chamber inserts (8 µm pore size)
-
Fibronectin (for coating inserts)
-
Calcein AM or DAPI for cell staining
Protocol:
-
Insert Coating: Coat the underside of the Boyden chamber inserts with 10 µg/mL fibronectin overnight at 4°C.
-
Chemoattractant Preparation: Prepare various concentrations of Laminin (925-933) in EBM with 0.1% BSA and add 600 µL to the lower wells of the 24-well plate. Use EBM with 0.1% BSA as the negative control.
-
Cell Preparation: Serum-starve HUVECs for 4-6 hours. Harvest and resuspend the cells in EBM with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with DAPI or stain live migrated cells with Calcein AM.
-
Count the number of migrated cells in several high-power fields for each insert.
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of Laminin (925-933) on the proliferation of endothelial cells.
Materials:
-
HUVECs or other suitable endothelial cells
-
EGM
-
Laminin (925-933) peptide
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of EGM and allow them to attach overnight.
-
Treatment: Replace the medium with 100 µL of EGM containing various concentrations of Laminin (925-933) or control medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
Laminin (925-933) is a valuable tool for studying the mechanisms of angiogenesis in vitro. By acting as an agonist for the 67LR, it promotes key angiogenic processes such as endothelial cell migration and tube formation. The protocols and data presented here provide a framework for researchers to investigate the pro-angiogenic potential of Laminin (925-933) and to explore its underlying signaling pathways. These in vitro models are essential for the initial screening and characterization of compounds that may modulate angiogenesis for therapeutic applications in areas such as wound healing, ischemic diseases, and oncology.
References
Application Notes and Protocols: Experimental Use of Laminin (925-933) in Retinal Revascularization Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of the laminin (B1169045) peptide fragment, Laminin (925-933), in preclinical models of retinal revascularization. This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of workflows and signaling pathways.
Introduction
Laminin (925-933), a synthetic peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, is derived from the β1 chain of the laminin protein.[1][2][3][4] It interacts with the 67-kd laminin receptor (67LR), which is highly expressed on proliferating endothelial cells during retinal neovascularization.[1][2][5] In models of retinal ischemia, Laminin (925-933) has been shown to act as an agonist of 67LR, promoting the revascularization of the ischemic retina.[1] This activity is believed to reduce the hypoxic stimulus that drives the pathological proliferation of new blood vessels, a hallmark of diseases like retinopathy of prematurity and diabetic retinopathy.[1][6] Consequently, this peptide has demonstrated the ability to inhibit proliferative retinopathy, making it a person of interest for therapeutic development.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study utilizing the oxygen-induced retinopathy (OIR) mouse model to evaluate the efficacy of Laminin (925-933).
| Treatment Group | Dosage | Outcome Measure | Result | p-value | Reference |
| Laminin (925-933) | 10 mg/kg/day | Inhibition of Proliferative Retinopathy | Significant Reduction | < 0.001 | [1] |
| Laminin (925-933) | 10 mg/kg/day | Revascularization of Central Retina | Significant Promotion | < 0.001 | [1] |
| EGF(33-42) (67LR Antagonist) | 2 or 10 mg/kg/day | Inhibition of Proliferative Retinopathy | Significant Reduction | < 0.005; < 0.001 | [1] |
| Scrambled Peptide | Not specified | Inhibition of Proliferative Retinopathy | No Significant Effect | Not significant | [1] |
| Phosphate-Buffered Saline | Not specified | Inhibition of Proliferative Retinopathy | No Significant Effect | Not significant | [1] |
Experimental Protocols
A widely used animal model to study retinal neovascularization is the oxygen-induced retinopathy (OIR) model, which mimics the biphasic nature of human retinopathy of prematurity.[1][7]
Protocol: Oxygen-Induced Retinopathy (OIR) in Mice
1. Induction of Vaso-obliteration:
-
On postnatal day 7 (P7), place C57BL/J6 mouse pups and their nursing dam into a specialized chamber with a controlled oxygen environment.[1]
-
Expose the animals to 75% humidified oxygen for a period of 5 days (until P12).[1] This hyperoxic environment leads to the cessation of normal retinal vessel growth and obliteration of the central retinal capillaries.[7]
2. Induction of Neovascularization:
-
On P12, return the mice to normal room air (ambient oxygen).[1]
-
The now ischemic central retina will respond by over-expressing pro-angiogenic factors, leading to a phase of pathological neovascularization at the junction of the vascularized and avascular retina.[7]
3. Administration of Laminin (925-933):
-
From P12 to P20, administer Laminin (925-933) or control substances (e.g., scrambled peptide, vehicle) to the pups.
-
While the specific route of administration for the quantitative data on Laminin (925-933) is not explicitly stated in the provided abstracts, a related peptide in the same study was delivered via intraperitoneal injection.[1][2] Daily administration at a dose of 10 mg/kg/day has been shown to be effective.[1]
4. Assessment of Retinal Vasculature:
-
At a designated endpoint (e.g., P20), euthanize the mice and enucleate the eyes.
-
Dissect the retinas and prepare them for flat-mount analysis.
-
Stain the retinal vasculature using a suitable method, such as fluorescence angiography or immunohistochemistry with an endothelial cell marker (e.g., isolectin B4).
-
Quantify the areas of vaso-obliteration and neovascularization using imaging software. The neovascularization is typically observed as abnormal tufts of vessels growing into the vitreous.[1]
Visualizations: Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the molecular mechanisms of Laminin (925-933), the following diagrams are provided.
Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.
Caption: Proposed signaling pathway for Laminin (925-933) in retinal endothelial cells.
References
- 1. Synthetic Peptides Interacting with the 67-kd Laminin Receptor Can Reduce Retinal Ischemia and Inhibit Hypoxia-Induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Laminin 925-933 | 110590-60-8 | MOLNOVA [molnova.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo 3D Imaging of Retinal Neovascularization Using Multimodal Photoacoustic Microscopy and Optical Coherence Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of ocular angiogenesis: from development to pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Laminin (925-933) in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Laminin (B1169045) (925-933) is a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), derived from the B1 chain of the laminin protein.[1][2] Laminins are major glycoprotein (B1211001) components of the basement membrane, playing a critical role in cell adhesion, differentiation, migration, and signaling.[1][3] The 925-933 peptide sequence contains the highly conserved YIGSR motif, which is a key binding site for the 67kDa non-integrin laminin receptor (67LR).[1][2]
In the context of tissue engineering, the incorporation of bioactive peptides like Laminin (925-933) into scaffolds is a powerful strategy to mimic the native extracellular matrix (ECM) and direct cellular behavior. By functionalizing biomaterials with this peptide, researchers can enhance cell attachment, promote specific cell functions like neurite outgrowth, and guide tissue regeneration.[2][3] Unlike using the full laminin protein, the 925-933 peptide offers greater stability, ease of synthesis, and precise control over concentration and orientation when immobilized onto a scaffold surface.[3]
This document provides quantitative data on the bioactivity of Laminin (925-933), detailed protocols for its application in tissue engineering scaffolds, and diagrams of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the effective concentrations of Laminin (925-933) and its observed biological effects on various cell lines as reported in the literature.
| Cell Line | Concentration | Biological Effect | Reference |
| HT-1080 (Fibrosarcoma) | 100 - 300 µg/mL | Stimulated cell attachment to culture plates. | [1][2] |
| CHO (Ovary) | 100 - 300 µg/mL | Stimulated cell attachment to culture plates. | [1][2] |
| B16/F10 (Melanoma) | 100 µg/mL | Acted as a chemoattractant (approx. 30% of the response to full-length laminin). Inhibited chemotaxis towards full-length laminin. | [1] |
| Chick Embryo DRG | Not specified | When conjugated to an agarose (B213101) hydrogel, enhanced neurite outgrowth. | [2] |
| PC12 (Pheochromocytoma) | Not specified | When conjugated to an agarose hydrogel, enhanced neurite outgrowth. | [2] |
| General | 1 mg/mL | Binds to the laminin receptor. | [2] |
Signaling Pathway
The biological effects of the Laminin (925-933) peptide are primarily mediated through the binding of its YIGSR motif to the 67kDa laminin receptor (67LR). This interaction initiates intracellular signaling cascades that influence cell behavior. In neurons, this signaling can be neuroprotective, involving the internalization of the receptor in a process dependent on cAMP, PKA, and Epac. In other cell types, it has been shown to activate Focal Adhesion Kinase (FAK) and the MAPK/ERK pathway, which are critical for cell migration, proliferation, and synthesis of ECM components like collagen.
Experimental Protocols
Protocol 1: Functionalization of Tissue Engineering Scaffolds
This protocol provides a general workflow for immobilizing Laminin (925-933) onto a pre-fabricated scaffold. The choice of method depends on the scaffold material and the desired stability of the peptide.
Methodology Details:
-
Scaffold Preparation:
-
Fabricate scaffolds (e.g., electrospun mats, hydrogels, porous sponges) using standard methods.
-
Clean the scaffolds by sonicating in ethanol (B145695) and sterile deionized water to remove impurities.
-
For covalent coupling, the scaffold surface may need activation to generate reactive groups (e.g., carboxyl or amine groups). This can be achieved via plasma treatment or chemical modification.
-
-
Peptide Solution Preparation:
-
Dissolve lyophilized Laminin (925-933) peptide in a sterile, appropriate buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Prepare the solution to the desired final concentration (e.g., 50-200 µg/mL).
-
-
Immobilization:
-
A) Physical Adsorption: Immerse the prepared scaffolds in the peptide solution and incubate for 4-24 hours at 4°C or room temperature with gentle agitation. This method is simple but may result in peptide leaching over time.
-
B) Covalent Coupling (using EDC/NHS for carboxylated surfaces): i. Activate the carboxyl groups on the scaffold by immersing it in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) in activation buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes. ii. Remove the activation solution and immediately immerse the scaffold in the Laminin (925-933) peptide solution. The N-terminal cysteine's amine group will react with the activated carboxyls. iii. Allow the reaction to proceed for 2-24 hours at room temperature. iv. Quench the reaction by adding a solution like hydroxylamine (B1172632) or Tris buffer.
-
-
Washing and Sterilization:
-
Wash the functionalized scaffolds extensively with sterile PBS and then sterile deionized water to remove any unreacted chemicals and non-specifically bound peptide.
-
Sterilize the final scaffolds using a method compatible with the material, such as UV irradiation or ethylene oxide. For hydrogels, sterile filtration of precursor solutions is recommended.
-
Protocol 2: Cell Adhesion Assay
This protocol determines the ability of the Laminin (925-933)-functionalized scaffold to promote cell attachment compared to a non-functionalized control.
Materials:
-
Laminin (925-933)-functionalized scaffolds and control scaffolds in a multi-well plate.
-
Cell suspension of interest (e.g., fibroblasts, endothelial cells, neurons) at a known density (e.g., 5 x 10⁴ cells/mL).
-
Culture medium (e.g., DMEM with 10% FBS).
-
PBS, 4% Paraformaldehyde (PFA), Crystal Violet stain (0.5% in 20% methanol).
-
1% SDS solution.
Methodology:
-
Place sterile functionalized and control scaffolds into the wells of a tissue culture plate.
-
Seed a defined number of cells (e.g., 100 µL of cell suspension) onto each scaffold.
-
Incubate for a short period (e.g., 30-60 minutes) at 37°C, 5% CO₂ to allow for initial attachment.
-
Gently wash each well twice with pre-warmed PBS to remove non-adherent cells.
-
Fix the remaining adherent cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and stain with Crystal Violet solution for 10 minutes.
-
Wash thoroughly with deionized water until the wash water is clear and allow the scaffolds to dry completely.
-
Solubilize the bound dye by adding 1% SDS solution to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the lysate to a 96-well plate and measure the absorbance at ~570-590 nm using a plate reader.
-
Compare the absorbance values between the functionalized and control scaffolds to quantify the relative cell adhesion.
Protocol 3: Neurite Outgrowth Assay
This protocol is designed to assess the promotion of neurite extension from neuronal cells cultured on Laminin (925-933)-functionalized scaffolds.
Methodology:
-
Place sterile Laminin (925-933)-functionalized and control scaffolds in a multi-well plate. For some cell types, a pre-coating of poly-L-lysine may be required before peptide functionalization.[4][5]
-
Seed neuronal cells (e.g., PC12 or primary dorsal root ganglia neurons) onto the scaffolds at a density that allows for clear visualization of individual cells and their processes.
-
Culture the cells in appropriate neuronal differentiation medium for 24-72 hours.
-
After the incubation period, fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for a neuronal marker, such as anti-β-III tubulin, overnight at 4°C.[5]
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light. A nuclear counterstain like DAPI can also be included.
-
Wash and mount the scaffolds for imaging using a fluorescence microscope.
-
Capture multiple images from random fields for each scaffold type.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify neurite outgrowth. Key metrics include the percentage of cells bearing neurites, the average length of the longest neurite per cell, and the number of neurite branches. Compare results between the peptide-functionalized and control groups.
References
- 1. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. scispace.com [scispace.com]
- 5. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Laminin (925-933) solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Laminin (B1169045) (925-933) peptide.
Frequently Asked Questions (FAQs)
Q1: What is Laminin (925-933) and what is its primary function?
A1: Laminin (925-933) is a nine-amino-acid peptide fragment (sequence: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg or CDPGYIGSR) derived from the B1 chain of the laminin protein.[1][2][3] Laminins are major components of the basement membrane's extracellular matrix.[2] The primary function of this peptide is to bind to the 67-kDa laminin receptor on cell surfaces.[2][4][5] This interaction is involved in various biological processes, including cell adhesion, differentiation, migration, signaling, and neurite outgrowth.[2][3]
Q2: What are the common applications of Laminin (925-933) in research?
A2: Laminin (925-933) is utilized in a variety of research applications, including:
-
Cell adhesion assays: It stimulates the attachment of various cell types, such as HT-1080 and CHO cells, to culture plates.[2][5][6]
-
Chemotaxis and migration studies: It can induce cell migration and can be used to study the signaling pathways governing this process.[2][6]
-
Neurite outgrowth experiments: When conjugated to hydrogels, it has been shown to enhance the extension of neurites from neuronal cells.[5][6]
-
Cancer research: The peptide has been investigated for its potential to inhibit metastasis.[2]
-
Drug delivery and development: Its ability to target the laminin receptor is being explored for targeted drug delivery to cancer cells.[7]
Q3: How should I store the lyophilized Laminin (925-933) peptide and its solutions?
A3:
-
Lyophilized Powder: The lyophilized peptide is stable for years when stored at -20°C.[4][6][8]
-
Stock Solutions: For long-term storage (months to years), it is recommended to store stock solutions in organic solvents like DMSO or DMF at -20°C or -80°C.[9][10]
-
Aqueous Solutions: Aqueous solutions of Laminin (925-933) are not recommended for storage for more than one day.[6] It is best to prepare these solutions fresh before use.[9]
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
Researchers may encounter difficulties dissolving Laminin (925-933) in aqueous buffers. This guide provides a systematic approach to overcome these solubility challenges.
Initial Assessment: Peptide Characteristics
The solubility of a peptide is influenced by its amino acid composition and overall charge.[11][12] The sequence of Laminin (925-933) is CDPGYIGSR. To determine the best solubilization strategy, it is helpful to first calculate the overall charge of the peptide at a neutral pH.
-
Acidic residues (-1 charge): Aspartic acid (D)
-
Basic residues (+1 charge): Arginine (R)
The net charge is close to neutral, which can contribute to poor solubility in plain water.
Solubility Data
The following table summarizes the reported solubility of Laminin (925-933) in various solvents.
| Solvent | Concentration | Citation(s) |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [6][13] |
| PBS (TFA salt) | 50 mg/mL | [9] |
| Water (H₂O) | ≥15.53 mg/mL | [2] |
| Water (H₂O) (acetate salt, sonication recommended) | 25 mg/mL | [10] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 - ≥48.35 mg/mL | [2][6][13] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][13] |
| Ethanol (EtOH) | ≥17.77 mg/mL | [2] |
| 5% Acetic Acid | Soluble | [] |
Recommended Solubilization Workflow
The following workflow provides a step-by-step process for dissolving Laminin (925-933).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. qyaobio.com [qyaobio.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Laminin 925-933 | 110590-60-8 | MOLNOVA [molnova.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Laminin (925-933) acetate | TargetMol [targetmol.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. lifetein.com [lifetein.com]
- 13. caymanchem.com [caymanchem.com]
improving Laminin (925-933) stability in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and successful application of Laminin (B1169045) (925-933) in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is Laminin (925-933) and what is its primary function?
A1: Laminin (925-933) is a nine-amino-acid peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). It is a synthetic fragment derived from the B1 chain of the laminin protein. Its primary function is to promote cell adhesion, migration, and signaling by binding to the 67kDa laminin receptor (67LR).[1][2]
Q2: What is the recommended storage condition for Laminin (925-933)?
A2: Lyophilized Laminin (925-933) should be stored at -20°C.[3][4] For Laminin (925-933) in solution, it is recommended to aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: How do I dissolve lyophilized Laminin (925-933)?
A3: The solubility of Laminin (925-933) can vary. For initial solubilization of the lyophilized peptide, sterile, nuclease-free water is a good starting point. If solubility issues persist, the use of a small amount of a polar organic solvent like DMSO, followed by dilution in your aqueous buffer or cell culture medium, can be effective.[3] Always ensure the final concentration of the organic solvent is compatible with your cell type and experimental setup.
Q4: What are the main challenges when using Laminin (925-933) in cell culture?
A4: The primary challenge is the potential for degradation of the peptide in the complex environment of cell culture medium, which contains various proteases and other reactive components. The N-terminal cysteine residue can also be susceptible to oxidation. Maintaining the peptide's biological activity over the course of an experiment requires careful handling and consideration of its stability.
Q5: How does Laminin (925-933) exert its biological effects?
A5: Laminin (925-933) binds to the 67kDa laminin receptor (67LR) on the cell surface. This interaction initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Subsequently, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) are activated, which promotes the internalization of the 67LR.[1] This entire process can influence cell adhesion, migration, and survival.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity (e.g., poor cell adhesion) | Peptide degradation in cell culture medium. | 1. Reduce incubation time: If possible, shorten the exposure of the peptide to the culture medium. 2. Replenish the peptide: For longer-term experiments, consider replenishing the Laminin (925-933) in the medium at regular intervals. 3. Use protease inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium, but ensure it is compatible with your cells and does not interfere with the assay. 4. Modify the peptide: Consider using a chemically modified version of the peptide with enhanced stability (see "Strategies for Improving Stability" section). |
| Improper storage of the peptide. | Ensure the lyophilized peptide is stored at -20°C and solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles. | |
| Incorrect peptide concentration. | Verify the calculations for your working solution concentration. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| Inconsistent results between experiments | Variability in peptide stability. | 1. Standardize handling procedures: Ensure consistent thawing, and dilution methods for the peptide across all experiments. 2. Assess peptide integrity: Before use in critical experiments, consider analyzing the peptide stock solution for degradation using RP-HPLC. |
| Cell culture conditions. | Maintain consistent cell passage number, density, and media composition, as these factors can influence cellular responses. | |
| Difficulty dissolving the peptide | Hydrophobicity of the peptide. | 1. Use a co-solvent: Dissolve the peptide in a small amount of sterile DMSO first, then slowly add it to your aqueous buffer or medium while vortexing. 2. Sonication: Brief sonication in a water bath can aid in dissolving the peptide. |
Experimental Protocols
Protocol 1: Assessment of Laminin (925-933) Stability in Cell Culture Medium using RP-HPLC
This protocol allows for the quantitative analysis of Laminin (925-933) stability over time in a chosen cell culture medium.
Materials:
-
Laminin (925-933) peptide
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS, optional)
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC system with a C18 column
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of Laminin (925-933): Dissolve the lyophilized peptide in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Prepare the experimental samples: In sterile microcentrifuge tubes, dilute the Laminin (925-933) stock solution into the cell culture medium (with or without FBS) to the desired final working concentration (e.g., 10 µg/mL).
-
Time course incubation: Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.
-
Stop degradation: Immediately after collection, stop potential enzymatic degradation by adding an equal volume of 0.2% TFA in water.
-
Sample clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitates.
-
RP-HPLC analysis:
-
Inject the supernatant onto a C18 column.
-
Use a mobile phase consisting of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in ACN).
-
Develop a gradient to elute the peptide (e.g., a linear gradient from 5% to 60% Solvent B over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm.
-
-
Data analysis: The peak corresponding to the intact Laminin (925-933) will decrease over time if degradation occurs. Quantify the peak area at each time point. The half-life of the peptide can be calculated by plotting the percentage of remaining peptide against time.
Protocol 2: General Cell Adhesion Assay
This protocol provides a basic framework for assessing the biological activity of Laminin (925-933) by measuring cell adhesion.
Materials:
-
Laminin (925-933)
-
96-well cell culture plates
-
Cell line of interest (e.g., HT-1080)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Coat the plates:
-
Prepare coating solutions of Laminin (925-933) at various concentrations (e.g., 1, 5, 10, 20 µg/mL) in sterile PBS.
-
Use a 1% BSA solution in PBS as a negative control.
-
Add 50 µL of the coating solution to each well and incubate for 1-2 hours at 37°C.
-
-
Block the plates: Aspirate the coating solution and add 100 µL of 1% BSA in PBS to each well to block non-specific binding. Incubate for 30 minutes at 37°C.
-
Prepare the cell suspension: Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Cell seeding: Aspirate the blocking solution and add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify adherent cells:
-
Add 100 µL of serum-free medium containing Calcein-AM to each well.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data analysis: The fluorescence intensity is proportional to the number of adherent cells. Compare the adhesion on Laminin (925-933) coated wells to the negative control.
Strategies for Improving Stability
| Strategy | Description |
| N-terminal Modification | The N-terminal cysteine of Laminin (925-933) is a potential site for degradation. Acetylation or PEGylation of the N-terminus can shield it from aminopeptidases. |
| C-terminal Modification | Amidation of the C-terminus can protect the peptide from carboxypeptidase degradation. |
| Amino Acid Substitution | Replacing susceptible amino acids with more stable, non-natural amino acids can enhance stability. However, this may alter the peptide's biological activity and requires careful validation. |
| Use of Serum-Free or Reduced-Serum Medium | Serum is a major source of proteases in cell culture. If the experimental design allows, using serum-free or reduced-serum medium can significantly decrease peptide degradation. |
Data Presentation
Table 1: Hypothetical Stability of Laminin (925-933) in Different Cell Culture Media
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in Serum-Free Medium |
| 0 | 100 | 100 | 100 |
| 2 | 85 | 88 | 95 |
| 4 | 72 | 75 | 91 |
| 8 | 55 | 60 | 85 |
| 12 | 40 | 48 | 80 |
| 24 | 15 | 25 | 72 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions and should be determined empirically using a protocol such as the RP-HPLC method described above.
Visualizations
Caption: Signaling pathway of Laminin (925-933) via the 67kDa Laminin Receptor.
Caption: Workflow for assessing Laminin (925-933) stability in cell culture medium.
References
- 1. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Laminin (925-933) Concentration for Maximal Neurite Extension
Welcome to the technical support center for the optimization of Laminin (B1169045) (925-933) in neurite extension experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for utilizing this bioactive peptide to achieve maximal neurite outgrowth.
Frequently Asked Questions (FAQs)
Q1: What is Laminin (925-933) and why is it used to promote neurite extension?
A1: Laminin (925-933) is a nine-amino-acid peptide sequence (CDPGYIGSR) derived from the B1 chain of the laminin protein.[1][2][3] Laminins are major components of the extracellular matrix that play a crucial role in cell adhesion, differentiation, and migration.[2] The (925-933) sequence has been identified as a key bioactive site that binds to cell surface receptors, promoting cell attachment and stimulating neurite outgrowth, making it a valuable tool in neuroscience research and regenerative medicine.[1][2]
Q2: What is the optimal concentration of Laminin (925-933) for promoting neurite extension?
A2: The optimal concentration of Laminin (925-933) can vary depending on the neuronal cell type, culture conditions, and the specific experimental goals. Published studies have used a range of concentrations. For cell attachment, concentrations of 100 to 300 µg/mL have been effective.[1][2] For receptor binding studies, a concentration of 1 mg/mL has been reported.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store the Laminin (925-933) peptide?
A3: The peptide should be reconstituted according to the manufacturer's instructions, typically in a sterile buffer such as phosphate-buffered saline (PBS). For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution in an aqueous buffer may be necessary.[3] It is crucial to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles. Store the stock solution and aliquots at -20°C or below for long-term stability.
Q4: What are the key signaling pathways activated by Laminin (925-933) to promote neurite outgrowth?
A4: Laminin (925-933) primarily signals through integrin and non-integrin cell surface receptors.[4][5] Upon binding, it can activate several downstream signaling cascades, including the Focal Adhesion Kinase (FAK), Mitogen-activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways converge to regulate cytoskeletal dynamics, gene expression, and protein synthesis necessary for neurite initiation and elongation.
Data Presentation
Table 1: Recommended Concentration Ranges of Laminin and Laminin (925-933) for Neurite Outgrowth Assays
| Application | Reagent | Concentration Range | Cell Types | Reference |
| Surface Coating | Full-length Laminin | 1 - 50 µg/mL | Various neuronal cells | [6] |
| Cell Attachment | Laminin (925-933) | 100 - 300 µg/mL | HT-1080, CHO cells | [1][2] |
| Receptor Binding | Laminin (925-933) | 1 mg/mL | Not specified | [1] |
| Neurite Outgrowth (in hydrogel) | Laminin (925-933) | Not specified | Dorsal root ganglia, PC12 cells | [1] |
Experimental Protocols
Protocol 1: Optimizing Laminin (925-933) Concentration for Maximal Neurite Extension
This protocol outlines the steps to determine the optimal coating concentration of Laminin (925-933) for promoting neurite outgrowth in your specific neuronal cell culture.
Materials:
-
Laminin (925-933) peptide
-
Sterile, tissue culture-treated multi-well plates or glass coverslips
-
Poly-L-lysine (PLL) or Poly-D-lysine (PDL)
-
Sterile phosphate-buffered saline (PBS)
-
Neuronal cell culture medium
-
Neuronal cells of interest
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Prepare Substrate:
-
If using glass coverslips, place them in the wells of a multi-well plate.
-
Coat the culture surface with PLL (10-100 µg/mL) or PDL (50 µg/mL) for 1-2 hours at 37°C or overnight at room temperature.
-
Wash the surface three times with sterile PBS.
-
-
Prepare Laminin (925-933) Dilutions:
-
Reconstitute the Laminin (925-933) peptide in sterile PBS to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution. A suggested starting range is 10, 50, 100, 200, and 500 µg/mL. Include a no-peptide control (PBS only).
-
-
Coat with Laminin (925-933):
-
Add the different concentrations of the Laminin (925-933) solution to the PLL/PDL-coated wells.
-
Incubate for 2 hours at 37°C.
-
Aspirate the peptide solution. Do not allow the surface to dry.
-
-
Cell Seeding:
-
Trypsinize and count your neuronal cells.
-
Resuspend the cells in your complete culture medium at the desired density.
-
Seed the cells onto the coated surfaces.
-
-
Incubation and Neurite Outgrowth:
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for neurite extension.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and branching per neuron for each concentration of Laminin (925-933).
-
-
Data Analysis:
-
Plot the average neurite length and other parameters as a function of the Laminin (925-933) concentration to determine the optimal concentration for maximal neurite extension.
-
Troubleshooting Guide
Issue: Poor or No Neurite Outgrowth
| Potential Cause | Troubleshooting Steps |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wider range of Laminin (925-933) concentrations. |
| Inactive Peptide | Ensure the peptide was stored and handled correctly to avoid degradation. Consider purchasing a new batch of peptide. |
| Incomplete Surface Coating | Ensure the entire surface of the well or coverslip is covered with the peptide solution during incubation. Do not let the surface dry out after coating. |
| Cell Health Issues | Check the viability of your cells before seeding. Ensure the culture medium and supplements are fresh and appropriate for your cell type. |
| Incorrect Coating Protocol | Verify that the pre-coating with PLL or PDL was performed correctly. Ensure proper washing steps to remove any residual toxic substances. |
Issue: High Variability in Neurite Outgrowth
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension gently before adding to the wells to ensure even distribution. |
| Inconsistent Coating | Ensure consistent and complete coverage of the coating solution in all wells. Prepare a master mix of the coating solution for all wells of a single condition. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
| Batch-to-Batch Peptide Variability | If using a new batch of Laminin (925-933), re-optimize the concentration. |
Issue: Cell Clumping
| Potential Cause | Troubleshooting Steps |
| High Cell Seeding Density | Reduce the number of cells seeded per well. |
| Incomplete Cell Dissociation | Ensure complete dissociation of cells into a single-cell suspension after trypsinization by gentle pipetting. |
| Insufficient Coating | A suboptimal peptide concentration may lead to poor cell attachment and subsequent clumping. Re-optimize the coating concentration. |
Visualizations
References
- 1. Bioactive peptide functionalized aligned cyclodextrin nanofibers for neurite outgrowth - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Effects of laminin-111 peptide coatings on rat neural stem/progenitor cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effects of soluble laminin on organelle transport and neurite growth in cultured mouse dorsal root ganglion neurons: difference between primary neurites and branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal laminins and their cellular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cy3tsa.com [cy3tsa.com]
troubleshooting inconsistent results in Laminin (925-933) adhesion assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Laminin (B1169045) (925-933) peptide in cell adhesion assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses common issues encountered during cell adhesion experiments with Laminin (925-933), offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why are my cells not attaching, or attaching poorly, to the Laminin (925-933)-coated surface?
Answer: Low or no cell attachment is a common issue that can stem from several factors related to the peptide, coating procedure, cell health, or assay conditions.
-
Peptide Integrity and Handling: Ensure the Laminin (925-933) peptide has been stored correctly, typically at -20°C, and avoid repeated freeze-thaw cycles.[1] When preparing stock solutions, use an appropriate solvent as recommended by the supplier; for instance, some peptides may require initial dissolution in a small amount of organic solvent like DMSO before dilution in aqueous buffers.[2]
-
Coating Procedure: The surface may not be properly coated with the peptide. Inefficient passive adsorption can result from incorrect peptide concentration, insufficient incubation time, or an inappropriate coating buffer.[3] While PBS is a standard coating buffer, ensure the entire surface is evenly covered during incubation.[1][3] Avoid letting the coated surface dry out at any point, as this can inactivate the peptide.[1][4]
-
Cell Type and Health: Not all cell types will adhere to every peptide. Cell attachment to laminin peptides is often mediated by specific integrin receptors.[5] Confirm that your cell line expresses the appropriate receptors for the Laminin (925-933) sequence (CDPGYIGSR).[6][7] Additionally, ensure your cells are healthy, in the logarithmic growth phase, and have not been over-trypsinized during harvesting, which can damage surface receptors.[3]
-
Assay Conditions: The presence of serum in the cell adhesion medium can interfere with specific binding. Serum contains various extracellular matrix (ECM) proteins that can compete with the Laminin (925-933) peptide for binding to both the culture surface and the cell's integrin receptors.[3] For initial troubleshooting, it is recommended to perform the assay in serum-free media.[3]
Question 2: I'm observing high background (non-specific cell binding) in my control wells. What could be the cause?
Answer: High background can obscure specific adhesion and is often due to issues with blocking or the culture surface itself.
-
Inadequate Blocking: After coating with the peptide, it is crucial to block any remaining non-coated areas on the plate to prevent non-specific cell attachment. A common blocking agent is Bovine Serum Albumin (BSA). Ensure the BSA solution is fresh, sterile, and incubated for a sufficient time to cover all non-specific binding sites.
-
Cell Clumping: If cells are clumping together before being added to the wells, this can lead to large aggregates settling non-specifically. Ensure you have a single-cell suspension after harvesting.
-
Culture Surface: The type of tissue culture plastic can influence non-specific binding.[8] Ensure you are using plates designed for cell culture.
Question 3: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results are often due to subtle variations in experimental procedures.
-
Standardize Protocols: Ensure all steps, from peptide dilution and coating to cell seeding and washing, are performed consistently. Pay close attention to incubation times and temperatures.[1][9]
-
Peptide Coating: Overnight coating at 2-8°C is often recommended for a more reliable and consistent coating compared to shorter incubations at 37°C.[1]
-
Washing Steps: The method and force of washing steps to remove non-adherent cells can significantly impact results. Standardize the number of washes, the volume of washing buffer, and the force applied. Automated plate washers can improve consistency.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics, including receptor expression, can change over time in culture.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Laminin (925-933) adhesion assays.
Table 1: Recommended Coating Concentrations
| Application | Recommended Concentration | Source |
| General Cell Culture | 10 µg/mL (initial optimization) | [1] |
| Neurosphere Culture | 50 µg/mL | [4] |
| HT-1080 and CHO cell attachment | 100 and 300 µg/mL | [7] |
| iPSC Culture | 0.5 µg/cm² | [9] |
Table 2: Peptide Concentrations for Functional Assays
| Assay | Effective Concentration | Source |
| Binding to laminin receptor | 1 mg/mL | [7] |
| Inhibition of cell attachment (IC50) | 230-390 nM | [10] |
Experimental Protocols
Detailed Methodology for a Laminin (925-933) Adhesion Assay
-
Peptide Reconstitution:
-
Coating of Culture Plates:
-
Dilute the Laminin (925-933) stock solution to the desired final coating concentration (e.g., 10-100 µg/mL) in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) with Ca++/Mg++.[1]
-
Add a sufficient volume of the diluted peptide solution to each well of a 96-well tissue culture plate to cover the entire surface.
-
Incubate the plate overnight at 2-8°C. Alternatively, incubate for 2 hours at 37°C for more rapid coating.[1]
-
Aspirate the coating solution. It is not always necessary to wash the wells after coating.[1]
-
-
Blocking (Optional but Recommended):
-
To block non-specific binding sites, add a solution of 1% BSA in DPBS to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash the wells once with DPBS.
-
-
Cell Preparation and Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution or a short incubation with trypsin-EDTA.
-
Wash the cells with serum-free medium and resuspend to a final concentration (e.g., 1 x 10^5 cells/mL) in serum-free medium.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
-
Incubation and Adhesion:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 1-2 hours). The optimal time should be determined empirically for each cell type.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells 2-3 times with pre-warmed DPBS to remove non-adherent cells. The washing technique should be consistent across all wells.
-
-
Quantification of Adherent Cells:
-
Adherent cells can be quantified using various methods, such as staining with crystal violet, using a metabolic assay (e.g., MTT or AlamarBlue), or by counting under a microscope.
-
Visualizations
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Laminin Coating Protocol for Cell Culture [sigmaaldrich.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. How do laminin proteins interact with each other and how do they attach to the cell culture well surface? - BioLamina [biolamina.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. goat-anti-mouse.com [goat-anti-mouse.com]
preventing aggregation of Laminin (925-933) peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of the Laminin (925-933) peptide in solution.
Troubleshooting Guide
Aggregation of the Laminin (925-933) peptide can be a significant issue during experimental workflows. This guide provides a systematic approach to troubleshoot and prevent peptide aggregation.
Problem: Peptide Precipitates Immediately Upon Reconstitution
Possible Causes:
-
Incorrect solvent selection.
-
Peptide concentration is too high for the chosen solvent.
-
The pH of the solution is near the peptide's isoelectric point (pI).
Solutions:
| Solution | Detailed Protocol |
| Solvent Optimization | The Laminin (925-933) peptide has a Cysteine residue, which can be prone to oxidation. For initial solubilization, it is recommended to first use a small amount of an organic solvent like DMSO or DMF before diluting with an aqueous buffer.[1] Start by dissolving the peptide in a minimal volume of DMSO (e.g., 10-50 µL) and then slowly add the aqueous buffer of choice while gently vortexing. |
| Concentration Adjustment | If immediate precipitation occurs, try reducing the final concentration of the peptide. Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly. |
| pH Adjustment | The isoelectric point (pI) of a peptide is the pH at which it has no net electrical charge, often leading to minimal solubility. While the specific pI of Laminin (925-933) is not readily available, if you suspect pH-related precipitation, try dissolving the peptide in a buffer with a pH further away from neutral (e.g., slightly acidic or basic buffers) to increase its net charge and solubility.[2] |
Experimental Workflow for Solubilization
Caption: Workflow for reconstituting Laminin (925-933) peptide.
Problem: Peptide Aggregates Over Time in Solution
Possible Causes:
-
Improper storage conditions.
-
Peptide instability in the chosen buffer.
-
Oxidation of the Cysteine residue.
-
Interaction with components in complex media (e.g., cell culture media).
Solutions:
| Solution | Detailed Protocol |
| Proper Storage | For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[3][4][5] Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[6] For aqueous solutions, it is not recommended to store for more than one day.[7] |
| Use of Additives | Consider the addition of excipients to your buffer to enhance peptide stability. These can include sugars (e.g., trehalose, mannitol), polyols (e.g., glycerol), or certain amino acids like arginine.[7][8][9] The optimal concentration of these additives needs to be determined empirically but can be started at low percentages (e.g., 1-5%). |
| Preventing Oxidation | The Laminin (925-933) peptide contains a Cysteine residue, which can form disulfide bonds leading to aggregation. To prevent this, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your stock solution.[9] Use oxygen-free water or buffers for reconstitution.[5] |
| Cell Culture Media Issues | If precipitation is observed in cell culture media, it could be due to interactions with serum proteins or other media components.[10] One approach is to briefly expose cells to the peptide in a serum-free medium before adding serum-containing medium.[10] Alternatively, the use of a chelating agent in the media might prevent precipitation of metal salts.[11] |
Decision Tree for Preventing Aggregation in Solution
Caption: Troubleshooting steps for time-dependent peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Laminin (925-933) peptide?
A1: Based on available data, Laminin (925-933) can be dissolved in several solvents. For initial solubilization, using a small amount of an organic solvent like DMSO or DMF is recommended, followed by dilution with an aqueous buffer such as PBS (pH 7.2).[1][7]
Q2: What are the reported solubility concentrations for Laminin (925-933)?
A2: The following table summarizes the reported solubility of Laminin (925-933) in various solvents.
| Solvent | Reported Solubility |
| Water (H₂O) | ≥15.53 mg/mL[12] |
| Ethanol (EtOH) | ≥17.77 mg/mL[12] |
| DMSO | ≥48.35 mg/mL[12], ~30 mg/mL[7][9] |
| PBS (pH 7.2) | ~10 mg/mL[7][9] |
| DMF | ~30 mg/mL[9] |
Q3: How should I store the lyophilized and reconstituted Laminin (925-933) peptide?
A3: Lyophilized peptide should be stored at -20°C or -80°C for maximum stability.[3][4][5] Once reconstituted, it is best to aliquot the solution to avoid multiple freeze-thaw cycles. The aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6] It is not recommended to store aqueous solutions for more than a day.[7]
Q4: My peptide seems to be aggregating in my cell culture experiment. What can I do?
A4: Aggregation in cell culture media can be caused by interactions with serum proteins or other components.[10] Consider the following troubleshooting steps:
-
Serum-Free Incubation: Treat your cells with the peptide in a serum-free medium for a short period before adding the complete growth medium.[10]
-
Media Component Check: If using a custom media formulation, ensure that the order of component addition does not promote precipitation, especially with calcium salts.[11]
-
Use of Stabilizers: While not specific to Laminin (925-933), the addition of general protein stabilizers like non-ionic surfactants at low concentrations (e.g., 0.01%) could be tested.[8]
Q5: The Laminin (925-933) peptide contains a Cysteine. Are there special handling considerations?
A5: Yes. The presence of a Cysteine residue means the peptide is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and higher-order aggregates. To mitigate this, you should:
-
Use oxygen-free solvents for reconstitution.[5]
-
Consider adding a reducing agent such as DTT or TCEP to your stock solution, especially if you observe aggregation over time.[9]
-
Store solutions in tightly sealed containers to minimize exposure to air.
Experimental Protocol: Reconstitution of Laminin (925-933) Peptide
This protocol provides a general guideline for reconstituting the lyophilized Laminin (925-933) peptide to minimize aggregation.
Materials:
-
Lyophilized Laminin (925-933) peptide
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, oxygen-free Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Prepare a stock solution by adding a minimal amount of anhydrous DMSO to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 20-30 µL of DMSO.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Slowly add the desired volume of sterile, oxygen-free PBS (pH 7.2) to the DMSO-peptide solution while gently mixing. Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.
-
If the final concentration is high and you observe any cloudiness, you may need to prepare a more dilute stock solution.
-
For storage, aliquot the stock solution into sterile, low-protein binding tubes and store at -80°C.
Logical Relationship of Factors Affecting Peptide Stability
Caption: Factors influencing the stability and aggregation of peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Laminin (925-933)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Laminin (B1169045) (925-933). All information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Laminin (925-933) and what is its primary function?
A1: Laminin (925-933) is a nine-amino-acid synthetic peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). It is derived from the B1 chain of the laminin protein, a major component of the basement membrane. Its primary function is to promote cell adhesion, migration, and signaling by binding to the 67-kDa laminin receptor (67LR) on the cell surface.[1][2][3][4]
Q2: What is the acceptable purity level for synthetic Laminin (925-933) for use in cell-based assays?
A2: For quantitative cell-based assays, such as cell adhesion and migration studies, a purity level of >95% is recommended to ensure that the observed biological effects are attributable to the Laminin (925-933) peptide.[5][6][7] For less sensitive applications like antibody production or initial screening, a lower purity may be acceptable.[8][9]
Q3: What information should I look for on the Certificate of Analysis (CoA) for each new batch of Laminin (925-933)?
A3: A comprehensive Certificate of Analysis (CoA) is crucial for assessing the quality and consistency of each peptide batch. Key information to review includes:[10][11]
-
Product Name and Sequence: Verify that it is Laminin (925-933) with the correct amino acid sequence.
-
Lot/Batch Number: Essential for tracking and reporting any issues.
-
Purity (by HPLC): Confirms the percentage of the target peptide. Look for a purity of >95%.
-
Molecular Weight (by Mass Spectrometry): Verifies the identity of the peptide. The theoretical molecular weight of Laminin (925-933) is approximately 967.06 Da.[12]
-
Appearance: Should be a white, lyophilized powder.
-
Solubility Information: Provides guidance on appropriate solvents.
-
Net Peptide Content: Indicates the percentage of peptide by weight, accounting for counter-ions and water. This is critical for accurate concentration calculations.
-
Counter-ion (e.g., TFA, Acetate): Important as some counter-ions can affect cell viability.
Troubleshooting Guides
Issue 1: A new batch of Laminin (925-933) shows significantly lower bioactivity in our cell adhesion assay compared to the previous batch.
This is a common problem that can arise from several factors related to the new peptide batch or the experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low bioactivity of a new peptide batch.
Quantitative Data Comparison Table
| Parameter | Batch A (Previous) | Batch B (New) | Acceptable Range | Potential Impact of Deviation |
| Purity (HPLC) | 98.5% | 92.1% | >95% | Lower purity can introduce impurities that may inhibit or compete with the active peptide, leading to reduced bioactivity.[6] |
| Net Peptide Content | 85% | 70% | >80% | A lower net peptide content will result in a lower actual peptide concentration if calculations are based on the total lyophilized weight, leading to apparently lower activity. |
| Molecular Weight (MS) | 967.1 Da | 967.0 Da | ± 0.5 Da of Theoretical | A significant deviation could indicate a modification or error in the peptide sequence, affecting its structure and function. |
| Solubility | Clear at 1 mg/mL in PBS | Forms precipitate at 1 mg/mL in PBS | Clear solution at working concentration | Incomplete dissolution leads to a lower effective concentration of the peptide in the assay. |
Experimental Protocol: Quantitative Cell Adhesion Assay (Crystal Violet)
This protocol allows for the quantification of cell adhesion to surfaces coated with Laminin (925-933).
-
Plate Coating:
-
Dilute Laminin (925-933) to the desired concentration (e.g., 10 µg/mL) in sterile PBS.
-
Add 100 µL of the peptide solution to each well of a 96-well tissue culture plate.
-
Include negative control wells with 1% BSA in PBS and positive control wells with a known adhesion-promoting protein like fibronectin.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
-
Blocking:
-
Aspirate the coating solution and wash each well twice with 200 µL of sterile PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion.
-
Incubate at 37°C for 1 hour.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium to a final concentration of 1 x 10^5 cells/mL.
-
Aspirate the blocking solution from the plate and add 100 µL of the cell suspension to each well.
-
Incubate at 37°C for the desired time (e.g., 60-90 minutes).
-
-
Washing:
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Quantification:
Issue 2: We are observing high variability in our chemotaxis assay results between different batches of Laminin (925-933).
Inconsistent chemotactic responses can be due to variations in peptide quality that affect its ability to form a stable chemotactic gradient.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent chemotaxis assay results.
Quantitative Data Comparison Table
| Parameter | Batch C (Previous) | Batch D (New) | Acceptable Range | Potential Impact of Deviation |
| Purity (HPLC) | 99.2% | 96.5% | >95% | Impurities might interfere with the chemotactic gradient or cell signaling. |
| Appearance of Solution | Clear | Slightly cloudy | Clear | Cloudiness indicates poor solubility or aggregation, which will disrupt the formation of a uniform chemotactic gradient. |
| Endotoxin (B1171834) Levels | <0.1 EU/µg | 1.5 EU/µg | <0.5 EU/µg | High endotoxin levels can induce an inflammatory response in cells, affecting their migratory behavior and leading to inconsistent results. |
Experimental Protocol: Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to quantify cell migration towards a Laminin (925-933) gradient.
-
Chamber Preparation:
-
Rehydrate the porous membrane of the Boyden chamber inserts (e.g., 8 µm pores) in serum-free medium for 1-2 hours at 37°C.
-
-
Chemoattractant Gradient:
-
Add 600 µL of serum-free medium containing the desired concentration of Laminin (925-933) (e.g., 100 µg/mL) to the lower wells of a 24-well plate.[3]
-
Include a negative control with serum-free medium only and a positive control with a known chemoattractant (e.g., 10% FBS).
-
-
Cell Seeding:
-
Resuspend serum-starved cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period suitable for your cell type (e.g., 4-24 hours).
-
-
Cell Removal and Fixation:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14]
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde for 15-20 minutes.[15]
-
-
Staining and Quantification:
-
Stain the migrated cells with 0.1% Crystal Violet for 20-30 minutes.[15]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured as in the cell adhesion assay.
-
Signaling Pathway
Laminin (925-933) Signaling via the 67-kDa Laminin Receptor (67LR)
Upon binding of Laminin (925-933) to the 67-kDa laminin receptor (67LR), several downstream signaling pathways can be activated, leading to cellular responses such as adhesion, migration, and proliferation. The specific pathways activated can be cell-type dependent. Key signaling cascades include the cAMP/PKA, PI3K/Akt, and MAPK (ERK, JNK, p38) pathways.[5][16][17][18][19]
Caption: Simplified signaling pathways activated by Laminin (925-933) binding to the 67-kDa Laminin Receptor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. novopro.cn [novopro.cn]
- 3. apexbt.com [apexbt.com]
- 4. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 9. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. gmp-navigator.com [gmp-navigator.com]
- 12. Cell Migration/Chemotaxis Assay Kit (24-well, 8 µm) (ab235694) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. JCI - 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis [jci.org]
- 17. researchgate.net [researchgate.net]
- 18. 67 kDa laminin receptor (67LR) in normal and neoplastic hematopoietic cells: is its targeting a feasible approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
determining the effective concentration range of Laminin (925-933) for a new cell line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the effective concentration range of Laminin (B1169045) (925-933) for a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is Laminin (925-933) and what is its function?
A1: Laminin (925-933) is a nine-amino-acid peptide fragment (sequence: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg) derived from the β1 chain of the laminin protein.[1][2][3][4][5] Laminins are major components of the basement membrane and are involved in various biological processes, including cell adhesion, differentiation, migration, and signaling.[2][3] Laminin (925-933) specifically binds to the 67-kDa laminin receptor (67LR) and is known to mediate cell attachment, chemotaxis, and receptor binding.[1][6]
Q2: What is a typical effective concentration range for Laminin (925-933)?
A2: The effective concentration of Laminin (925-933) is highly cell-type dependent. However, published studies provide a starting point for optimization. For example, concentrations of 100 and 300 µg/mL have been shown to stimulate the attachment of HT-1080 and CHO cells.[1][7] For chemotaxis assays with B16/F10 murine melanoma cells, a concentration of 100 µg/mL has been used.[2] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of Laminin (925-933)?
A3: The solubility of Laminin (925-933) can vary. It is reported to be soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[1][7] For cell-based assays, it is recommended to dissolve the peptide in a solvent compatible with your cell line, such as sterile PBS or serum-free medium, to create a stock solution (e.g., 1 mg/mL).[2] Ensure complete dissolution by gentle vortexing.
Q4: Can I use serum in my cell adhesion assay with Laminin (925-933)?
A4: It is generally recommended to perform initial cell adhesion assays in serum-free media.[2] Serum contains various extracellular matrix (ECM) proteins that can compete with Laminin (925-933) for binding to the culture surface and cell surface receptors, potentially masking the specific effect of the peptide.[2]
Experimental Protocols
Determining the Optimal Coating Concentration of Laminin (925-933) for a Cell Adhesion Assay
This protocol outlines a method to determine the effective concentration range of Laminin (925-933) for promoting cell adhesion.
Materials:
-
Laminin (925-933) peptide
-
Sterile, tissue culture-treated 96-well plates
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS) for blocking
-
Your new cell line in suspension
-
Cell staining solution (e.g., 0.1% Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Peptide Reconstitution: Prepare a stock solution of Laminin (925-933) (e.g., 1 mg/mL) in sterile PBS or serum-free medium.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to test a range of concentrations. A good starting range based on literature is 10-500 µg/mL.
-
Plate Coating:
-
Add 50 µL of each Laminin (925-933) dilution to triplicate or quadruplicate wells of a 96-well plate.
-
Include negative control wells coated with PBS or a scrambled peptide, and a positive control if available (e.g., full-length laminin or fibronectin).
-
Incubate the plate at 4°C overnight or at 37°C for 2 hours.
-
-
Washing: Gently aspirate the coating solution and wash the wells twice with 200 µL of sterile PBS per well to remove any unbound peptide.
-
Blocking:
-
To prevent non-specific cell binding, add 100 µL of 1% BSA solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Aspirate the blocking solution and wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest your cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL. Ensure cells are healthy and in the logarithmic growth phase.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 30-90 minutes). The optimal incubation time may need to be determined empirically.
-
Washing to Remove Non-Adherent Cells:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The gentleness of the washing is critical to avoid dislodging weakly attached cells.
-
-
Quantification of Adherent Cells:
-
Fix the remaining adherent cells with 100 µL of 4% paraformaldehyde or methanol (B129727) for 10-15 minutes at room temperature.
-
Wash the wells with water.
-
Stain the cells with 100 µL of 0.1% Crystal Violet solution for 10-20 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.
-
Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
-
Data Analysis: Plot the absorbance values against the Laminin (925-933) concentrations to determine the concentration range that promotes optimal cell adhesion.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no cell attachment to Laminin (925-933) coated surface | Inefficient plate coating | - Ensure the peptide is properly dissolved. - Optimize coating concentration and incubation time (try overnight at 4°C). - Use tissue culture-treated plates. |
| Cell health issues | - Use cells that are in the logarithmic growth phase. - Handle cells gently during harvesting to avoid damaging cell surface receptors.[2] | |
| Inappropriate assay conditions | - Perform the assay in serum-free medium to avoid competition from other ECM proteins.[2] - Ensure the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in your wash buffers and media, as they are often required for integrin-mediated adhesion. | |
| Cell line does not express the 67LR | - Confirm the expression of the 67-kDa laminin receptor on your cell line using techniques like Western blot or flow cytometry. | |
| High background/non-specific cell binding | Incomplete blocking | - Increase the blocking time or the concentration of the blocking agent (e.g., 1-2% BSA). |
| Cells are clumping | - Ensure a single-cell suspension before seeding by gentle pipetting. | |
| Inconsistent results between wells | Uneven coating | - Ensure the entire surface of the well is covered with the peptide solution during coating. - Be careful not to scratch the surface of the wells. |
| Inconsistent washing | - Standardize the washing procedure to be gentle and consistent across all wells. |
Quantitative Data
The following table summarizes the effective concentrations of Laminin (925-933) reported in the literature for different cell types and applications. This data should be used as a starting point for optimizing the concentration for your specific new cell line.
| Cell Line | Application | Effective Concentration | Reference |
| HT-1080 (Human Fibrosarcoma) | Cell Attachment | 100 and 300 µg/mL | [1][7] |
| CHO (Chinese Hamster Ovary) | Cell Attachment | 100 and 300 µg/mL | [1][7] |
| B16/F10 (Murine Melanoma) | Chemotaxis | 100 µg/mL | [2] |
Solubility Information:
| Solvent | Maximum Concentration |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Visualizations
Experimental Workflow for Determining Effective Concentration
Caption: Workflow for determining the optimal concentration of Laminin (925-933).
Simplified Signaling Pathway of Laminin (925-933)
Caption: Simplified signaling cascade initiated by Laminin (925-933) binding.
References
- 1. theolb.readthedocs.io [theolb.readthedocs.io]
- 2. benchchem.com [benchchem.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. The role of MAPK-ERK pathway in 67-kDa laminin receptor-induced FasL expression in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
shelf life and long-term storage of lyophilized Laminin (925-933)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life and long-term storage of lyophilized Laminin (B1169045) (925-933), along with troubleshooting advice and frequently asked questions for its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Laminin (925-933)?
For long-term storage, lyophilized Laminin (925-933) should be stored at -20°C in a desiccated environment.[1][2] Some suppliers also suggest storage at 0-4°C for short-term periods (days to weeks).[1] It is crucial to protect the lyophilized powder from moisture and light.
Q2: What is the expected shelf life of lyophilized Laminin (925-933)?
When stored correctly at -20°C, lyophilized Laminin (925-933) is stable for at least two to four years, with some suppliers indicating stability for up to 36 months.[3][4]
Q3: How should I handle the lyophilized powder before reconstitution?
Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, as moisture can significantly reduce the long-term stability of the peptide.
Q4: What is the recommended procedure for reconstituting Laminin (925-933)?
The choice of solvent depends on the experimental requirements. For biological assays, sterile water or phosphate-buffered saline (PBS) at pH 7.2 are common choices.[3][5] If solubility is an issue, organic solvents like DMSO or DMF can be used to create a stock solution, which can then be further diluted into aqueous buffers.[3][5] When dissolving, gently agitate the vial to ensure the peptide is fully solubilized.
Q5: What are the storage recommendations for reconstituted Laminin (925-933)?
Reconstituted Laminin (925-933) solutions are significantly less stable than the lyophilized form. For short-term storage, solutions can be kept at 0-4°C for a few days to a week. For longer-term storage, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month, or at -80°C for up to six months.[6]
Data Presentation
Table 1: Shelf Life and Storage Conditions for Laminin (925-933)
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | ≥ 2-4 years[3][4] | Keep desiccated and protected from light. |
| 0-4°C | Short-term (days to weeks)[1] | For immediate use. | |
| Reconstituted Solution | -80°C | Up to 6 months[6] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[6] | Aliquot to avoid freeze-thaw cycles. | |
| 0-4°C | Short-term (days to weeks)[1] | For immediate use. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or No Cell Attachment | Improper Coating: The culture surface was not evenly or adequately coated with the laminin peptide. | Ensure the entire surface is covered with the laminin solution and allow it to dry completely before seeding cells. Optimize the coating concentration for your specific cell type. |
| Inactive Peptide: The reconstituted peptide may have degraded due to improper storage or handling. | Use a fresh vial of lyophilized peptide and follow the recommended reconstitution and storage protocols strictly. Avoid repeated freeze-thaw cycles. | |
| Suboptimal Cell Health: Cells may be stressed or unhealthy, leading to poor attachment. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for potential contamination in the cell culture. | |
| Incorrect Peptide Concentration: The concentration of the laminin peptide used for coating may be too low. | The optimal concentration can be cell-type dependent. For cell attachment assays, concentrations between 100 and 300 µg/ml have been used.[3] | |
| Peptide Fails to Dissolve or Forms Precipitates | Incorrect Solvent: The peptide may have poor solubility in the chosen solvent. | For hydrophobic peptides, consider using a small amount of DMSO or DMF to initially dissolve the peptide, followed by dilution in your aqueous buffer.[3] |
| Aggregation: The peptide may be prone to aggregation, especially at high concentrations or in certain buffers. | Try dissolving the peptide at a lower concentration. Sonication may help to break up aggregates. | |
| Inconsistent Experimental Results | Peptide Degradation: The activity of the reconstituted peptide may decrease over time, even when stored at -20°C. | Prepare fresh solutions for critical experiments. If using a stored solution, consider running a positive control to verify its activity. |
| Variability in Coating: Inconsistent coating of cultureware can lead to variable cell attachment and downstream effects. | Standardize the coating procedure, including incubation time and drying method, to ensure reproducibility. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Laminin (925-933)
-
Equilibration: Allow the vial of lyophilized Laminin (925-933) to reach room temperature in a desiccator before opening.
-
Solvent Addition: Add the desired volume of sterile solvent (e.g., sterile water, PBS pH 7.2, or an organic solvent for stock solutions) to the vial. The required volume will depend on the desired final concentration.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
Aliquoting and Storage: If not for immediate use, aliquot the reconstituted peptide into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Cell Adhesion Assay
-
Coating: Coat the wells of a 96-well plate with Laminin (925-933) solution (e.g., 100-300 µg/ml in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.[3]
-
Washing: Gently wash the wells twice with sterile PBS to remove any unbound peptide.
-
Blocking: Block any remaining non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at 37°C.
-
Cell Seeding: Aspirate the blocking buffer and seed your cells of interest into the wells at a desired density.
-
Incubation: Incubate the plate for a specified time (e.g., 1-3 hours) at 37°C in a CO2 incubator to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
Mandatory Visualizations
Caption: Experimental workflow for a cell adhesion assay using Laminin (925-933).
Caption: Simplified signaling pathway of Laminin (925-933) binding to its receptor.
References
Technical Support Center: The Impact of Serum Proteins on Laminin (925-933) Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential effects of serum proteins on the activity of Laminin (B1169045) (925-933) peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Laminin (925-933) and what is its primary function?
Laminin (925-933) is a nine-amino-acid peptide sequence (CDPGYIGSR) derived from the β1 chain of the laminin protein.[1] Its primary function is to promote cell adhesion, migration, and chemotaxis by binding to cell surface receptors, primarily the 67kDa laminin receptor and integrins.[1][2] It plays a significant role in various biological processes, including neurite outgrowth and tissue repair.
Q2: Can serum in my cell culture medium affect the activity of Laminin (925-933)?
Yes, the presence of serum in cell culture medium can significantly impact the biological activity of Laminin (925-933). Serum contains a complex mixture of proteins, including abundant proteins like albumin and fibronectin, which can interfere with the peptide's function.
Q3: How do serum proteins interfere with Laminin (925-933) activity?
Serum proteins can interfere with Laminin (925-933) activity through several mechanisms:
-
Competitive Inhibition: Serum contains various extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, that can compete with Laminin (925-933) for binding to cell surface receptors like integrins. This competition reduces the availability of receptors for the peptide, thereby diminishing its effect.
-
Non-specific Binding: Abundant serum proteins, particularly serum albumin, can non-specifically bind to the Laminin (925-933) peptide itself. This interaction can sterically hinder the peptide's active site, preventing it from effectively binding to its target receptors on the cell surface.
-
Masking of Coated Surfaces: When using Laminin (925-933) as a coating substrate for cell adhesion assays, serum proteins present in the medium can adsorb to the coated surface, masking the peptide and preventing cells from accessing it.
Troubleshooting Guide
This guide addresses common issues encountered when using Laminin (925-933) in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no cell adhesion/migration in the presence of serum. | Serum proteins are likely interfering with Laminin (925-933) activity through competitive inhibition or non-specific binding. | Perform experiments in serum-free or low-serum medium. For initial assays, it is highly recommended to use a serum-free medium to establish a baseline of Laminin (925-933) activity. If serum is required for cell viability, consider reducing the serum concentration (e.g., to 0.5-2%) or using a serum-free medium supplemented with specific growth factors required by your cells. |
| Inconsistent or variable results between experiments. | The composition and concentration of proteins in serum, particularly fetal bovine serum (FBS), can vary between lots. This variability can lead to inconsistent levels of interference with Laminin (925-933). | Use a single, pre-tested lot of serum for a series of experiments. Alternatively, consider using serum-free medium or commercially available serum replacements to improve consistency. |
| High background cell adhesion in control wells (no Laminin (925-933)). | Serum proteins in the medium can adsorb to the uncoated plastic of the culture wells, promoting non-specific cell adhesion. | Block non-specific binding sites. Before adding cells, incubate the culture wells with a blocking agent such as 1% Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS) for 30-60 minutes at room temperature. Ensure to wash the wells with PBS after blocking to remove excess BSA. |
| Difficulty in observing a dose-dependent effect of Laminin (925-933). | The inhibitory effects of serum proteins may be masking the dose-response relationship of the peptide. | Perform a dose-response experiment in both serum-free and serum-containing medium. This will help to quantify the extent of serum-mediated inhibition and determine the optimal concentration range for your experiments in the presence of serum. |
Quantitative Data Summary
The following table summarizes the expected qualitative outcomes on Laminin (925-933) activity in the presence of serum, based on available literature. Quantitative data on the precise level of inhibition can be highly cell-type and serum-lot dependent and should be determined empirically.
| Experimental Condition | Expected Impact on Laminin (925-933) Activity | Rationale |
| Serum-Free Medium | Optimal Activity | No interference from serum proteins. |
| Low-Serum Medium (0.5-2%) | Reduced Activity | Minimal interference, but some inhibition is still possible. |
| High-Serum Medium (10% or higher) | Significantly Reduced to No Activity | High concentration of competing and binding proteins from the serum. |
Key Experimental Protocols
Protocol 1: Cell Adhesion Assay to Determine Serum Interference
This protocol allows for the direct comparison of cell adhesion to Laminin (925-933) in the presence and absence of serum.
Materials:
-
96-well tissue culture plates
-
Laminin (925-933) peptide
-
Sterile PBS
-
1% BSA in PBS (blocking solution)
-
Serum-free cell culture medium
-
Cell culture medium containing the desired concentration of serum (e.g., 10% FBS)
-
Cell suspension of the desired cell type
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Coating:
-
Dilute Laminin (925-933) to the desired coating concentration (e.g., 10-50 µg/mL) in sterile PBS.
-
Add 50 µL of the Laminin (925-933) solution to the required number of wells in a 96-well plate.
-
Add 50 µL of PBS to control wells.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash each well twice with 100 µL of sterile PBS.
-
Add 100 µL of 1% BSA in PBS to each well.
-
Incubate for 1 hour at 37°C to block non-specific binding.
-
-
Cell Seeding:
-
Aspirate the blocking solution and wash the wells twice with 100 µL of sterile PBS.
-
Harvest and resuspend cells in both serum-free medium and serum-containing medium to a final concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the appropriate wells (serum-free cells to one set of coated and control wells, and serum-containing cells to another set).
-
-
Incubation and Washing:
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Gently wash the wells twice with 100 µL of the respective media (serum-free or serum-containing) to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of medium containing a cell viability stain (e.g., Calcein-AM) to each well.
-
Incubate according to the manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
Compare the adhesion in serum-free versus serum-containing conditions.
-
Protocol 2: Dot Blot Assay to Assess Direct Binding of Serum Proteins to Laminin (925-933)
This protocol can be used to visualize the direct interaction between serum proteins and the Laminin (925-933) peptide.
Materials:
-
Nitrocellulose or PVDF membrane
-
Laminin (925-933) peptide
-
Serum (e.g., FBS)
-
PBS
-
Blocking buffer (e.g., 5% non-fat milk in PBS with 0.1% Tween-20)
-
Primary antibody against a major serum protein (e.g., anti-albumin antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Spotting the Peptide:
-
Dissolve Laminin (925-933) in PBS to a concentration of 1 mg/mL.
-
Spot 1-2 µL of the peptide solution onto a nitrocellulose or PVDF membrane.
-
As a negative control, spot PBS alone.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Incubation with Serum:
-
Dilute the serum in blocking buffer (e.g., 1:1000).
-
Incubate the membrane in the diluted serum for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with PBS containing 0.1% Tween-20 (PBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-albumin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with PBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with PBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system. A positive signal on the Laminin (925-933) spot indicates direct binding of the serum protein.
-
Visualizing Potential Interactions and Workflows
Signaling Pathway of Laminin (925-933) and Potential Serum Protein Interference
Caption: Laminin (925-933) signaling and serum protein interference.
Experimental Workflow for Investigating Serum Protein Impact
References
controlling for off-target effects of Laminin (925-933) in cell-based assays
Welcome to the technical support center for Laminin (B1169045) (925-933). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential off-target effects and ensure data integrity in cell-based assays involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Laminin (925-933)?
Laminin (925-933) is a synthetic peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). It is derived from the B1 chain of laminin, a major glycoprotein (B1211001) component of the basement membrane.[1][2][3] The primary on-target mechanism is binding to the high-affinity 67-kDa laminin receptor (67LR).[3][][5] This interaction mimics the effect of native laminin, promoting a variety of biological processes including cell adhesion, migration, chemotaxis, and neurite outgrowth.[1][6] Upon binding, the peptide is expected to trigger downstream signaling cascades that modulate cytoskeletal organization and gene expression related to these cellular functions.
References
- 1. apexbt.com [apexbt.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Synthetic Peptides Interacting with the 67-kd Laminin Receptor Can Reduce Retinal Ischemia and Inhibit Hypoxia-Induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Sonication Protocols for Dissolving Difficult Peptide Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving challenging peptide batches using sonication.
Frequently Asked Questions (FAQs)
Q1: My peptide won't dissolve in the recommended solvent. What should I do?
A1: If your peptide is proving difficult to dissolve, a systematic approach is recommended. First, ensure you have accurately characterized your peptide's properties, as this will guide solvent selection. The solubility of a peptide is heavily influenced by its amino acid composition, length, and overall charge.[1][2]
-
Characterize your peptide: Determine if your peptide is acidic, basic, or neutral by calculating its overall charge.[3]
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
-
Initial Solvent Selection:
-
Acidic Peptides (net negative charge): Start with a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) or add a small amount of 1% ammonium hydroxide.[2][4]
-
Basic Peptides (net positive charge): Begin with an acidic solution like 10-30% acetic acid.[2][5] If solubility is still an issue, a very small amount of Trifluoroacetic Acid (TFA) can be used.[2][5]
-
Neutral or Hydrophobic Peptides: These often require a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN) to first wet the peptide before adding an aqueous buffer.[1][2] Caution: Do not use DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[1] Use DMF as an alternative.[2][6]
-
-
Solubility Testing: Always test the solubility on a small aliquot of the peptide before attempting to dissolve the entire batch.[1][3][6]
Q2: How can sonication help in dissolving my peptide?
A2: Sonication uses sound energy to agitate the particles in your sample, which can help break up aggregates and enhance dissolution.[1][2][7] It is particularly useful for peptides that are prone to forming secondary structures which hinder solubility.[7]
Q3: What is a general sonication protocol for dissolving peptides?
A3: A gentle sonication protocol is recommended to avoid peptide degradation.
-
Preparation: Place your peptide solution in a suitable tube and keep it on ice to prevent heating.[3][8]
-
Sonication: Use a bath sonicator or a probe sonicator at a low power setting.[9] Apply sonication in short bursts (e.g., 3 cycles of 10-30 seconds) with cooling periods in between to prevent overheating.[3][8]
-
Inspection: After each sonication cycle, visually inspect the solution. A successfully dissolved peptide will result in a clear, particle-free solution.[3] If the solution remains cloudy or contains visible particulates, the peptide is suspended, not dissolved.[10]
Q4: Can sonication damage my peptide?
A4: Yes, excessive or improper sonication can lead to peptide degradation.[2][7] The primary risks are localized heating and the formation of free radicals.[11] It is crucial to keep the sample on ice and use short sonication pulses to minimize these risks.[3][8][12] Foaming during sonication can also be a sign of protein degradation.[13]
Q5: My peptide solution is still cloudy after sonication. What are my next steps?
A5: If sonication does not fully dissolve your peptide, you may need to consider alternative strategies:
-
Stronger Solvents: For very hydrophobic peptides, you may need to use a stronger organic solvent or a chaotropic agent like 6M guanidine (B92328) hydrochloride or 8M urea (B33335), but be aware that these may not be compatible with all experimental assays.[2][5][14]
-
pH Adjustment: The pH of the solution can significantly impact solubility. Peptides are generally more soluble at a pH away from their isoelectric point.[2]
-
Gentle Warming: In some cases, gentle warming (e.g., to <40°C) can improve solubility, but this should be done with caution to avoid degradation.[2]
-
Centrifugation: After attempting to dissolve the peptide, it is always a good practice to centrifuge the solution to pellet any remaining insoluble material before using the supernatant.[1][2]
Troubleshooting Guides
Issue 1: Peptide precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit: The concentration of the peptide is too high for the chosen solvent system. | Dilute the peptide solution with more of the final buffer. When preparing the solution, add the concentrated peptide stock drop-wise to the stirring aqueous buffer to avoid localized high concentrations.[9][10] |
| Incorrect pH: The pH of the final solution is close to the peptide's isoelectric point (pI), where it is least soluble. | Adjust the pH of the buffer to be further away from the pI. For acidic peptides, a more basic pH is needed, and for basic peptides, a more acidic pH is required.[2] |
| Solvent Incompatibility: The organic solvent used for initial dissolution is not fully miscible with the final aqueous buffer at the used ratio. | Reduce the percentage of the organic solvent in the final solution. Test different organic solvents (e.g., DMF, ACN) if DMSO is causing issues. |
Issue 2: The peptide solution appears viscous or forms a gel.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation: The peptide is forming intermolecular hydrogen bonds, leading to aggregation and gelling.[7][15] | Use sonication to disrupt the aggregates.[3][15] Consider adding chaotropic agents like 6M guanidine HCl or 8M urea for non-biological assays.[5] |
| High Peptide Concentration: The concentration is too high, promoting self-association. | Dilute the sample. It is often better to work with a lower, fully solubilized concentration than a higher, aggregated one. |
Experimental Protocols
Protocol 1: Step-by-Step Peptide Solubility Testing
-
Aliquot a small amount: Start with a small, pre-weighed aliquot of your lyophilized peptide (e.g., 1 mg) for initial solubility tests.[3][6]
-
Initial Solvent Addition: Based on the peptide's charge (acidic, basic, or neutral), add a small volume of the primary recommended solvent (e.g., sterile water, 10% acetic acid, or DMSO).
-
Vortex and Visually Inspect: Gently vortex the sample and observe if the peptide dissolves.
-
Sonication (if necessary): If the peptide is not fully dissolved, proceed to the sonication protocol below.
-
Stepwise Dilution: Once the peptide is dissolved in the initial solvent, slowly add your final aqueous buffer drop-wise while vortexing to reach the desired final concentration.[1]
-
Final Inspection and Centrifugation: Observe the final solution for any cloudiness or precipitation. Centrifuge the solution at high speed (e.g., >10,000 x g for 10 minutes) to pellet any undissolved material before use.[3][9]
Protocol 2: Recommended Sonication Procedure for Peptide Dissolution
-
Pre-cool: Place the vial containing the peptide and solvent on ice for at least 5 minutes before sonication.
-
Use a Bath Sonicator: A bath sonicator is preferred as it provides indirect sonication and reduces the risk of localized heating and contamination from a probe.[9]
-
Pulse Sonication: Sonicate in short bursts of 1-2 minutes, followed by a cooling period on ice for at least 1 minute between pulses.[9]
-
Monitor Temperature: Ensure the sample does not heat up significantly during the process.
-
Visual Check: After each cycle, visually inspect the solution for clarity. Stop sonication once the solution is clear.
-
Final Centrifugation: After sonication, centrifuge the sample to remove any remaining insoluble aggregates.[9]
Data Presentation
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Type | Primary Solvent | Secondary Solvent/Additive | Final Buffer |
| Acidic (Net Charge < 0) | Sterile Water or 1X PBS | 1% Ammonium Hydroxide or 0.1M Ammonium Bicarbonate | Aqueous Buffer (pH > 7) |
| Basic (Net Charge > 0) | Sterile Water | 10-30% Acetic Acid or <50 µL TFA | Aqueous Buffer (pH < 7) |
| Neutral/Hydrophobic (>50% hydrophobic residues) | Small amount of DMSO, DMF, or ACN | N/A | Slowly add to stirring aqueous buffer |
Visualizations
Caption: A workflow for dissolving difficult peptide batches.
Caption: A workflow for safe and effective sonication.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. genscript.com [genscript.com]
- 6. biocat.com [biocat.com]
- 7. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Assessing the Bioactivity of Laminin (925-933)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the bioactivity of a new lot of Laminin (B1169045) (925-933).
Frequently Asked Questions (FAQs)
Q1: What is Laminin (925-933) and what is its primary biological activity?
A1: Laminin (925-933) is a synthetic peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), derived from the B1 chain of the laminin protein.[1][2] As a key bioactive fragment, its primary functions include promoting cell adhesion, stimulating cell migration (chemotaxis), and enhancing neurite outgrowth.[3][4] It interacts with cell surface receptors, such as integrins, to trigger intracellular signaling pathways.[5][6]
Q2: How should I dissolve and store Laminin (925-933)?
A2: For optimal results, dissolve Laminin (925-933) in sterile water or a buffer such as phosphate-buffered saline (PBS) at pH 7.2.[4][7] If solubility is an issue, a small amount of DMSO can be used as a solvent, followed by dilution in your aqueous buffer.[7] Store the lyophilized peptide at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C for up to one month.[8]
Q3: What are the typical working concentrations for Laminin (925-933) in bioassays?
A3: The optimal concentration can vary depending on the cell type and specific assay. However, as a starting point:
We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cell attachment to Laminin (925-933) coated surface. | 1. Improper Coating: The peptide may not have adsorbed correctly to the culture surface.[10] 2. Peptide Inactivity: The new lot of peptide may have reduced bioactivity. 3. Incorrect Cell Density: Cell density may be too low for optimal attachment. | 1. Optimize Coating Protocol: Ensure slow thawing of the peptide on ice. Use a minimal volume to cover the surface and allow it to air dry for at least 45 minutes before adding cells. Do not let the coated surface dry out completely if the protocol specifies keeping it hydrated.[10][11] 2. Perform a Positive Control: Test a previously validated lot of Laminin (925-933) or full-length laminin in parallel. 3. Optimize Cell Seeding Density: Perform a titration of cell numbers to find the optimal density for attachment. |
| High background in cell migration/chemotaxis assays. | 1. Incorrect Chemoattractant Gradient: The concentration of the peptide in the upper and lower chambers may be inappropriate.[12] 2. Non-specific Cell Migration: Cells may be migrating in the absence of a chemoattractant. | 1. Optimize Chemoattractant Concentration: Ensure the upper chamber has a significantly lower concentration (or none) of the peptide compared to the lower chamber to establish a proper gradient.[12] 2. Use a Negative Control: Include wells with no chemoattractant in the lower chamber to measure baseline migration. BSA can be used as a blocking agent on control inserts.[8] |
| Variability in neurite outgrowth between experiments. | 1. Inconsistent Coating Density: Uneven coating of the peptide on the culture surface.[13] 2. Cell Health and Passage Number: Differences in cell viability or passage number can affect neurite extension. | 1. Ensure Even Coating: Use a sufficient volume of the peptide solution to cover the entire surface and incubate under consistent conditions (e.g., overnight at 4°C or 2 hours at 37°C).[11][13] 2. Standardize Cell Culture: Use cells from the same passage number and ensure high viability before seeding. |
| Precipitation of Laminin (925-933) in solution. | 1. Incorrect Solvent or Buffer: The peptide may not be fully soluble in the chosen solvent.[7] 2. Presence of Divalent Cations in Thawing Buffer: Calcium and magnesium can sometimes cause aggregation.[14] | 1. Use Recommended Solvents: Dissolve first in a small amount of DMSO if necessary, then dilute with aqueous buffer.[7] 2. Thaw in a Cation-free Buffer: If precipitation is an issue, thaw and dilute the peptide in a buffer without divalent cations before adding to the final culture medium. |
Experimental Protocols & Data
Cell Adhesion Assay
This protocol is adapted for assessing the attachment of cells like HT-1080 fibrosarcoma or CHO cells.[2][4]
Methodology:
-
Coating:
-
Dilute Laminin (925-933) to final concentrations (e.g., 50, 100, 200, 300 µg/mL) in sterile PBS.
-
Add the peptide solution to 96-well plates and incubate for 2 hours at 37°C.
-
Aspirate the coating solution and gently wash the wells twice with sterile PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at 37°C.
-
Wash the wells again with PBS before cell seeding.
-
-
Cell Seeding:
-
Harvest cells and resuspend in serum-free medium.
-
Seed 5 x 10^4 cells per well.
-
-
Incubation & Quantification:
-
Incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify adherent cells using a suitable method, such as Crystal Violet staining or a colorimetric assay like the CCK-8 kit.[2]
-
Expected Quantitative Data:
| Concentration (µg/mL) | Expected % Cell Adhesion (Relative to Positive Control) |
| 0 (BSA control) | < 10% |
| 100 | 40-60% |
| 300 | 70-90% |
Note: Data is illustrative and will vary based on cell type and specific experimental conditions.
Neurite Outgrowth Assay
This protocol is suitable for neuronal cell lines like PC12 or primary neurons.[3][4]
Methodology:
-
Coating:
-
Coat glass coverslips or culture plates with Poly-L-lysine or Poly-D-lysine to enhance peptide binding.[10]
-
Wash with sterile water and then coat with Laminin (925-933) solution (e.g., 10, 50, 100 µg/mL) overnight at 4°C or for 2 hours at 37°C.
-
-
Cell Seeding:
-
Seed neuronal cells at a low density to allow for clear visualization of individual neurites.
-
-
Incubation & Analysis:
-
Culture for 24-72 hours.
-
Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin) to visualize neurites.
-
Capture images and quantify neurite length and number per cell using image analysis software.[15]
-
Expected Quantitative Data:
| Concentration (µg/mL) | Average Neurite Length (µm) | % of Cells with Neurites |
| 0 (PLL/PDL only) | Baseline | Baseline |
| 50 | 1.5 - 2.0x increase over baseline | Significant increase |
| 100 | 2.0 - 3.0x increase over baseline | Maximal response |
Note: Data is illustrative. A 20-30% increase in neurite length compared to a poly-lysine control can be considered a significant positive result.[15]
Signaling Pathways and Workflows
Laminin (925-933) Signaling Pathway
Laminin (925-933) primarily signals through integrin receptors, leading to the activation of downstream pathways like the PI3K/Akt and MAPK/ERK cascades, which are crucial for cell survival, proliferation, and cytoskeletal reorganization.[6][16]
Caption: Laminin (925-933) integrin-mediated signaling cascade.
Experimental Workflow for Bioactivity Assessment
A logical workflow is essential for systematically assessing the bioactivity of a new lot of Laminin (925-933).
Caption: Workflow for assessing a new lot of Laminin (925-933).
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues encountered during bioactivity assays.
Caption: A logical flow for troubleshooting bioactivity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. genecards.org [genecards.org]
- 6. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The impact of laminin on 3D neurite extension in collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laminin Coating Protocol for Cell Culture [sigmaaldrich.com]
- 11. veritastk.co.jp [veritastk.co.jp]
- 12. clyte.tech [clyte.tech]
- 13. FAQ - BioLamina [biolamina.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. INTEGRIN-MEDIATED INTERACTIONS WITH A LAMININ-PRESENTING SUBSTRATE MODULATE BIOSYNTHESIS AND PHENOTYPIC EXPRESSION FOR CELLS OF THE HUMAN NUCLEUS PULPOSUS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Reproducing Published Data with Laminin (925-933): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Reproducing published findings is a cornerstone of scientific advancement. However, variability in experimental outcomes can pose significant challenges, particularly when working with bioactive peptides like Laminin (B1169045) (925-933). This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to help you achieve consistent and reliable results in your experiments involving this specific laminin-derived peptide.
Troubleshooting Guide: Addressing Common Experimental Hurdles
Researchers may encounter several obstacles when working with Laminin (925-933). This guide provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no cell adhesion/migration | Peptide Quality and Integrity: Purity of the synthetic peptide is critical. Impurities from synthesis can interfere with biological activity.[1] | - Verify Peptide Purity: Always use high-purity peptide (>95%, preferably >98%) for cell-based assays. Request and review the Certificate of Analysis (CoA), including HPLC and mass spectrometry data, from your supplier. - Consider Trifluoroacetic Acid (TFA) Salt: Peptides are often supplied as TFA salts, which can be cytotoxic at high concentrations. Consider TFA removal or using a different salt form if you observe cellular toxicity. |
| Suboptimal Peptide Solubility or Aggregation: The peptide may not be fully dissolved, leading to a lower effective concentration. | - Follow Recommended Solubilization Protocol: Laminin (925-933) is generally soluble in aqueous solutions like water or PBS.[2][3][4] For difficult-to-dissolve peptides, consider using a small amount of DMSO or 10-30% acetic acid, followed by dilution in your assay buffer.[2][3] Gentle warming (37°C) or sonication can also aid dissolution.[5] - Prepare Fresh Solutions: It is recommended to use freshly prepared peptide solutions for each experiment to avoid degradation and aggregation. | |
| Improper Storage and Handling: Repeated freeze-thaw cycles and incorrect storage temperatures can degrade the peptide.[1][6][7] | - Proper Storage: Store lyophilized peptide at -20°C or -80°C.[6][7] Once in solution, aliquot and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[7] - Avoid Contamination: Use sterile techniques when preparing and handling peptide solutions to prevent microbial contamination. | |
| Cell-Specific Factors: The expression level of the 67kDa laminin receptor (67LR), the target for Laminin (925-933), can vary significantly between cell lines and even with passage number. | - Confirm Receptor Expression: Verify the expression of 67LR on your target cells using techniques like flow cytometry or western blotting. - Cell Health and Passage Number: Ensure cells are healthy, within a low passage number range, and not overly confluent, as this can affect receptor expression and cell responsiveness. | |
| High Variability Between Experiments | Inconsistent Coating of Culture Surfaces: Uneven or insufficient coating of plates or slides with the peptide can lead to variable cell attachment. | - Standardize Coating Protocol: Develop and adhere to a strict coating protocol. Ensure the entire surface is evenly covered with the peptide solution and allow for adequate incubation time (e.g., 1 hour at 37°C or overnight at 4°C). - Optimize Coating Concentration: The optimal coating concentration can be cell-type dependent. Perform a titration experiment to determine the ideal concentration for your specific cell line. Published concentrations often range from 10 to 100 µg/mL. |
| Assay Conditions: Minor variations in incubation times, temperatures, and cell densities can contribute to significant differences in results. | - Strict Protocol Adherence: Maintain consistent experimental parameters across all replicates and experiments. - Include Proper Controls: Always include positive (e.g., full-length laminin) and negative (e.g., uncoated or BSA-coated surfaces) controls in your experimental design. | |
| Unexpected or Off-Target Effects | Peptide Impurities with Biological Activity: Contaminants from the peptide synthesis process may have their own biological effects. | - Use High-Purity Peptides: As mentioned, using peptides with the highest possible purity is the best way to mitigate this risk. - Scrambled Peptide Control: Include a scrambled peptide control with the same amino acid composition but a randomized sequence to ensure the observed effects are specific to the Laminin (925-933) sequence. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Laminin (925-933)?
A1: Laminin (925-933) is typically soluble in sterile water or phosphate-buffered saline (PBS).[2][3][4] For peptides that are difficult to dissolve, you can use a small amount of a polar organic solvent like DMSO, followed by dilution into your aqueous experimental buffer.[2][3] It is crucial to ensure the final concentration of the organic solvent is low and does not affect your cells.
Q2: What is the optimal storage condition for Laminin (925-933)?
A2: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C.[6][7] Once reconstituted in a solvent, it is best to aliquot the solution and store it at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months) to avoid repeated freeze-thaw cycles.[7]
Q3: What peptide purity is recommended for cell-based assays?
A3: For cell-based assays, a peptide purity of >95% is generally recommended. For sensitive applications or to ensure high reproducibility, a purity of >98% is ideal.[1] Impurities can include truncated or modified peptides that may interfere with the biological activity of the target peptide.
Q4: Why am I not observing any effect of Laminin (925-933) on my cells?
A4: There are several potential reasons for a lack of effect. First, confirm the expression of the 67kDa laminin receptor (67LR) on your cells, as this is the primary receptor for Laminin (925-933). Second, verify the integrity and activity of your peptide stock by ensuring proper storage and handling. Finally, optimize the peptide concentration and incubation time for your specific cell type and assay.
Q5: Can I reuse culture plates coated with Laminin (925-933)?
A5: It is not recommended to reuse coated plates. Reusing plates can lead to inconsistent surface coating, potential contamination, and carry-over effects from the previous experiment, all of which will compromise the reproducibility of your data.
Experimental Protocols and Data
Cell Adhesion Assay Protocol
This protocol provides a general framework for assessing cell adhesion to surfaces coated with Laminin (925-933).
-
Coating of Culture Plates:
-
Aseptically coat the wells of a 96-well plate with 50 µL of Laminin (925-933) solution at the desired concentration (e.g., 10-100 µg/mL in sterile PBS).
-
Include negative control wells coated with 1% Bovine Serum Albumin (BSA) in PBS and positive control wells coated with full-length laminin.
-
Incubate the plate at 37°C for 1 hour or at 4°C overnight.
-
Aspirate the coating solution and gently wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in a serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate at 37°C for the desired time (e.g., 30-60 minutes).
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as a crystal violet staining assay or a fluorescence-based assay (e.g., Calcein-AM).
-
Quantitative Data Summary
The following table summarizes representative quantitative data from published studies. Note that results can vary depending on the cell type and specific experimental conditions.
| Cell Line | Peptide Concentration | Incubation Time | Adhesion/Migration Outcome | Reference |
| HT-1080 Fibrosarcoma | 100 and 300 µg/mL | 1 hour | Stimulated cell attachment to culture plates. | [8] |
| CHO (Chinese Hamster Ovary) | 100 and 300 µg/mL | 1 hour | Stimulated cell attachment to culture plates. | [8] |
| B16F10 Murine Melanoma | 100 µg/mL | 5 hours | Acted as a chemoattractant, showing about 30% of the maximal response observed with full-length laminin. | [8] |
Signaling Pathways and Workflows
Laminin (925-933) Signaling Pathway
Laminin (925-933) exerts its biological effects primarily through the 67kDa laminin receptor (67LR). Binding of the peptide to 67LR can trigger the internalization of the receptor, a process that is dependent on the activation of adenylyl cyclase, protein kinase A (PKA), and the exchange protein directly activated by cAMP (Epac).[2]
Caption: Signaling cascade initiated by Laminin (925-933) binding to the 67kDa laminin receptor.
Experimental Workflow for Troubleshooting Cell Adhesion Issues
This workflow provides a logical sequence of steps to diagnose and resolve problems in a cell adhesion assay.
Caption: A step-by-step workflow for troubleshooting issues in Laminin (925-933) cell adhesion assays.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of a library of laminin-mimetic peptide hydrogels for control of nucleus pulposus cell behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
Validation & Comparative
A Comparative Guide to Cell Adhesion: Laminin (925-933) Peptide vs. Full-Length Laminin
For researchers, scientists, and drug development professionals, selecting the appropriate substrate for cell culture and tissue engineering is a critical decision that can significantly impact experimental outcomes. Both full-length laminin (B1169045) and its derivative peptide, laminin (925-933), are widely utilized to promote cell adhesion, but they exhibit distinct properties and mechanisms of action. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed choice for your specific research needs.
Performance at a Glance: A Quantitative Comparison
The primary distinction in the cell adhesion properties of full-length laminin and the laminin (925-933) peptide lies in their potency and the cellular receptors they engage. Full-length laminin, a large glycoprotein (B1211001) of the extracellular matrix, interacts with cells through multiple domains, primarily via integrin receptors, leading to robust and complex cellular responses.[1][2][3] In contrast, the laminin (925-933) peptide, a nine-amino-acid sequence (Ac-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2) derived from the laminin B1 chain, mediates its effects predominantly through the non-integrin 67-kDa laminin receptor (67LR).[4][5][6]
Experimental data indicates that full-length laminin is significantly more potent in mediating cell attachment. The concentration of full-length laminin required for half-maximal inhibition of cell attachment is in the nanomolar range (0.2-0.3 nM), whereas the laminin (925-933) peptide requires a concentration that is approximately 1000-fold higher (230-390 nM) to achieve the same effect. This substantial difference in potency underscores the multifaceted and high-affinity interactions facilitated by the intact protein.
However, it is noteworthy that certain fragments of laminin may exhibit enhanced adhesion properties for specific cell types. For instance, the laminin 511-E8 fragment has been shown to promote greater adhesion of gastric cancer cells compared to full-length laminin 511.
| Feature | Laminin (925-933) Peptide | Full-Length Laminin |
| Primary Receptor | 67-kDa Laminin Receptor (67LR) | Integrins (e.g., α3β1, α6β1, α6β4, α7β1) |
| Cell Adhesion Potency | Lower | Higher |
| Concentration for Half-Maximal Inhibition of Attachment | 230-390 nM | 0.2-0.3 nM |
| Mechanism of Action | Binds to a specific non-integrin receptor, initiating a distinct signaling cascade. | Multi-domain interaction with integrins and other cell surface receptors, leading to complex signaling. |
| Common Cell Types Studied | HT-1080, CHO cells, B16/F10 murine melanoma cells.[5][6] | A wide variety of cell types, including epithelial, endothelial, neural, and muscle cells. |
Delving into the Mechanisms: Signaling Pathways
The divergent signaling pathways activated by full-length laminin and the laminin (925-933) peptide are central to their different effects on cell behavior.
Laminin (925-933) Signaling: The interaction of the laminin (925-933) peptide with the 67-kDa laminin receptor (67LR) can trigger signaling cascades that influence cell adhesion, proliferation, and survival. While the downstream pathways are still being fully elucidated, some evidence points to the involvement of cyclic AMP (cAMP) and Protein Kinase A (PKA). Another reported pathway involves the association of 67LR with the anti-apoptotic protein PED/PEA-15 upon ligand binding.
References
A Comparative Guide to the Neurite Outgrowth Potential of Laminin (925-933) and IKVAV Peptides
For researchers in neuroscience and drug development, fostering neurite outgrowth is a cornerstone of neural regeneration and engineering. Bioactive peptides derived from the extracellular matrix protein laminin (B1169045) have emerged as potent tools to stimulate this process. This guide provides an objective comparison of two such peptides: Laminin (925-933) and IKVAV, offering insights into their performance based on available experimental data.
At a Glance: Laminin (925-933) vs. IKVAV
| Feature | Laminin (925-933) | IKVAV |
| Sequence | Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR) | Ile-Lys-Val-Ala-Val |
| Origin | Laminin B1 Chain | Laminin A Chain |
| Primary Receptor | 67-kDa Laminin Receptor (for adhesion) | Integrins (α2β1, α3β1, α4β1, α6β1) |
| Primary Function | Cell adhesion, chemotaxis, and neurite outgrowth | Cell adhesion and potent neurite outgrowth |
Performance in Neurite Outgrowth: A Data-Driven Comparison
Direct quantitative comparisons of Laminin (925-933) and IKVAV in the same experimental setting are limited in published literature. However, data from independent studies provide valuable insights into their respective neurite-promoting capabilities.
Note: The following data is compiled from different studies and should be interpreted with consideration for the varied experimental conditions.
Table 1: Quantitative Analysis of Neurite Outgrowth on IKVAV Substrates
| Cell Type | Substrate | Key Findings | Reference |
| PC12 Cells | IKVAV-functionalized aligned cyclodextrin (B1172386) nanofibers | Neurite length of ~45 µm; ~55% of cells bearing neurites after 7 days of induction. | [1] |
| Murine Embryonic Stem Cells | Hydrogel with 570 µM IKVAV | Average neurite length of approximately 38 µm after 3 days. | [2] |
Table 2: Qualitative and Semi-Quantitative Assessment of Neurite Outgrowth on Laminin (925-933) Substrates
| Cell Type | Substrate | Key Findings | Reference |
| Chick Embryo Dorsal Root Ganglia and PC12 Cells | Laminin (925-933) conjugated to an agarose (B213101) hydrogel | Enhances neurite outgrowth. | [3] |
| HT-1080 and CHO Cells | Culture plates coated with 100 and 300 µg/ml Laminin (925-933) | Stimulates cell attachment. | [2] |
Delving into the Mechanisms: Signaling Pathways
The signaling cascades initiated by these peptides are crucial to their function in promoting neurite extension.
IKVAV Signaling Pathway
The IKVAV peptide primarily interacts with various integrins on the cell surface. This binding triggers a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are well-established promoters of cell survival and neurite outgrowth.[4]
References
- 1. Laminin (925-933) - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of neurite outgrowth over growth promoting or inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of a Scrambled Peptide Control in Laminin (925-933) Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a biological effect is paramount. When investigating the activity of bioactive peptides such as Laminin (B1169045) (925-933), a meticulously designed control is not just good practice; it is essential for valid and publishable results. This guide provides a comprehensive comparison of Laminin (925-933) and its scrambled peptide control, complete with experimental data, detailed protocols, and visual workflows to underscore the importance of this control in generating robust and reliable data.
Laminin (925-933), a peptide sequence derived from the B1 chain of the laminin protein, is a well-characterized bioactive peptide known to play a significant role in fundamental cellular processes.[1][2] It primarily interacts with the 67-kDa laminin receptor (67LR) and integrins on the cell surface to promote cell adhesion, migration, and differentiation.[1][3] Its ability to influence these processes has made it a focal point in research areas ranging from cancer metastasis to nerve regeneration.
To ensure that the observed biological effects are a direct result of the specific amino acid sequence of Laminin (925-933) and not due to non-specific interactions or the general physicochemical properties of the peptide, a scrambled peptide control is employed. This control consists of the same amino acids as Laminin (925-933) but in a randomized, biologically inactive sequence.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative outcomes from key in vitro assays when comparing the effects of Laminin (925-933) with its scrambled peptide control. These expected results are based on the known functions of Laminin (925-933) and the inert nature of a properly designed scrambled control.
| Assay | Parameter Measured | Laminin (925-933) | Scrambled Peptide Control | Expected Outcome |
| Cell Adhesion Assay | Percentage of adherent cells | Increased cell adhesion | Basal or no significant increase in cell adhesion | Laminin (925-933) will significantly promote cell adhesion compared to the scrambled control. |
| Cell Migration Assay (Chemotaxis) | Number of migrated cells towards the peptide | Significant increase in cell migration | No significant increase in cell migration | Demonstrates the specific chemoattractant properties of the Laminin (925-933) sequence. |
| Receptor Binding Assay | Competitive displacement of labeled laminin | High displacement | No significant displacement | Confirms the specific binding of Laminin (925-933) to its receptor. |
| In Vivo Neovascularization Assay | Inhibition of neovascularization | Significant inhibition | No significant effect | Highlights the sequence-specific biological activity of Laminin (925-933) in a complex biological system.[4] |
Experimental Protocols
Detailed methodologies for conducting these key experiments are provided below, emphasizing the inclusion of the scrambled peptide control.
Cell Adhesion Assay
Objective: To quantify the specific cell adhesion mediated by Laminin (925-933) compared to a scrambled control.
Materials:
-
96-well tissue culture plates
-
Laminin (925-933) peptide
-
Scrambled control peptide
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells)
-
Serum-free cell culture medium
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Coat the wells of a 96-well plate with 10 µg/mL of Laminin (925-933) or the scrambled control peptide in sterile PBS overnight at 4°C. Use BSA as a negative control for non-specific binding.
-
Wash the wells three times with sterile PBS to remove any unbound peptide.
-
Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Label the cells with Calcein-AM for 30 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in serum-free medium.
-
Add 100 µL of the cell suspension to each well and incubate for 1-2 hours at 37°C.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well and measure the fluorescence using a plate reader.
-
Calculate the percentage of adherent cells for each condition relative to the total number of cells seeded.
Cell Migration (Chemotaxis) Assay
Objective: To assess the chemoattractant effect of Laminin (925-933) versus a scrambled control.
Materials:
-
Boyden chambers or other transwell migration inserts (8 µm pore size)
-
24-well plates
-
Laminin (925-933) peptide
-
Scrambled control peptide
-
Serum-free medium
-
Cell line of interest
-
Calcein-AM or crystal violet for staining
Protocol:
-
Place the transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add serum-free medium containing 10 µg/mL of either Laminin (925-933) or the scrambled control peptide. Use serum-free medium alone as a negative control.
-
Harvest and resuspend cells in serum-free medium at 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet, or quantify using a fluorescent dye like Calcein-AM.
-
Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence.
-
Compare the number of migrated cells in the presence of Laminin (925-933) to the scrambled control and the negative control.
Mandatory Visualizations
To further elucidate the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for validating the sequence-specificity of Laminin (925-933) effects.
Caption: Simplified signaling pathway of Laminin (925-933) versus its scrambled control.
References
- 1. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Peptides Interacting with the 67-kd Laminin Receptor Can Reduce Retinal Ischemia and Inhibit Hypoxia-Induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
blocking the activity of Laminin (925-933) with a specific antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strategies to block the biological activity of the Laminin (B1169045) (925-933) peptide, a key sequence in the laminin β1 chain. This peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is critically involved in fundamental cellular processes including adhesion, migration, and signaling. Its modulation is a significant area of interest in cancer research and developmental biology.
Introduction to Laminin (925-933) and its Receptor
Laminin (925-933) is a nonapeptide derived from the laminin β1 chain that exerts its biological effects primarily through binding to the 67-kDa laminin receptor (67LR), a non-integrin cell surface receptor.[1][2] Upon binding, this peptide can promote cell adhesion, stimulate chemotaxis, and influence neurite outgrowth.[3] The interaction between Laminin (925-933) and 67LR is a crucial step in laminin-mediated signaling, making it a prime target for therapeutic intervention and research applications.
This guide compares two primary methods for blocking the activity of Laminin (925-933):
-
Monoclonal Antibody: Targeting the laminin β1 chain to sterically hinder the interaction of the 925-933 region with its receptor.
-
Peptide Antagonist: A competitive inhibitor that binds to the 67LR, preventing the binding of Laminin (925-933).
Comparative Analysis of Blocking Agents
This section details the performance of a specific monoclonal antibody and a peptide antagonist in blocking laminin-mediated cellular functions.
Product Comparison
| Product | Type | Target | Mechanism of Action |
| Anti-Laminin β1 Antibody (Clone: 4E10) | Mouse Monoclonal IgG1κ | Laminin β1 chain | Binds to the laminin β1 chain, blocking the neurite-stimulating activity of human laminin.[4][5] |
| mEGF (33-42) Peptide | Synthetic Peptide | 67-kDa Laminin Receptor (67LR) | Competitively inhibits the binding of Laminin (925-933) to the 67LR.[6] |
Experimental Data: Inhibition of Cell Adhesion
The following table summarizes data from a study comparing the inhibitory effects of the mEGF (33-42) peptide and the Laminin (925-933) peptide itself on cell attachment to solid-phase laminin. While a direct comparison with the 4E10 antibody is not available in the same study, this data provides insight into the efficacy of the peptide antagonist.
| Ligand | IC50 for displacement of 125I-laminin | Concentration for half-maximal inhibition of cell attachment |
| mEGF (33-42) peptide | 1-5 nM | 230-390 nM |
| Laminin (925-933) peptide | 1-5 nM | 230-390 nM |
| Full-length Laminin | 1-5 nM | 0.2-0.3 nM |
Data sourced from a study on a breast cancer and endothelial cell-associated receptor.
Interpretation of Data: Both the mEGF (33-42) peptide and the Laminin (925-933) peptide effectively compete with full-length laminin for receptor binding in solution (IC50 values). However, they are less potent at inhibiting cell attachment to a laminin-coated surface compared to soluble full-length laminin. This suggests that while they can block the receptor, the multivalent interactions of full-length laminin with the cell surface are more complex to inhibit.
Signaling Pathways
The interaction of Laminin (925-933) with the 67LR initiates a cascade of intracellular events. The following diagrams illustrate the proposed signaling pathway and the points of inhibition for the compared products.
Laminin (925-933) Signaling Pathway via 67LR
Caption: Laminin (925-933) binds to 67LR, initiating signaling.
Inhibition Mechanisms
Caption: Antibody and peptide antagonist blocking mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Adhesion Assay
This protocol is used to quantify the attachment of cells to a laminin-coated surface and to assess the inhibitory effect of blocking agents.
Materials:
-
96-well tissue culture plates
-
Laminin-1 solution (e.g., 10 µg/mL in sterile PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cell suspension (e.g., 1 x 105 cells/mL in serum-free medium)
-
Blocking antibody or peptide antagonist at desired concentrations
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water)
-
Plate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of laminin solution overnight at 4°C.
-
Blocking: Wash wells with PBS and block with 200 µL of blocking buffer for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Inhibition: Wash wells with PBS. Add the blocking antibody or peptide antagonist at various concentrations to the wells and incubate for 1 hour at 37°C.
-
Cell Seeding: Add 100 µL of the cell suspension to each well and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with Crystal Violet solution for 15 minutes.
-
Quantification: Wash the wells with water to remove excess stain. Solubilize the stain in the adherent cells using a solubilization buffer. Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Cell Migration (Transwell) Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, such as laminin, and can be used to evaluate the efficacy of blocking agents.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Laminin-1 solution (e.g., 10 µg/mL in serum-free medium)
-
Cell suspension (e.g., 2.5 x 105 cells/mL in serum-free medium)
-
Blocking antibody or peptide antagonist
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Chemoattractant: Add 500 µL of laminin solution to the lower chamber of the 24-well plate. In control wells, add serum-free medium only.
-
Cell Seeding with Inhibitor: Pre-incubate the cell suspension with the blocking antibody or peptide antagonist for 30 minutes. Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 15 minutes.
-
Quantification: Wash the insert with water. The migrated cells can be quantified by eluting the stain and measuring the absorbance, or by counting the stained cells in several microscopic fields.
Conclusion
The selection of a blocking agent for Laminin (925-933) activity depends on the specific experimental goals. The Anti-Laminin β1 Antibody (Clone: 4E10) offers high specificity for the laminin protein, potentially leading to a more potent blockade of all functions associated with the β1 chain. The mEGF (33-42) peptide , on the other hand, provides a targeted approach by directly competing for the 67LR, which may be advantageous for studying the specific roles of this receptor in laminin-mediated signaling. The provided experimental data and protocols offer a solid foundation for researchers to design and execute experiments to investigate the intricate roles of the Laminin (925-933) peptide in their systems of interest.
References
- 1. Recent Advances in the Function of the 67 kDa Laminin Receptor and its Targeting for Personalized Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 67 kDa laminin receptor (67LR) in normal and neoplastic hematopoietic cells: is its targeting a feasible approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine epidermal growth factor peptide (33-42) binds to a YIGSR-specific laminin receptor on both tumor and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified Purification Procedure of Laminin-332 and Laminin-511 from Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laminin synthesis and the adhesion characteristics of immortalized human corneal epithelial cells to laminin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Receptor Binding: Laminin (925-933) vs. YIGSR
In the intricate world of cellular signaling and adhesion, the competition for receptor binding is a critical determinant of physiological and pathological processes. This guide provides a comparative analysis of two key bioactive peptides derived from laminin (B1169045): the nonapeptide Laminin (925-933) and its core pentapeptide sequence, YIGSR. Both peptides are recognized for their roles in mediating cell-receptor interactions, influencing cell attachment, migration, and signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their binding characteristics and functional implications.
Quantitative Comparison of Binding Affinities
The binding affinities of Laminin (925-933) and YIGSR to their primary receptor, the 67-kDa laminin receptor, have been quantified in several studies. The following table summarizes key findings from competitive binding assays.
| Peptide | Assay Type | Reported Value | Cell Type/System | Reference |
| Laminin B1 (925-933) | Displacement of ¹²⁵I-laminin | IC₅₀: 1-5 nM | Breast cancer and endothelial cells | [1] |
| YIGSR-containing peptide | Ligand displacement analysis | Affinity: 1.5 x 10⁻⁷ M (150 nM) | Neuroblastoma cells | [2] |
| Laminin B1 (925-933) | Inhibition of cell attachment | Half-maximal inhibition: 230-390 nM | Not specified | [3] |
| YIGSR-containing peptide | Inhibition of cell attachment | Half-maximal inhibition: 230-390 nM | Not specified | [3] |
Experimental Protocols: Unraveling the Binding Dynamics
A detailed understanding of the experimental methodologies is crucial for interpreting the binding data. Below is a representative protocol for a competitive radioligand binding assay to determine the binding affinities of Laminin (925-933) and YIGSR.
Competitive Radioligand Binding Assay Protocol
1. Preparation of Cell Membranes:
-
Culture cells known to express the 67-kDa laminin receptor (e.g., breast cancer cells, endothelial cells, or neuroblastoma cells) to confluence.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the cells and centrifuge at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Radioligand Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to the laminin receptor (e.g., ¹²⁵I-laminin).
-
Add increasing concentrations of the unlabeled competitor peptides (Laminin (925-933) or YIGSR) to the wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.
-
To determine non-specific binding, include control wells with an excess of unlabeled laminin.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Competitive Landscape and Signaling Cascades
To better illustrate the experimental workflow and the subsequent cellular signaling events, the following diagrams are provided.
Caption: Workflow of a competitive binding assay.
Caption: Laminin peptide-mediated signaling pathway.
Conclusion
Both Laminin (925-933) and its core YIGSR sequence are potent binders to the 67-kDa laminin receptor, with reported affinities in the nanomolar range. While some studies suggest comparable potencies in inhibiting cell attachment, others indicate a higher affinity for the larger Laminin (925-933) peptide in displacing full-length laminin. The choice between these peptides for research or therapeutic development will depend on the specific application, considering factors such as desired potency, specificity, and potential for engaging different downstream signaling pathways. The provided experimental framework offers a robust starting point for researchers aiming to conduct their own comparative binding studies.
References
- 1. Murine epidermal growth factor peptide (33-42) binds to a YIGSR-specific laminin receptor on both tumor and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.atu.ie [pure.atu.ie]
Comparative Guide to Antagonist Peptides for the Laminin (925-933) Receptor
This guide provides a comprehensive comparison of antagonist peptides targeting the Laminin (B1169045) (925-933) binding site on the 67-kDa Laminin Receptor (67LR), also known as the 37-kDa/67-kDa Laminin Receptor Precursor/Receptor (LRP/LR). This receptor plays a crucial role in mediating cellular responses to the extracellular matrix protein laminin, influencing cell adhesion, migration, differentiation, and angiogenesis. Antagonizing this interaction has emerged as a promising therapeutic strategy, particularly in cancer and ophthalmology, to inhibit tumor growth and neovascularization.
Executive Summary
The primary antagonist peptide discussed is derived from murine epidermal growth factor, mEGF-(33-42) . This peptide has been shown to effectively compete with laminin for binding to the 67LR, thereby inhibiting downstream signaling. Another key molecule is the laminin β1 chain-derived peptide itself, Lam.B1-(925-933) , which, while being the natural ligand, can exhibit antagonistic properties under certain experimental conditions, particularly in inhibiting cell attachment to solid-phase laminin. Furthermore, other molecules, including scrambled peptides like C16Y and anti-LRP/LR specific antibodies , have demonstrated antagonistic effects on laminin receptor-mediated processes. This guide presents a comparative analysis of their performance based on available experimental data.
Quantitative Data Comparison
The following tables summarize the key performance metrics of antagonist peptides for the Laminin (925-933) receptor.
Table 1: In Vitro Receptor Binding and Cell Attachment Inhibition
| Ligand | Receptor Binding (IC50) | Inhibition of Cell Attachment (Half-Maximal Inhibition) | Cell Types Studied | Reference |
| mEGF-(33-42) | 1-5 nM[1][2] | 230-390 nM[1][2] | Breast cancer cells, Endothelial cells[1][2] | [1][2] |
| Lam.B1-(925-933) | 1-5 nM[1][2] | 230-390 nM[1][2] | Breast cancer cells, Endothelial cells[1][2] | [1][2] |
| Laminin | 1-5 nM[1][2] | 0.2-0.3 nM[1][2] | Breast cancer cells, Endothelial cells[1][2] | [1][2] |
| C16Y | Not Reported | More potent than C16 | Endothelial cells | [3] |
| Anti-LRP/LR Antibody (W3) | Not Reported | 100% reduction in tube length at 100 µg/ml[4] | Human Umbilical Vein Endothelial Cells (HUVECs)[4] | [4] |
Table 2: In Vivo Efficacy - Inhibition of Neovascularization
| Treatment | Model | Dosage | Outcome | p-value | Reference |
| mEGF-(33-42) | Murine Model of Proliferative Retinopathy | 2.0 mg/kg/day | Significant reduction in preretinal vessels | < 0.005[5] | [5] |
| 10.0 mg/kg/day | Significant reduction in preretinal vessels | < 0.001[5] | [5] | ||
| Lam.B1-(925-933) | Murine Model of Proliferative Retinopathy | Not Specified | Significant inhibition of proliferative retinopathy | < 0.001[2][5] | [2][5] |
| C16Y | Chick Chorioallantoic Membrane (CAM) Assay | Not Reported | More potent in blocking C16-induced angiogenesis than C16S | Not Reported | [3] |
| In vivo animal tumor model | Not Reported | Significantly reduced tumor growth and vessel number | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity of antagonist peptides to the Laminin (925-933) receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Breast cancer or endothelial cells expressing the 67-kDa laminin receptor.
-
125I-labeled Laminin.
-
Unlabeled antagonist peptides (e.g., mEGF-(33-42), Lam.B1-(925-933)).
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Washing Buffer (e.g., ice-cold PBS).
-
Gamma counter.
Procedure:
-
Culture cells to confluency in appropriate multi-well plates.
-
Wash the cells twice with ice-cold Washing Buffer.
-
Add the Binding Buffer containing a constant concentration of 125I-Laminin and varying concentrations of the unlabeled antagonist peptide to the wells.
-
Incubate the plates at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Wash the cells three times with ice-cold Washing Buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of the antagonist peptide.
-
Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of 125I-Laminin, by non-linear regression analysis.
Cell Attachment Assay
This protocol assesses the ability of antagonist peptides to inhibit cell attachment to a laminin-coated surface.
Materials:
-
96-well tissue culture plates.
-
Laminin solution for coating (e.g., 10-20 µg/ml in PBS).
-
Blocking Buffer (e.g., 1% BSA in serum-free medium).
-
Cell suspension (e.g., breast cancer or endothelial cells) in serum-free medium.
-
Antagonist peptides at various concentrations.
-
Crystal Violet staining solution (0.5% in 20% methanol).
-
Solubilization buffer (e.g., 10% acetic acid).
-
Plate reader.
Procedure:
-
Coat the wells of a 96-well plate with laminin solution overnight at 4°C.
-
Wash the wells twice with PBS to remove unbound laminin.
-
Block non-specific binding sites by incubating the wells with Blocking Buffer for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
Pre-incubate the cell suspension with various concentrations of the antagonist peptide for 30 minutes at 37°C.
-
Seed the cell-peptide mixture into the laminin-coated wells and incubate for 1-2 hours at 37°C to allow for cell attachment.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the attached cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Crystal Violet solution for 10 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Solubilize the stain by adding a solubilization buffer to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell attachment inhibition at each antagonist concentration and determine the half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Laminin receptor signaling and antagonist inhibition.
Caption: Workflow for competitive receptor binding assay.
Caption: Workflow for cell attachment assay.
References
- 1. Murine epidermal growth factor peptide (33-42) binds to a YIGSR-specific laminin receptor on both tumor and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Identification of a potent peptide antagonist to an active laminin-1 sequence that blocks angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Inhibition of Angiogenesis by Antibodies Directed against the 37kDa/67kDa Laminin Receptor | PLOS One [journals.plos.org]
- 5. Synthetic Peptides Interacting with the 67-kd Laminin Receptor Can Reduce Retinal Ischemia and Inhibit Hypoxia-Induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Signaling Pathways: Laminin (925-933) vs. Fibronectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the intracellular signaling pathways activated by the laminin-derived peptide, Laminin (B1169045) (925-933), and the extracellular matrix glycoprotein, fibronectin. Understanding the distinct cellular responses elicited by these molecules is crucial for research in cell adhesion, migration, and the development of targeted therapeutics.
Introduction
Laminins and fibronectin are key components of the extracellular matrix (ECM) that regulate a multitude of cellular processes, including adhesion, migration, proliferation, and differentiation. While both interact with cell surface receptors to initiate intracellular signaling cascades, the specific pathways and ultimate cellular outcomes can differ significantly. This guide focuses on the signaling initiated by the Laminin B1 chain-derived peptide (CDPGYIGSR), known as Laminin (925-933), and the well-characterized glycoprotein, fibronectin.
Laminin (925-933) is a nonapeptide sequence from the laminin B1 chain that is recognized by the laminin receptor.[1][2][3][4] It plays a role in cell attachment, chemotaxis, and migration.[1] Fibronectin, a larger and more complex glycoprotein, interacts with various integrin receptors, primarily through its Arg-Gly-Asp (RGD) sequence, to mediate cell adhesion and matrix assembly.[5][6][7]
Laminin (925-933) Signaling Pathway
The signaling cascade initiated by Laminin (925-933) is primarily associated with promoting cell migration and neurite outgrowth. While detailed quantitative data directly comparing this specific peptide to fibronectin is limited, studies on laminin isoforms containing the B1 chain (like laminin-10/11) indicate a preferential activation of the Rac GTPase.[8] This leads to the formation of lamellipodia and membrane ruffles, which are characteristic of migratory cells.[8]
The proposed signaling pathway for laminin isoforms containing the 925-933 sequence involves:
-
Receptor Binding: Laminin (925-933) binds to the laminin receptor on the cell surface.[1]
-
Downstream Cascade: This interaction is thought to lead to the activation of a signaling complex involving p130(Cas), CrkII, and DOCK180.[8]
-
Rac Activation: The formation of this complex promotes the exchange of GDP for GTP on Rac, leading to its activation.[8]
-
Cellular Response: Activated Rac then influences the actin cytoskeleton to promote cell migration.[8]
dot
digraph "Laminin (925-933) Signaling Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowsize=0.7, color="#5F6368"];
// Nodes extracellular [label="Laminin (925-933)", shape=ellipse, fillcolor="#FBBC05"]; receptor [label="Laminin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p130Cas [label="p130(Cas)", fillcolor="#F1F3F4"]; CrkII [label="CrkII", fillcolor="#F1F3F4"]; DOCK180 [label="DOCK180", fillcolor="#F1F3F4"]; Rac_GDP [label="Rac-GDP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rac_GTP [label="Rac-GTP (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; migration [label="Cell Migration", shape=ellipse, fillcolor="#FBBC05"];
// Edges extracellular -> receptor [label="Binds"]; receptor -> p130Cas [label="Activates"]; p130Cas -> CrkII [label="Recruits"]; CrkII -> DOCK180 [label="Recruits"]; DOCK180 -> Rac_GDP [label="Promotes GDP/GTP Exchange"]; Rac_GDP -> Rac_GTP; Rac_GTP -> migration; }
Figure 1: Proposed signaling pathway for Laminin (925-933).
Fibronectin Signaling Pathway
Fibronectin signaling is more extensively characterized and is known to promote strong cell adhesion through the formation of focal adhesions and stress fibers. This is primarily mediated by the activation of the Rho GTPase.[8]
The signaling pathway initiated by fibronectin typically proceeds as follows:
-
Integrin Binding: Fibronectin binds to integrin receptors, such as α5β1, on the cell surface, often via its RGD motif.[6]
-
FAK Activation: This binding leads to the clustering of integrins and the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Tyr397).[9][10]
-
Src Recruitment and Full FAK Activation: Phosphorylated FAK (p-FAK Tyr397) serves as a docking site for Src family kinases. Src then phosphorylates other residues on FAK, such as Tyr576 and Tyr577, leading to its full catalytic activation.[9]
-
Downstream Pathways: Activated FAK can then initiate several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival and proliferation.[6][10] Phosphorylation of FAK at Tyr925 can also recruit the Grb2 adaptor protein, linking FAK to the Ras/MAPK pathway.[9]
-
Rho Activation: Fibronectin-mediated signaling also leads to the activation of Rho GTPase.[8]
-
Cellular Response: Activated Rho promotes the formation of actin stress fibers and focal adhesions, leading to strong cell adhesion.[8]
dot
digraph "Fibronectin Signaling Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowsize=0.7, color="#5F6368"];
// Nodes extracellular [label="Fibronectin", shape=ellipse, fillcolor="#FBBC05"]; integrin [label="Integrin (e.g., α5β1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#F1F3F4"]; pFAK397 [label="p-FAK (Tyr397)", fillcolor="#F1F3F4"]; Src [label="Src", fillcolor="#F1F3F4"]; pFAK_full [label="Fully Active FAK\n(p-Tyr576/577)", fillcolor="#F1F3F4"]; Grb2 [label="Grb2 (at p-Tyr925)", fillcolor="#F1F3F4"]; PI3K_Akt [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rho_GTP [label="Rho-GTP (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; adhesion [label="Stress Fibers &\nFocal Adhesions", shape=ellipse, fillcolor="#FBBC05"]; survival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#FBBC05"];
// Edges extracellular -> integrin [label="Binds (RGD)"]; integrin -> FAK [label="Recruits & Activates"]; FAK -> pFAK397 [label="Autophosphorylation"]; pFAK397 -> Src [label="Recruits"]; Src -> pFAK_full [label="Phosphorylates"]; pFAK_full -> PI3K_Akt; pFAK_full -> Grb2; Grb2 -> MAPK_ERK; PI3K_Akt -> survival; MAPK_ERK -> survival; integrin -> Rho_GTP [label="Activates"]; Rho_GTP -> adhesion; }
Figure 2: Key signaling events initiated by fibronectin.
Comparative Analysis
The signaling pathways of Laminin (925-933) and fibronectin exhibit key differences that lead to distinct cellular behaviors.
| Feature | Laminin (925-933) | Fibronectin |
| Primary Receptor | Laminin Receptor | Integrins (e.g., α5β1, αvβ3)[11] |
| Key Downstream Effector | Rac[8] | Rho, FAK, Src[8][9] |
| Cytoskeletal Organization | Lamellipodia, Membrane Ruffles[8] | Stress Fibers, Focal Adhesions[8] |
| Primary Cellular Outcome | Cell Migration, Chemotaxis[1][8] | Strong Cell Adhesion, Proliferation, Survival[7][8] |
| Key Signaling Complex | p130(Cas)-CrkII-DOCK180[8] | FAK-Src Complex[9] |
Experimental Data
Methodologies
Cell Adhesion Assay
This protocol provides a general framework for assessing cell adhesion to either Laminin (925-933) or fibronectin.
Materials:
-
96-well tissue culture plates[12]
-
Laminin (925-933) peptide or fibronectin solution
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) for blocking[12]
-
Cell culture medium
-
Cells of interest
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with either Laminin (925-933) or fibronectin solution at a desired concentration (e.g., 10-50 µg/mL) in PBS. Incubate for 1-2 hours at 37°C or overnight at 4°C.[13]
-
Blocking: Aspirate the coating solution and wash the wells with PBS. Block non-specific binding by adding a solution of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.[13]
-
Cell Seeding: Wash the wells again with PBS. Harvest and resuspend cells in serum-free medium and seed them into the coated wells at a density of 2-5 x 10^4 cells per well.
-
Adhesion: Allow the cells to adhere for a specified time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.[14]
-
Fixation and Staining: Fix the remaining adherent cells with methanol (B129727) or paraformaldehyde. Stain the cells with Crystal Violet solution for 10-20 minutes.
-
Quantification: Wash away excess stain with water and allow the plate to dry. Solubilize the stain by adding a solubilization buffer to each well. Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[13]
dot
digraph "Cell Adhesion Assay Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.3, bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [arrowsize=0.7, color="#5F6368"];
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coating [label="Coat Wells\n(Laminin or Fibronectin)"]; blocking [label="Block with BSA"]; seeding [label="Seed Cells"]; adhesion [label="Incubate for Adhesion"]; washing [label="Wash Non-adherent Cells"]; staining [label="Fix and Stain\n(Crystal Violet)"]; quantify [label="Quantify Adhesion\n(Absorbance)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> coating; coating -> blocking; blocking -> seeding; seeding -> adhesion; adhesion -> washing; washing -> staining; staining -> quantify; quantify -> end; }
Figure 3: General workflow for a cell adhesion assay.
Western Blot for FAK Phosphorylation
This protocol is designed to detect the phosphorylation of FAK at Tyr397, a key indicator of its activation, in response to fibronectin stimulation.
Materials:
-
Cell culture dishes
-
Fibronectin-coated plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9][10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane[9]
-
Blocking buffer (5% BSA in TBST)[9]
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate[9]
-
Chemiluminescence imaging system
Protocol:
-
Cell Stimulation: Plate cells on fibronectin-coated dishes for a specified time to stimulate FAK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors to preserve phosphorylation.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by size on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total FAK.[9]
This guide provides a foundational understanding of the distinct signaling pathways activated by Laminin (925-933) and fibronectin. Further research with direct comparative and quantitative analyses will continue to elucidate the nuanced roles of these ECM components in regulating cell behavior.
References
- 1. apexbt.com [apexbt.com]
- 2. qyaobio.com [qyaobio.com]
- 3. Laminin (925-933)(TFA) (110590-60-8 free base) | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibronectin Interaction and Enhancement of Growth Factors: Importance for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibronectin - Wikipedia [en.wikipedia.org]
- 8. Laminin-10/11 and fibronectin differentially regulate integrin-dependent Rho and Rac activation via p130(Cas)-CrkII-DOCK180 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fibronectin: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Adhesion Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell adhesion assay [bio-protocol.org]
A Comparative Guide to the Efficacy of Laminin (925-933) and Other Key ECM-Derived Peptides
This guide provides a detailed comparison of the bioactive peptide Laminin (B1169045) (925-933) with other well-characterized peptides derived from the extracellular matrix (ECM), including RGD, YIGSR, and IKVAV. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and insights into the underlying signaling mechanisms.
Introduction to ECM-Derived Peptides
The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Specific short amino acid sequences within ECM proteins act as recognition motifs for cell surface receptors, mediating critical cellular processes like adhesion, migration, differentiation, and survival. Isolating these bioactive sequences as synthetic peptides allows for their use in a variety of applications, from enhancing biomaterial cell attachment to targeted drug delivery.
-
Laminin (925-933) (CDPGYIGSR): A nonapeptide from the β1 chain of laminin, this sequence is known to bind to the 67kDa laminin receptor and is involved in cell attachment, chemotaxis, and neurite outgrowth.[1][2]
-
YIGSR (Tyr-Ile-Gly-Ser-Arg): This pentapeptide is a core active motif within the Laminin (925-933) sequence, also derived from the laminin B1 chain.[2] It is recognized for its ability to inhibit tumor growth and metastasis by interacting with the 67kDa laminin-binding protein.[3]
-
RGD (Arg-Gly-Asp): As one of the most studied cell adhesion motifs, the RGD sequence is found in numerous ECM proteins, including fibronectin and vitronectin.[4][5] It primarily interacts with integrin receptors to mediate cell adhesion and signaling.[6]
-
IKVAV (Ile-Lys-Val-Ala-Val): A pentapeptide derived from the α1 chain of laminin, IKVAV is a potent promoter of cell adhesion, migration, and neurite outgrowth, primarily through integrin-mediated signaling.[7][8]
Comparative Efficacy: Quantitative Data
The following tables summarize the performance of Laminin (925-933) and its counterparts in key in vitro functional assays.
Table 1: Cell Attachment and Adhesion
| Peptide | Cell Line(s) | Effective Concentration | Key Findings | Reference(s) |
| Laminin (925-933) | HT-1080, CHO | 100 - 300 µg/mL | Stimulated cell attachment to culture plates. | [1][9] |
| RGD | Various | Varies (Density Dependent) | Promotes robust cell attachment to a wide range of biomaterials; efficacy is often density-dependent. | [4][10] |
| YIGSR | Neonatal Cardiac Myocytes | Not Specified | Promoted the same degree of cellular adhesion as the full-length laminin protein. | [11] |
| IKVAV | Various | Not Specified | Confirmed as an active site for cell adhesion. | [7] |
Table 2: Cell Migration and Chemotaxis
| Peptide | Cell Line | Assay Type | Effective Concentration | Key Findings | Reference(s) |
| Laminin (925-933) | B16/F10 Murine Melanoma | Chemotaxis Assay | 100 µg/mL | Induced chemotaxis and inhibited chemotaxis induced by full-length laminin. The response was about 30% of that seen with full-length laminin. | [1][9] |
| RGD | Various | Migration Assays | Varies | Known to promote cell migration through integrin signaling. | [5][12] |
| YIGSR | Human Pre-B Leukaemic Cells | In vivo (SCID mice) | Not Specified | Inhibited cell dissemination to organs. | [3] |
| IKVAV | Various | Migration Assays | Not Specified | Promotes cell migration. | [7] |
Table 3: Neurite Outgrowth and Other Biological Activities
| Peptide | Cell System | Key Findings | Reference(s) |
| Laminin (925-933) | Chick Embryo Dorsal Root Ganglia, PC12 Cells | When conjugated to an agarose (B213101) hydrogel, it enhanced neurite outgrowth. | [1] |
| RGD | Neural Cells | Used in biomaterials for neural tissue engineering to promote neuron and glial cell growth. | [12] |
| YIGSR | Neonatal Cardiac Myocytes | Reduced Focal Adhesion Kinase (FAK) protein by 50% compared to full-length laminin, altering myocyte physiology. | [11] |
| IKVAV | Various | A principal site for promoting neurite outgrowth. | [7] |
Signaling Pathways
The biological effects of these peptides are mediated by their interaction with specific cell surface receptors, which triggers downstream intracellular signaling cascades.
Laminin (925-933) and YIGSR Signaling
Laminin (925-933) and its core sequence YIGSR primarily interact with the 67kDa non-integrin laminin receptor (67LR). This interaction is crucial for mediating responses like cell-cell adhesion and modulating signaling pathways such as TGF-β, which can influence tissue remodeling and inflammation.[13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 5. Regulation of cell adhesion and migration by cell-derived matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Effects of ECM Protein Mimetics on Adhesion and Proliferation of Chorion Derived Mesenchymal Stem Cells [medsci.org]
- 11. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellgs.com [cellgs.com]
- 13. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the 67-kDa Laminin Receptor's Role in Laminin (925-933) Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the role of the 67-kDa laminin (B1169045) receptor (67LR) as the primary mediator for the cellular effects of the laminin β1 chain-derived peptide, sequence (925-933) CDPGYIGSR. We will explore the evidence supporting this interaction, compare it with alternative hypotheses, and provide detailed experimental protocols for key validation assays.
The 67LR is a high-affinity non-integrin cell surface receptor for laminin, a major component of basement membranes.[1][2][3] The interaction between 67LR and laminin is crucial in various physiological and pathological processes, including cell adhesion, migration, proliferation, and tumor invasion.[2][3][4] The specific laminin peptide (925-933) has been identified as a key binding site for 67LR, mediating several of laminin's biological functions.[5][6]
Comparative Analysis of Receptor Interaction
The primary method to validate the specificity of the 67LR-laminin (925-933) interaction is through competitive binding assays and functional inhibition studies. These experiments compare the binding and cellular effects of laminin or its active peptide in the presence and absence of specific blockers or when the receptor expression is altered.
Table 1: Quantitative Comparison of Binding Affinities and Functional Inhibition
| Experimental Approach | Ligand/Inhibitor | Cell Line | Assay Type | Result | Key Finding |
| Direct Binding & Competition | Laminin (925-933) | Breast Cancer/Endothelial Cells | Whole Cell Receptor Assay | IC50 for 125I-laminin displacement: 1-5 nM | The peptide competes with full-length laminin for receptor binding with high affinity.[7] |
| Competitive Adhesion | Recombinant 37-kDa LRP (contains binding domains) | Acute Myeloid Leukemia (AML) Cells | Laminin Adhesion Assay | 60% reduction in laminin binding for 67LR+ AML cells. | The cytoplasmic precursor containing the binding domains effectively blocks cell adhesion to laminin.[8] |
| Functional Inhibition (Adhesion) | siRNA against 37/67LR | Human Intestinal Epithelial Cells (HIEC) | Cell Adhesion Assay | Significant reduction in specific adhesion to the laminin-related peptide YIGSR. | Reduced 67LR expression leads to a loss of ability to adhere to laminin peptides.[9] |
| Functional Inhibition (Migration) | Soluble Recombinant LamR | HT-1080 Fibrosarcoma Cells | Boyden Chamber Assay | Wild-type LamR acts as a soluble decoy to inhibit cell migration towards laminin. | Soluble receptor fragments can competitively inhibit laminin-induced cell migration.[10] |
| Alternative Receptor Blockade | EGF33–42 (LR Antagonist) | Macrophages | TNF-α Release Assay | Did not attenuate PEDF-mediated macrophage activation, unlike ATGL inhibitors. | Suggests that in some contexts (like PEDF signaling), other receptors (ATGL) are dominant over 67LR.[11] |
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon these validation studies. Below are methodologies for key experiments.
1. Solid-Phase Receptor-Binding Assay
This assay quantifies the direct and competitive interaction between 67LR and laminin (925-933).
-
Principle: An immobilized protein (e.g., laminin) in a microplate well captures a soluble interacting partner (e.g., cell lysate containing 67LR or purified receptor). The binding is detected, often via an antibody-based method like ELISA.[12][13]
-
Protocol:
-
Coating: Coat 96-well microtiter plates with 5 µg/mL of laminin in a suitable buffer overnight at 4°C.
-
Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20) and block any remaining nonspecific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Binding:
-
Direct Binding: Add serial dilutions of cell lysate or purified 67LR to the wells and incubate for 2-3 hours at 37°C.
-
Competitive Binding: Add a constant concentration of 67LR-containing lysate mixed with increasing concentrations of the laminin (925-933) peptide or other potential inhibitors.
-
-
Washing: Wash the plates thoroughly to remove unbound proteins.
-
Detection: Add a primary antibody specific to 67LR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of bound receptor.
-
2. Cell Adhesion Assay
This assay measures the functional consequence of the receptor-ligand interaction, specifically the ability of cells to attach to a laminin-coated surface.
-
Principle: The ability of cells to adhere to a surface coated with laminin is quantified. Inhibition of this adhesion by blocking the 67LR or by competitive peptides validates the receptor's role.
-
Protocol:
-
Coating: Coat 96-well plates with laminin as described above and block with BSA.
-
Cell Preparation: Harvest cells (e.g., AML cells, HIECs) and resuspend them in a serum-free medium.
-
Inhibition (Pre-incubation): For inhibition studies, pre-incubate the cells with a blocking antibody against 67LR, the laminin (925-933) peptide, or a control peptide for 30 minutes.
-
Adhesion: Add the cell suspension to the laminin-coated wells and incubate for 1-2 hours in a cell culture incubator.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification: Quantify the adherent cells. This can be done by staining the cells with a dye like crystal violet, lysing the cells, and measuring the absorbance of the lysate, or by using a colorimetric assay that measures cellular metabolic activity (e.g., MTT or WST-1).
-
3. siRNA-Mediated Knockdown of 67LR
This technique reduces the expression of the 67LR to validate its specific role in laminin-mediated effects.
-
Principle: Small interfering RNA (siRNA) molecules are introduced into cells to target and degrade the mRNA of the 37/67LR, leading to a temporary reduction in protein expression. The cellular response to laminin (925-933) is then compared between knockdown cells and control cells.
-
Protocol:
-
siRNA Design: Design or obtain validated siRNA constructs targeting the mRNA of the 37/67LR (also known as RPSA or LRP). A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the cells (e.g., HIEC or Hep3B cells) with the siRNA constructs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.[9][14]
-
Incubation: Culture the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells to validate the reduction in 67LR expression via Western blotting or qRT-PCR.
-
Functional Assay: Use the remaining cells with reduced 67LR expression in functional assays, such as the cell adhesion or migration assays described above, to assess the impact of the knockdown on laminin (925-933) mediated effects.
-
Visualizing Pathways and Workflows
Signaling Pathway Downstream of 67LR Activation
Binding of laminin or the (925-933) peptide to 67LR can initiate intracellular signaling cascades that influence cell behavior. While the complete pathway is complex and can be cell-type dependent, a generalized model involves the activation of protein kinases and modulation of the cytoskeleton. Some studies suggest that 67LR internalization is a key step, dependent on cAMP and PKA.[15] Downstream effects can include the activation of MAP kinases and regulation of matrix metalloproteinases (MMPs).[16]
Caption: Proposed signaling cascade following laminin (925-933) binding to 67LR.
Experimental Workflow for Validating 67LR as the Target
The logical flow for confirming that a cellular effect of laminin (925-933) is mediated by 67LR involves a multi-step process of elimination and specific targeting.
Caption: Logical workflow for validating the 67LR-laminin (925-933) interaction.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. oncotarget.com [oncotarget.com]
- 3. Recent Advances in the Function of the 67 kDa Laminin Receptor and its Targeting for Personalized Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laminin-1-induced migration of multiple myeloma cells involves the high-affinity 67 kD laminin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Peptides Interacting with the 67-kd Laminin Receptor Can Reduce Retinal Ischemia and Inhibit Hypoxia-Induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Laminin Receptor 37/67LR Regulates Adhesion and Proliferation of Normal Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STRUCTURE-GUIDED IDENTIFICATION OF A LAMININ BINDING SITE ON THE LAMININ RECEPTOR PRECURSOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Pigment Epithelium-Derived Factor as an Adipocyte-Derived Inflammatory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase assays of receptor-binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. siRNA-mediated silencing of the 37/67-kDa high affinity laminin receptor in Hep3B cells induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laminin-induced signaling in tumor cells: the role of the M(r) 67,000 laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Regenerative Potential: The Synergistic Power of Laminin (925-933) and Growth Factors
Researchers and drug development professionals are increasingly focusing on the synergistic interplay between extracellular matrix components and growth factors to drive tissue regeneration. A key peptide, Laminin (B1169045) (925-933), derived from the laminin β1 chain, has demonstrated significant promise in amplifying the regenerative capacity of several growth factors. This guide provides a comparative analysis of the synergistic effects of Laminin (925-933) with Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 9 (FGF9), supported by experimental data from peer-reviewed studies.
The laminin peptide 925-933, often referred to by its core active sequence YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine), is a critical cell-binding motif. Its interaction with cell surface receptors, such as integrins, can trigger intracellular signaling cascades that influence cell adhesion, migration, and differentiation. When combined with growth factors, this peptide can create a powerful regenerative microenvironment, leading to enhanced tissue repair and functional recovery.
Comparative Analysis of Synergistic Effects: Laminin (925-933) with VEGF and FGF9
A seminal study in the field of salivary gland regeneration highlights the potent synergy between laminin-1 peptides, including YIGSR, and the growth factors VEGF and FGF9. This research utilized a mouse model with wounded submandibular glands to investigate the regenerative effects of a fibrin (B1330869) hydrogel scaffold incorporating these bioactive molecules.[1]
The study demonstrates that while the laminin peptides alone can promote a degree of tissue regeneration, the combination with VEGF and FGF9 leads to a significant and synergistic enhancement of angiogenesis (blood vessel formation) and neurogenesis (nerve formation), culminating in superior functional recovery of the salivary gland.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study, illustrating the synergistic effect on saliva secretion, a primary indicator of salivary gland function.
| Treatment Group | Mean Saliva Flow Rate (μL/min/g of body weight) | Standard Deviation | Statistical Significance (p-value vs. L1p-FH) |
| Untreated | 0.3 | ± 0.1 | < 0.05 |
| Fibrin Hydrogel (FH) only | 0.4 | ± 0.1 | < 0.05 |
| Laminin-1 Peptides in FH (L1p-FH) | 0.8 | ± 0.2 | - |
| L1p-FH + VEGF | 0.9 | ± 0.2 | Not Significant |
| L1p-FH + FGF9 | 0.85 | ± 0.2 | Not Significant |
| L1p-FH + VEGF + FGF9 (Synergistic Group) | 1.2 | ± 0.3 | < 0.05 |
| Sham Control (unwounded) | 1.3 | ± 0.3 | Not Significant |
Data adapted from Nam K, et al. Acta Biomaterialia. 2019.[1]
The data clearly indicates that the triple combination of laminin peptides, VEGF, and FGF9 restored saliva secretion to levels comparable to the unwounded sham control group, a result not achieved by any other treatment combination.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparison guide.
In Vivo Salivary Gland Regeneration Model
Objective: To assess the in vivo regenerative capacity of fibrin hydrogels containing laminin peptides and growth factors in a mouse model of salivary gland injury.
Animal Model:
-
Adult female C57BL/6 mice (6-8 weeks old).
-
Mice were anesthetized using an intraperitoneal injection of a ketamine/xylazine mixture.
Surgical Procedure:
-
A midline incision was made on the ventral side of the neck to expose the submandibular glands (SMGs).
-
A 5 mm biopsy punch was used to create a partial defect in the center of each SMG.
-
The wound was then treated with one of the following fibrin hydrogel formulations:
-
Fibrin Hydrogel (FH) only
-
FH with Laminin-1 peptides (L1p-FH)
-
L1p-FH with VEGF
-
L1p-FH with FGF9
-
L1p-FH with both VEGF and FGF9
-
-
The incision was closed with sutures.
-
Animals were monitored for a period of 4 weeks post-surgery.
Measurement of Saliva Secretion:
-
At the 4-week endpoint, mice were anesthetized.
-
Pilocarpine (a saliva secretagogue) was injected intraperitoneally to stimulate saliva flow.
-
Saliva was collected from the oral cavity for a fixed period using a pre-weighed cotton ball.
-
The amount of saliva was determined by the change in weight of the cotton ball.
-
Saliva flow rate was normalized to the body weight of the mouse.
Immunohistochemical Analysis for Angiogenesis and Neurogenesis
Objective: To visualize and quantify the extent of blood vessel and nerve formation within the regenerated salivary gland tissue.
Procedure:
-
At the 4-week endpoint, the submandibular glands were harvested and fixed in 4% paraformaldehyde.
-
The fixed tissues were embedded in paraffin (B1166041) and sectioned.
-
Immunohistochemical staining was performed on the tissue sections using the following primary antibodies:
-
For Angiogenesis: Anti-CD31 (also known as PECAM-1), a marker for endothelial cells.
-
For Neurogenesis: Anti-Beta III Tubulin, a marker for neurons.
-
-
Appropriate fluorescently labeled secondary antibodies were used for visualization.
-
Stained sections were imaged using a confocal microscope.
-
The density of blood vessels and nerve fibers was quantified using image analysis software.
Signaling Pathways and Experimental Workflow
The synergistic effect of Laminin (925-933) with VEGF and FGF9 is believed to be mediated through the co-activation of multiple signaling pathways that promote cell survival, proliferation, and differentiation, leading to enhanced tissue regeneration.
Caption: Proposed signaling pathway for the synergistic action of Laminin (925-933), VEGF, and FGF9.
The experimental workflow for investigating this synergy can be visualized as a multi-step process from hydrogel formulation to functional assessment.
Caption: Experimental workflow for evaluating synergistic effects in vivo.
Conclusion
The combination of the Laminin (925-933) peptide with growth factors such as VEGF and FGF9 represents a promising strategy for enhancing tissue regeneration. The experimental evidence strongly supports a synergistic interaction that promotes not only structural repair but also functional recovery. This approach of combining extracellular matrix-mimicking peptides with potent growth factors provides a versatile platform for developing next-generation regenerative therapies for a variety of tissues and organs. Further research into the precise molecular mechanisms governing these synergistic effects will be crucial for optimizing these therapies for clinical applications.
References
A Comparative Guide to Cell Spreading on Laminin (925-933) Peptide vs. Collagen
For researchers in cell biology, tissue engineering, and drug development, understanding the nuanced interactions between cells and the extracellular matrix (ECM) is paramount. The choice of substrate for cell culture can significantly influence cell behavior, including adhesion, spreading, proliferation, and differentiation. This guide provides a comparative analysis of two widely used substrates: the laminin-derived peptide (925-933) and collagen.
Quantitative Comparison of Cell Spreading
While direct head-to-head quantitative data on cell spreading specifically on the laminin (B1169045) (925-933) peptide versus collagen is not extensively available in the literature, we can infer expected outcomes based on studies of full-length laminin and the known functions of the 925-933 peptide. The laminin β1 chain-derived peptide, with the amino acid sequence CDPGYIGSR, is a well-established motif for cell adhesion.[1][2][3] Collagen, the most abundant protein in the ECM, also provides a robust substrate for the attachment and spreading of a wide variety of cell types.[4]
Below is a summary table of expected quantitative and qualitative outcomes when comparing cell spreading on these two substrates.
| Parameter | Laminin (925-933) Peptide | Collagen (Type I) |
| Primary Receptor | 67kDa laminin receptor (67LR), some integrins | Primarily β1 integrins (e.g., α1β1, α2β1) |
| Initial Cell Attachment | Rapid attachment for specific cell types (e.g., epithelial, neuronal) | Strong attachment for a broad range of cell types (e.g., fibroblasts, endothelial, epithelial) |
| Cell Spreading Area | Expected to be moderate; may be cell-type dependent | Generally expected to be extensive |
| Cell Morphology | Often more rounded or stellate initially, with distinct lamellipodia | Typically well-spread, elongated, and fibroblastic morphology |
| Focal Adhesion Formation | May be less pronounced compared to collagen | Robust formation of focal adhesions |
Experimental Protocols
To quantitatively assess cell spreading on these substrates, a standardized cell spreading assay can be employed.
Substrate Coating Protocol
-
Preparation of Coating Solutions:
-
Laminin (925-933) Peptide: Dissolve the lyophilized peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 50 µg/mL.
-
Collagen (Type I): Dilute rat tail or bovine collagen I solution with 0.02 M acetic acid to a final concentration of 50 µg/mL.
-
-
Coating of Cultureware:
-
Add a sufficient volume of the coating solution to cover the surface of the culture wells (e.g., 200 µL for a 24-well plate).
-
Incubate for 1-2 hours at 37°C.
-
Aspirate the coating solution and gently wash the wells twice with sterile PBS.
-
Allow the wells to air dry in a sterile environment or use them immediately.
-
Cell Spreading Assay Protocol
-
Cell Seeding:
-
Harvest cells of interest using a non-enzymatic cell dissociation solution to minimize receptor damage.
-
Resuspend the cells in a serum-free medium to a concentration of 5 x 104 cells/mL.
-
Seed the cells onto the pre-coated wells and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Time-Lapse Imaging (Optional):
-
For dynamic analysis of cell spreading, place the culture plate on a live-cell imaging system and capture images at regular intervals (e.g., every 15 minutes) for 2-4 hours.
-
-
Endpoint Analysis:
-
After the desired incubation period (e.g., 2, 4, or 24 hours), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the actin cytoskeleton with phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and the nucleus with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to quantify cell spreading parameters such as:
-
Cell Area: The total area occupied by the cell.
-
Aspect Ratio: The ratio of the major to the minor axis of the cell, indicating elongation.
-
Circularity: A measure of how close the cell shape is to a perfect circle (a value of 1.0 represents a perfect circle).
-
-
Signaling Pathways
Cell spreading on both laminin (925-933) and collagen is primarily mediated by cell surface receptors that trigger intracellular signaling cascades, leading to cytoskeletal reorganization.
Laminin (925-933) Signaling
The laminin (925-933) peptide primarily interacts with the 67kDa laminin receptor (67LR), a non-integrin receptor. This interaction is known to stimulate cell motility and can influence signaling pathways that regulate the actin cytoskeleton.
Collagen Signaling
Collagen primarily interacts with integrin receptors, heterodimeric transmembrane proteins. This binding leads to the clustering of integrins and the recruitment of signaling molecules to form focal adhesions. Key downstream signaling pathways include the Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K) pathways, which are central to regulating actin polymerization and cell spreading.
Experimental Workflow
The following diagram outlines the general workflow for a comparative cell spreading experiment.
Conclusion
The choice between the laminin (925-933) peptide and collagen as a substrate for cell culture should be guided by the specific cell type and the biological question being investigated. While collagen generally promotes robust adhesion and spreading for a wide range of cells, the laminin (925-933) peptide can be a more specific substrate for cells expressing the 67LR, potentially leading to distinct morphological and signaling outcomes. The provided protocols and pathway diagrams offer a framework for researchers to conduct their own quantitative comparisons and further elucidate the differential effects of these important ECM components on cell behavior.
References
- 1. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Effects of laminin and collagen type I on the morphology and secretion of proteins in human hepatoblastoma and hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of Laminin (925-933) Induced Migration: A Comparison Guide Utilizing a Receptor Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to confirm the specificity of cell migration induced by the Laminin (B1169045) β1 chain-derived peptide, Laminin (925-933). The central focus is on the use of a receptor knockout model as a definitive method for validating the mediatory role of the 67-kDa laminin receptor (67LR) in this process. Supporting experimental data and detailed protocols are provided to aid in the design and interpretation of related studies.
The Laminin (925-933) peptide, with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a well-characterized bioactive fragment of the laminin β1 chain.[1][2][3] It is known to play a crucial role in various cellular processes, including adhesion, differentiation, and, notably, migration.[4][5] Understanding the specific receptor interactions that govern Laminin (925-933)-induced migration is paramount for developing targeted therapeutics for conditions such as cancer metastasis and for advancing tissue engineering applications.
The 67-kDa Laminin Receptor: The Primary Mediator of Laminin (925-933) Induced Migration
The 67-kDa laminin receptor (67LR) is widely recognized as the high-affinity, non-integrin receptor for the YIGSR motif contained within the Laminin (925-933) peptide.[6][7][8] This interaction is critical for initiating the signaling cascade that leads to cell migration. While other receptors, such as certain integrins, have been implicated in laminin binding, the 67LR is considered the principal receptor for this specific peptide sequence.
To definitively establish the specificity of 67LR in mediating Laminin (925-933) induced migration, a receptor knockout or knockdown approach is the gold standard. This involves genetically modifying cells to eliminate or significantly reduce the expression of the 67LR. The migratory response of these modified cells to the Laminin (925-933) peptide is then compared to that of wild-type cells.
Experimental Workflow: Receptor Knockout/Knockdown for Migration Analysis
The following diagram illustrates a typical experimental workflow to confirm the specificity of Laminin (925-933) induced migration using a receptor knockout or knockdown strategy.
Signaling Pathway: Laminin (925-933) Induced Migration via 67LR
The binding of the Laminin (925-933) peptide to the 67LR initiates a downstream signaling cascade that ultimately results in cytoskeletal rearrangements and directed cell movement. While the complete pathway is complex and can be cell-type specific, a generalized model is presented below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. qyaobio.com [qyaobio.com]
- 4. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The 67 kDa laminin receptor: structure, function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Laminin (925-933): A Guide for Laboratory Professionals
Researchers and drug development professionals handling Laminin (B1169045) (925-933), a synthetic peptide fragment of the laminin β1 chain, must adhere to specific safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance.[1] While not classified as a hazardous substance, the toxicological properties of Laminin (925-933) have not been fully investigated, warranting careful handling and disposal.[2][3]
Immediate Safety and Handling Precautions
Before beginning any procedure involving Laminin (925-933), it is imperative to consult the Safety Data Sheet (SDS).[4] Standard personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety glasses or goggles, and a lab coat, must be worn at all times.[4] When handling the lyophilized powder, which can easily become airborne, work should be conducted in a fume hood or biosafety cabinet to prevent inhalation.[2][4] Avoid the formation of dust and aerosols.[2]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Flush eyes with water for a minimum of 15 minutes at an eyewash station and seek medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[2][3]
-
Ingestion: Rinse the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2][3][5]
Step-by-Step Disposal Protocol
The disposal of Laminin (925-933) and associated waste must comply with all federal, state, and local regulations.[2] Never dispose of this material in standard laboratory trash or down the drain.[2][4]
-
Waste Segregation: All materials that have come into contact with Laminin (925-933), including unused peptide, contaminated solutions, pipette tips, vials, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Container Management: Ensure the hazardous waste container is suitable, closed, and properly labeled for disposal.[2]
-
Spill Management: In the case of a spill, wear appropriate PPE. For liquid spills, absorb the material with an inert substance like sand or vermiculite. For solid spills, carefully sweep or shovel the material to avoid creating dust. Place the contained spill residue into the designated hazardous waste container.[2][5] Following cleanup, ventilate the area and thoroughly wash the spill site.[5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed, professional waste disposal company.[2] Contact your institution's Environmental Health and Safety (EH&S) department to ensure adherence to established protocols.[4]
-
Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations and should not be reused.[6]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding occupational exposure limits, toxicity thresholds, or environmental impact for Laminin (925-933). The following table summarizes solubility information which can be pertinent for handling and preparing solutions for disposal.
| Solvent | Solubility |
| DMSO | ~30 mg/mL[7] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL[7] |
| PBS (pH 7.2) | ~10 mg/mL[7] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper handling and disposal of Laminin (925-933).
References
- 1. caymanchem.com [caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. abcepta.com [abcepta.com]
- 4. peptide24.store [peptide24.store]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Laminin (925-933)
This guide provides immediate, essential safety and logistical information for the handling and disposal of Laminin (B1169045) (925-933), a peptide fragment of the laminin β1 chain.[1] The following procedures are based on the Safety Data Sheet (SDS) and general best practices for handling synthetic peptides in a laboratory setting.[2][3] This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their research.
While Laminin (925-933) is not classified as a hazardous substance or mixture, it should be handled with care, following good industrial hygiene and safety practices.[4][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment forms the primary barrier against accidental exposure and is crucial for safe handling of Laminin (925-933) in both its lyophilized powder and reconstituted forms.[2][6]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Required for protection against dust particles and liquid splashes. Must meet EN 166 standards or equivalent.[4] |
| Face Shield | Recommended in addition to safety glasses when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[2] Gloves should be inspected before use and changed immediately if they become contaminated.[2][4] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and clothing from potential splashes.[2][4] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where chemicals are handled.[6] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of Laminin (925-933) and ensure the safety of laboratory personnel.
Handling Lyophilized Powder:
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.[7]
-
Handle the powder in a designated area, such as a fume hood or biosafety cabinet, to minimize the risk of inhalation.[2]
Reconstitution:
-
There is no universal solvent for all peptides; the appropriate solvent will depend on the specific experimental requirements.[7] Laminin (925-933) is soluble in water, DMSO, and DMF.[1][5]
-
When reconstituting, add the solvent slowly to the vial. Gently swirl or vortex to dissolve the peptide.
Storage:
-
Lyophilized Peptide: Store in a freezer at -20°C or -80°C for long-term storage.[4][7][9] Keep the container tightly closed and protected from moisture.[7][9]
-
Reconstituted Solution: For short-term storage, keep at 4°C. For long-term storage, it is recommended to aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][7]
Disposal Plan
The disposal of Laminin (925-933) and any contaminated materials must comply with local, state, and federal regulations.[2] Do not dispose of peptide waste in regular trash or down the drain.[2][3]
| Waste Type | Disposal Procedure |
| Unused or Expired Peptide | Collect in a designated and properly labeled hazardous waste container.[2][10] |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in the designated hazardous waste container along with the unused peptide.[10] Sharps should be placed in a dedicated sharps container.[10] |
| Contaminated PPE (e.g., gloves) | Place in the designated hazardous waste container.[2] |
Disposal Protocol:
-
Segregation: Collect all waste materials contaminated with Laminin (925-933) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][10]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents.[10]
-
Institutional Protocol: Follow your institution's environmental health and safety (EH&S) guidelines for the storage and pickup of chemical waste.[2][10]
Experimental Workflow and Safety
The following diagram illustrates the general workflow for handling Laminin (925-933) from receipt to disposal, incorporating key safety checkpoints.
Caption: General experimental workflow for handling Laminin (925-933).
References
- 1. caymanchem.com [caymanchem.com]
- 2. peptide24.store [peptide24.store]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
